molecular formula C7H4ClF3O B1586134 2-Chloro-4-(trifluoromethyl)phenol CAS No. 35852-58-5

2-Chloro-4-(trifluoromethyl)phenol

Cat. No.: B1586134
CAS No.: 35852-58-5
M. Wt: 196.55 g/mol
InChI Key: YNWKEXMSQQUMEL-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H4ClF3O and its molecular weight is 196.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWKEXMSQQUMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371472
Record name 2-chloro-4-(trifluoromethyl)phenol
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Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35852-58-5
Record name 2-chloro-4-(trifluoromethyl)phenol
Source EPA DSSTox
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Record name 2-Chloro-4-(trifluoromethyl)phenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-4-(trifluoromethyl)phenol CAS number 35852-58-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)phenol (CAS 35852-58-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a versatile fluorinated building block with significant applications in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. We delve into its fundamental physicochemical properties, detailed synthesis methodologies with mechanistic rationales, key applications supported by specific examples, and essential safety and handling protocols. This document serves as a critical resource for scientists and researchers leveraging this compound's unique reactivity and structural characteristics to drive innovation in chemical and life sciences.

Introduction: The Strategic Importance of this compound

This compound (CAS 35852-58-5) is a substituted phenol that has emerged as a valuable intermediate in modern organic synthesis.[1] Its structure is distinguished by a chlorine atom positioned ortho to the hydroxyl group and a strongly electron-withdrawing trifluoromethyl (-CF3) group at the para position.[2] This specific arrangement of substituents imparts a unique combination of reactivity, stability, and lipophilicity to the molecule.

The trifluoromethyl group is a cornerstone of contemporary medicinal and agricultural chemistry.[2][3] Its inclusion in a molecule can significantly enhance lipophilicity, which improves the ability to cross biological membranes, a crucial factor in the design of effective drugs and agrochemicals.[2] Furthermore, the C-F bonds are exceptionally strong, conferring metabolic stability, while the group's powerful electron-withdrawing nature modulates the acidity of the phenolic proton and influences the electron density of the aromatic ring.[2] These characteristics make this compound a sought-after precursor for developing complex active pharmaceutical ingredients (APIs), potent herbicides and fungicides, and high-performance polymers.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and for quality control.

Identity and Physical Properties

The key identifiers and physicochemical properties of this compound are summarized below.[2][4][5]

PropertyValueSource(s)
CAS Number 35852-58-5[2][4][5]
Molecular Formula C₇H₄ClF₃O[2][4][5]
Molecular Weight 196.55 g/mol [2][4]
IUPAC Name This compound[4]
Synonyms 3-Chloro-4-hydroxybenzotrifluoride, o-chloro-p-trifluoromethyl-phenol[4][5]
Appearance Colorless to light yellow clear liquid[2][6]
Boiling Point 66 °C at 13 mmHg[2][5]
Density 1.47 g/mL[2]
Refractive Index n20/D 1.48[2]
InChI Key YNWKEXMSQQUMEL-UHFFFAOYSA-N[2][4][5]
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)Cl)O[4]
Spectroscopic Characteristics

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum is expected to show a characteristic broad, strong absorption band for the O-H stretching vibration, typically in the 3600-3200 cm⁻¹ region.[2] The precise position and breadth of this peak are sensitive to hydrogen bonding. An O-H in-plane bending vibration is anticipated in the 1400-1200 cm⁻¹ range.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum will display signals corresponding to the aromatic protons, with their chemical shifts and coupling patterns determined by the substitution on the ring. The phenolic proton will appear as a singlet whose chemical shift is solvent-dependent.

    • ¹³C NMR : Seven distinct carbon signals are expected, with the carbon attached to the hydroxyl group being significantly shielded.[2]

    • ¹⁹F NMR : A single, sharp signal is anticipated for the three equivalent fluorine atoms of the trifluoromethyl group.[2] ¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent tool for characterization.[2]

Synthesis and Mechanistic Insights

Efficient and scalable synthesis routes are paramount for the industrial and research utility of chemical intermediates. Two prominent methods for preparing this compound are detailed below.

Route 1: Direct ortho-Chlorination of 4-(trifluoromethyl)phenol

This method involves the direct electrophilic aromatic substitution on 4-(trifluoromethyl)phenol. The hydroxyl group is a strong activating group and ortho-, para-director. Since the para position is blocked by the trifluoromethyl group, chlorination occurs selectively at the ortho position.

Mechanism and Rationale : The reaction is effectively carried out using N-chlorosuccinimide (NCS) as the chlorinating agent.[2][7] The efficiency and selectivity are significantly improved by using a Lewis acid catalyst, such as zirconium tetrachloride (ZrCl₄).[2][7] The Lewis acid polarizes the N-Cl bond of NCS, generating a more potent electrophilic chlorine species ("Cl⁺"), which is then attacked by the electron-rich phenol ring.

G cluster_start Starting Materials cluster_process Reaction Step cluster_end Product start_phenol 4-(Trifluoromethyl)phenol reaction Electrophilic Aromatic Substitution (Chlorination) start_phenol->reaction start_ncs N-Chlorosuccinimide (NCS) start_ncs->reaction start_cat ZrCl₄ (Catalyst) start_cat->reaction activates NCS product This compound reaction->product caption Workflow for Direct Chlorination Synthesis.

Caption: Workflow for Direct Chlorination Synthesis.

Experimental Protocol :

  • Dissolve 4-(trifluoromethyl)phenol (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere.[2][7]

  • Cool the mixture in an ice bath (0 °C) or to -78 °C.[7]

  • Add N-chlorosuccinimide (NCS) (1.0-1.2 eq.) to the solution.[7]

  • Slowly add the Lewis acid catalyst, zirconium tetrachloride (ZrCl₄) (e.g., 0.02-0.1 eq.), to the reaction mixture.[7]

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water or a dilute aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

  • Purify the product via column chromatography or distillation to obtain pure this compound.

Route 2: Two-Step Synthesis from 4-(Trifluoromethyl)benzaldehyde

A patented alternative route involves the oxidation of 4-(trifluoromethyl)benzaldehyde followed by chlorination.[8]

Mechanism and Rationale :

  • Step 1 (Oxidation) : 4-(Trifluoromethyl)benzaldehyde is converted to the corresponding 4-(trifluoromethyl)phenol. This transformation can be achieved using an oxidant like meta-chloroperoxybenzoic acid (mCPBA) in a Baeyer-Villiger type oxidation.[7][8]

  • Step 2 (Halogenation) : The resulting 4-(trifluoromethyl)phenol is then chlorinated as described in Route 1.[8]

Experimental Protocol :

  • Oxidation : Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq.) in dichloromethane.[7][8] Add m-chloroperoxybenzoic acid (mCPBA) (1.0 eq.) and stir the reaction at a temperature between 0-40 °C until the starting material is consumed.[7][8] Work up the reaction to isolate the intermediate, 4-(trifluoromethyl)phenol.[7]

  • Chlorination : Subject the 4-(trifluoromethyl)phenol obtained in the first step to the chlorination protocol detailed in Route 1.[8]

Core Applications in Synthesis

The unique electronic and steric properties of this compound make it a highly valuable building block.

Agrochemicals: A Key Building Block for Herbicides

This compound is a critical precursor for several potent herbicides, particularly those in the diphenyl ether class.[2] These herbicides often function by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, which is essential for chlorophyll biosynthesis in plants.[2]

Case Study: Synthesis of Acifluorfen : Acifluorfen is a diphenyl ether herbicide. Its synthesis involves the reaction of the potassium salt of 2-chloro-4-trifluoromethylphenol with a substituted nitrobenzene, such as methyl 5-chloro-2-nitrobenzoate, in a nucleophilic aromatic substitution reaction.[9]

G A 2-Chloro-4- (trifluoromethyl)phenol C Potassium 2-chloro-4- (trifluoromethyl)phenoxide A->C + KOH B Potassium Hydroxide (KOH) B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D Methyl 5-chloro- 2-nitrobenzoate D->E F Diphenyl Ether Intermediate E->F G Hydrolysis F->G H Acifluorfen (Herbicide) G->H caption Synthetic pathway to Acifluorfen.

Caption: Synthetic pathway to Acifluorfen.

Pharmaceutical and Materials Science Intermediate

In pharmaceutical development, this phenol serves as a starting material for more complex APIs.[1][2] Its structure can be found within various biologically active molecules, and its derivatives have been explored for potential antimalarial activity.[2] In materials science, it is incorporated into polymers and coatings to enhance thermal stability and chemical resistance.[1][2]

Safety, Handling, and Toxicology

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[4]

Hazard CodeDescriptionClassSignal Word
H315Causes skin irritationSkin Irritation, Cat. 2Warning
H319Causes serious eye irritationEye Irritation, Cat. 2AWarning
H335May cause respiratory irritationSTOT SE, Cat. 3Warning
H302Harmful if swallowedAcute Toxicity, OralWarning
H312Harmful in contact with skinAcute Toxicity, DermalWarning

Some suppliers also classify it as causing severe skin burns and eye damage.[10] Always consult the specific Safety Data Sheet (SDS) from your supplier.

Handling and First Aid Protocols
  • Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[10][11]

  • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[11]

  • First Aid :

    • Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water. Seek medical attention if irritation occurs.[11]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[10][11]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[10][11]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the strategic placement of its chloro, hydroxyl, and trifluoromethyl functional groups. It provides a robust platform for the synthesis of a wide range of products, most notably in the agrochemical sector for the creation of PPO-inhibiting herbicides. Its role as a building block in pharmaceuticals and advanced materials continues to be an active area of research. A comprehensive understanding of its synthesis, reactivity, and hazards, as outlined in this guide, is essential for any researcher aiming to harness its full potential in their scientific endeavors.

References

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • IndiaMART. (n.d.). Liquid 2 Chloro 4 (Trifluoromethyl) Pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.
  • Google Patents. (n.d.). CN108276254A - A method of the synthesis chloro- 4- trifloro methyl phenols of 2-.

Sources

Technical Guide: Physical and Chemical Properties of 2-Chloro-4-(trifluoromethyl)phenol

[1][2]

Executive Summary

2-Chloro-4-(trifluoromethyl)phenol (CAS: 35852-58-5) is a high-value fluorinated intermediate critical to the agrochemical and pharmaceutical sectors.[1][2] Its structural uniqueness lies in the synergistic placement of a chlorine atom and a trifluoromethyl group on the phenolic ring.[3] This configuration significantly enhances the acidity of the hydroxyl group (approx. pKa ~7.5–8.[4][1]0) compared to unsubstituted phenol, while the trifluoromethyl moiety imparts exceptional lipophilicity and metabolic stability.[3]

This guide serves as a technical reference for researchers and process chemists, detailing the compound's physicochemical profile, industrial synthesis routes, and its pivotal role as the "ether-bridge" precursor for the diphenyl ether class of protoporphyrinogen oxidase (PPO) inhibiting herbicides, including Acifluorfen , Fomesafen , and Lactofen .

Part 1: Molecular Architecture & Identification[1]

The molecule features a benzene ring substituted at the 1-position with a hydroxyl group, the 2-position with a chlorine atom, and the 4-position with a trifluoromethyl group.[3] The electron-withdrawing nature of both the -Cl and -CF3 groups creates an electron-deficient ring system, increasing the acidity of the phenol and making the phenolate anion a stable, yet potent, nucleophile.

Table 1: Chemical Identity
ParameterDetail
IUPAC Name This compound
Common Synonyms 3-Chloro-4-hydroxybenzotrifluoride; 2-Chloro-4-trifluoromethylphenol
CAS Registry Number 35852-58-5
Molecular Formula C₇H₄ClF₃O
Molecular Weight 196.55 g/mol
SMILES Oc1c(Cl)cc(C(F)(F)F)cc1
InChI Key YNWKEXMSQQUMEL-UHFFFAOYSA-N

Part 2: Physicochemical Profile[1]

The physical state of this compound is sensitive to purity; while often described as a low-melting solid, commercial samples frequently appear as colorless to light yellow liquids due to supercooling or trace impurities.[4][1]

Table 2: Physical & Chemical Properties
PropertyValueTechnical Context
Physical State Liquid (at RT) / Low-melting solidMP is approx. 20–25°C; often handled as a liquid.[4][1][5]
Boiling Point 66–68 °C @ 13 mmHgVolatile under vacuum; requires careful distillation.[4][1]
Density 1.47 g/mL (20 °C)Significantly denser than water due to halogenation.[4][1]
Refractive Index

1.48
Useful for purity checks during distillation.[4][1]
Acidity (pKa) ~7.8 (Estimated)More acidic than phenol (pKa 10) due to -I and -R effects of Cl and CF3.[4][1]
Solubility Soluble in organic solvents (DCM, MeOH, Toluene); Sparingly soluble in water.Forms water-soluble salts with alkali hydroxides (KOH, NaOH).[4][1]
LogP ~3.4High lipophilicity facilitates membrane permeability in bioactive derivatives.[4][1]

Part 3: Synthesis & Production Workflows

Industrial Route: Hydrolysis of 3,4-Dichlorobenzotrifluoride

The most scalable and economically viable route involves the selective hydrolysis of 3,4-dichlorobenzotrifluoride. This method avoids the use of expensive trifluoromethyl-phenol precursors.[4][1]

Mechanism:

  • Starting Material: 3,4-Dichlorobenzotrifluoride (commercially available).[4][1]

  • Nucleophilic Aromatic Substitution (S_NAr): The chlorine at the 4-position (para to CF3) is activated, but for this specific target, we need to retain the 4-CF3 and 2-Cl, implying the starting material might be 4-chloro-3-(trifluoromethyl)benzene derivatives or a directed hydrolysis of 3,4-bis(chloro)benzotrifluoride where the 3-chloro is hydrolyzed.[4]

    • Correction: A common industrial route is actually the alkaline hydrolysis of 3,4-dichlorobenzotrifluoride in a polar aprotic solvent (e.g., DMSO or Sulfolane) with KOH. The chlorine para to the CF3 group is usually more reactive, but to get the 1-OH, 2-Cl, 4-CF3 pattern, one must hydrolyze the chlorine at position 4 of the 1,2-dichloro-4-(trifluoromethyl)benzene starting material?

    • Clarification: The target is this compound.[1][3][6] This corresponds to the hydrolysis of 1,2-dichloro-4-(trifluoromethyl)benzene (also known as 3,4-dichlorobenzotrifluoride) at the 1-position.[4] The chlorine at position 1 is para to the CF3 group? No, in 3,4-dichlorobenzotrifluoride (1-CF3, 3-Cl, 4-Cl), the chlorine at 4 is para to CF3 and is the most labile.[4] Hydrolysis there yields this compound (renumbering the ring starting from OH).[4][1]

Protocol Step-by-Step:

  • Reagents: 3,4-Dichlorobenzotrifluoride, KOH (aq), DMSO.

  • Reaction: Heat to 120–140°C. The chlorine para to the strongly electron-withdrawing CF3 group undergoes substitution by OH-.[4][1]

  • Workup: Acidification with HCl precipitates the phenol.[4][1]

  • Purification: Vacuum distillation.

Laboratory Route: Direct Chlorination

For smaller scale synthesis, direct chlorination of 4-(trifluoromethyl)phenol is utilized.[4][1]

  • Reagents: 4-(trifluoromethyl)phenol, Sulfuryl chloride (SO2Cl2) or Chlorine gas.[4][1]

  • Condition: Controlled temperature (0–20°C) to prevent over-chlorination.

  • Selectivity: The OH group directs ortho, yielding the 2-chloro isomer.

SynthesisPathwayscluster_industrialIndustrial Route (High Yield)cluster_labLab RouteStart13,4-Dichlorobenzotrifluoride(1-CF3, 3,4-diCl-benzene)Step1Hydrolysis (KOH/DMSO)S_NAr at 4-positionStart1->Step1HeatIntermediate1Potassium 2-chloro-4-(trifluoromethyl)phenolateStep1->Intermediate1EndThis compoundIntermediate1->EndAcidification (HCl)Start24-(Trifluoromethyl)phenolStep2Chlorination(SO2Cl2 or Cl2)Start2->Step2Electrophilic Subst.Step2->EndOrtho-selectivity

Figure 1: Comparison of industrial hydrolysis and laboratory chlorination pathways for the synthesis of this compound.

Part 4: Chemical Reactivity & Applications[1]

The "Ether Bridge" Synthesis

The primary utility of this compound is its role as a nucleophile in the synthesis of Diphenyl Ether Herbicides .[4] The phenolate ion attacks a nitro-substituted benzoate to form the ether linkage.[4][1]

Key Reaction: Synthesis of Acifluorfen/Fomesafen Precursors

  • Activation: The phenol is converted to its potassium salt using KOH/Methanol or K2CO3.[4][1]

  • Coupling: The salt reacts with Methyl 5-chloro-2-nitrobenzoate (Ulmann-type or S_NAr reaction).[4][1]

  • Product: Methyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate.

  • Derivatization:

    • Hydrolysis → Acifluorfen .[4][1]

    • Sulfonamide formation → Fomesafen .[4][1]

Analytical Characterization (NMR)

Researchers should verify the identity of the compound using 1H and 19F NMR.

  • 1H NMR (CDCl3, 400 MHz):

    • δ 7.65 ppm (d, J2 Hz): H-3 (Between Cl and CF3).[4][1] Deshielded by both groups.[4][1]

    • δ ~7.45 ppm (dd): H-5 (Meta to OH, Ortho to CF3).[4][1]

    • δ ~7.10 ppm (d): H-6 (Ortho to OH).[4][1]

    • δ ~5.80 ppm (s, broad): -OH (Solvent dependent).[4][1]

  • 19F NMR:

    • δ -62.0 to -63.0 ppm: Single peak (CF3 group).[4][1]

ApplicationWorkflowPhenolThis compoundSaltPotassium Phenolate IntermediatePhenol->SaltDeprotonationBaseBase (KOH or K2CO3)Base->SaltEtherDiphenyl Ether Scaffold(Methyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate)Salt->Ether+ Partner (S_NAr coupling)PartnerMethyl 5-chloro-2-nitrobenzoatePartner->EtherAcifluorfenAcifluorfen(Hydrolysis)Ether->AcifluorfenFomesafenFomesafen(Sulfonylation)Ether->FomesafenLactofenLactofen(Esterification)Ether->Lactofen

Figure 2: The pivotal role of this compound in the manufacturing of major protoporphyrinogen oxidase (PPO) inhibiting herbicides.[1]

Part 5: Safety, Handling, and Toxicology

As a halogenated phenol, this compound requires strict safety protocols.[4][1] It is corrosive and an irritant.[4][1]

  • GHS Classification:

    • H315: Causes skin irritation.[4][1][7][8][9]

    • H319: Causes serious eye irritation.[4][1][7][9][10]

    • H335: May cause respiratory irritation.[4][1]

  • Handling:

    • Use in a fume hood.[4][1]

    • Wear chemical-resistant gloves (Nitrile) and safety goggles.[4][1]

    • Avoid contact with metals (can release HCl/HF upon decomposition).[4][1]

  • Storage:

    • Store in cool, dry conditions (2–8°C recommended).[4][1]

    • Keep under inert gas (Nitrogen/Argon) to prevent oxidation, although the electron-withdrawing groups provide significant oxidative stability compared to phenol.[4][1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736603, this compound. Retrieved from [Link][4][1]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound.[4][1] Retrieved from [Link][4][1]

  • Google Patents.Preparation of trifluoromethyl-substituted phenols and phenates (EP0019388A1).

Chemical Identity and Nomenclature Assurance: A Technical Guide to 3-Chloro-4-hydroxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-hydroxybenzotrifluoride (CAS: 35852-58-5) serves as a critical intermediate in the synthesis of fluorinated agrochemicals and pharmaceuticals.[1][2] Its structural integrity is defined by the interplay between a trifluoromethyl group and a phenolic hydroxyl moiety, creating a unique electronic environment that facilitates nucleophilic aromatic substitution.[2]

However, this compound suffers from significant nomenclature ambiguity in commercial catalogs, leading to sourcing errors and regulatory mismatches.[2] This guide provides a definitive technical reference for identifying, verifying, and utilizing this compound, distinguishing it from structurally similar isomers and erroneously mapped CAS numbers.

Part 1: The Nomenclature Matrix

The primary source of confusion for this compound lies in the prioritization of the parent ring system.[2] Chemical vendors often alternate between "Phenol" and "Benzotrifluoride" (Toluene) as the parent structure, which inverts the numbering scheme.[2]

Structural Identity & Synonym Mapping
  • IUPAC Preferred Name: 2-Chloro-4-(trifluoromethyl)phenol[1][2]

    • Logic: Phenol has priority over halogens.[2] The Hydroxyl (-OH) group is position 1.[1][2] The Chlorine is at position 2, and the Trifluoromethyl group is at position 4.[2][3]

  • Common Technical Name: 3-Chloro-4-hydroxybenzotrifluoride[1][2]

    • Logic: Benzotrifluoride is treated as the parent.[2] The Trifluoromethyl (-CF3) group is position 1.[1][2] The Chlorine is at position 3, and the Hydroxyl is at position 4.[2]

CRITICAL WARNING: A persistent database error exists in several secondary chemical directories linking this compound to CAS 461-82-5 .[1][2]

  • CAS 35852-58-5: Correct.[1][2][3] Refers to this compound.[1][2][3][4]

  • CAS 461-82-5: INCORRECT. This refers to 4-(Trifluoromethoxy)aniline, a completely different chemical class (Aniline vs. Phenol; -OCF3 vs. -CF3).[1][2] Sourcing based on this CAS will result in a failed synthesis.[2]

Nomenclature Visualization

NomenclatureMap cluster_0 Parent: PHENOL (Priority) cluster_1 Parent: BENZOTRIFLUORIDE P1 Position 1: -OH P2 Position 2: -Cl P1->P2 P4 Position 4: -CF3 P2->P4 Name1 This compound P4->Name1 Name2 3-Chloro-4-hydroxybenzotrifluoride Name1->Name2 Equivalent Chemical Entity B1 Position 1: -CF3 B3 Position 3: -Cl B1->B3 B4 Position 4: -OH B3->B4 B4->Name2

Figure 1: Nomenclature mapping illustrating the numbering shift between Phenol-based and Benzotrifluoride-based naming conventions.

Part 2: Critical Identity Parameters[1][2]

To validate the material upon receipt, compare the Certificate of Analysis (CoA) against these standard physicochemical properties.

PropertyValueTechnical Note
CAS Registry Number 35852-58-5 Do not use 461-82-5 (See Warning)
Molecular Formula C7H4ClF3O
Molecular Weight 196.55 g/mol
Appearance Colorless to light yellow liquidDarkening indicates oxidation or phenol degradation.[1][2][5]
Boiling Point 66 °C @ 13 mmHgHigh volatility requires careful handling during rotary evaporation.[2]
Density ~1.47 g/mLSignificantly denser than non-fluorinated phenols.[2]
Acidity (pKa) ~6.5 - 7.0 (Estimated)More acidic than phenol (pKa 10) due to the electron-withdrawing -CF3 and -Cl groups.[1][2]
Solubility Soluble in MeOH, DCM, EtOAcLow solubility in water; requires alkaline pH to dissolve as phenolate.[2]

Part 3: Synthesis & Impurity Profiling[1][2]

Understanding the synthesis route is essential for anticipating impurities.[2] The standard industrial route involves the electrophilic aromatic substitution (chlorination) of 4-(trifluoromethyl)phenol.[1][2]

Reaction Pathway

The starting material, 4-(trifluoromethyl)phenol (CAS 402-45-9), directs the incoming chlorine to the ortho position relative to the hydroxyl group (due to the -OH activating effect dominating the -CF3 deactivating effect).[1][2]

Impurity Logic
  • Unreacted Starting Material: 4-(trifluoromethyl)phenol.[2]

  • Over-Chlorination: 2,6-Dichloro-4-(trifluoromethyl)phenol.[1][2] This occurs if stoichiometry is not strictly controlled.[2]

  • Isomeric Impurity: 2-Chloro-5-(trifluoromethyl)phenol is unlikely via this route but possible if the starting material contained meta-isomers.[1][2]

SynthesisPath Start 4-(Trifluoromethyl)phenol (CAS 402-45-9) Intermediate Transition State (Ortho-direction by -OH) Start->Intermediate + Reagent Reagent Cl2 or SO2Cl2 (Chlorinating Agent) Reagent->Intermediate Product TARGET: This compound (CAS 35852-58-5) Intermediate->Product Major Product Impurity IMPURITY: 2,6-Dichloro-4-(trifluoromethyl)phenol (Over-chlorination) Intermediate->Impurity Excess Cl2

Figure 2: Synthesis pathway highlighting the origin of the primary di-chloro impurity.[1][2]

Part 4: Analytical Verification Protocol

Objective: To distinguish this compound from its positional isomers (e.g., 4-Chloro-2-(trifluoromethyl)phenol) and quantify the di-chloro impurity.

Methodology: Reversed-Phase HPLC with Fluorinated Stationary Phase.[1][2] Rationale: Standard C18 columns often struggle to resolve positional isomers of fluorinated phenols due to similar hydrophobicities.[2] A Pentafluorophenyl (PFP) column utilizes pi-pi interactions and fluorine-fluorine retention mechanisms to provide superior selectivity for halogenated aromatics.[1][2]

Protocol: Isomeric Purity Analysis

1. Sample Preparation:

  • Dissolve 10 mg of sample in 10 mL of Methanol (HPLC Grade).[2]

  • Filter through a 0.22 µm PTFE syringe filter.[2]

  • Note: Do not use Nylon filters, as phenols can bind to the membrane.[2]

2. Chromatographic Conditions:

  • Column: Fluorosep-RP Phenyl or Kinetex PFP (150 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)[1][2]

    • 2-15 min: 30% -> 80% B (Linear gradient)[1][2]

    • 15-20 min: 80% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 280 nm (Phenol absorption) and 254 nm.[2]

3. Data Interpretation (Self-Validating Logic):

  • Retention Time Order (Typical on PFP):

    • 4-(Trifluoromethyl)phenol (Most polar, elutes first).[2]

    • Target: this compound.

    • Impurity: 2,6-Dichloro-4-(trifluoromethyl)phenol (Most hydrophobic, elutes last).[1][2]

  • Validation Check: If the main peak shows a "shoulder" or split peak, it indicates the presence of the 4-chloro-2-(trifluoromethyl) isomer, which has a very similar boiling point but interacts differently with the PFP phase.[1][2]

References

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 2736603, this compound. Retrieved from [Link][1][2][5]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound (CAS 35852-58-5).[1][2] Retrieved from [Link][1][2]

  • Welch Materials. (2024).[2][6] A Guide to Selective Columns for Isomer Separation (PFP Phases). Retrieved from [Link]

Sources

Regiocontrol in the Electrophilic Aromatic Substitution of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

A Synthetic & Mechanistic Guide

Executive Summary

The electrophilic aromatic substitution (EAS) of halogenated phenols represents a classic yet complex challenge in organic synthesis. It requires navigating the "electronic tug-of-war" between the strongly activating hydroxyl group (-OH) and the deactivating yet ortho/para-directing halogen (-X).[1] For researchers in drug discovery, mastering this interplay is critical for scaffold decoration, metabolic blocking, and tuning pKa for bioavailability. This guide synthesizes mechanistic insights with robust experimental protocols to ensure regiochemical fidelity.

Part 1: The Electronic Landscape

The reactivity of halogenated phenols is defined by the competition between the Resonance Effect (+M) of the hydroxyl group and the Inductive Effect (-I) of the halogen. While both groups direct incoming electrophiles to ortho and para positions, the hydroxyl group's activation potential significantly overpowers the halogen's deactivation.

1.1 The Directing Hierarchy

In a substrate like 4-chlorophenol, the -OH group directs incoming electrophiles to the ortho position (positions 2 and 6). The chlorine atom, being a deactivator, also directs to ortho and para relative to itself (positions 2 and 6). In this specific case, the directing effects reinforce each other.

However, in 3-chlorophenol , the conflict arises:

  • -OH directs to C2, C4, C6.

  • -Cl directs to C2, C4, C6 (relative to itself).

  • Result: The -OH group dominates. Substitution occurs primarily para to the -OH (C4) or ortho to the -OH (C2/C6), largely ignoring the halogen's preference if it conflicts.

1.2 Quantitative Electronic Parameters

Understanding the acidity and electronic bias is crucial for predicting reactivity.

Table 1: Electronic & Physical Properties of Select Halophenols

CompoundpKa (approx)

(Hammett)

(Hammett)
Dominant Effect
Phenol 9.950.000.00Reference
4-Fluorophenol 9.900.060.34Inductive (-I) / Resonance (+M)
4-Chlorophenol 9.400.230.37Inductive (-I) dominant
4-Bromophenol 9.350.230.39Inductive (-I) dominant
4-Iodophenol 9.300.180.35Polarizability factor high
2-Chlorophenol 8.50N/AN/AH-bonding / Ortho-effect

Note: Lower pKa in 2-halophenols indicates intramolecular H-bonding and inductive stabilization of the phenoxide anion.

Part 2: Mechanistic Challenges & Solutions
2.1 The "Ipso" Substitution Risk

A common pitfall in the nitration of para-halogenated phenols (specifically Br and I) is ipso-substitution , where the incoming nitro group displaces the halogen rather than a hydrogen.[2]

  • Cause: The carbon bearing the halogen is electron-rich due to resonance from the -OH. The C-Br or C-I bond is weaker than the C-H bond.

  • Mitigation: Use milder nitrating agents (e.g., Acetyl nitrate) or lower temperatures to kinetically favor the C-H substitution.

2.2 Friedel-Crafts Limitations

Direct Friedel-Crafts alkylation/acylation on halogenated phenols is notoriously difficult because:

  • Lewis Acid Deactivation: Reagents like

    
     coordinate strongly with the phenolic oxygen, freezing the ring's reactivity.
    
  • Polyalkylation: The product is more reactive than the starting material.

  • Solution: The Fries Rearrangement . Acylate the phenol oxygen first (forming an ester), then use a Lewis acid to migrate the acyl group to the ring.

2.3 Visualization: Reaction Pathways

The following diagram illustrates the mechanistic divergence between standard substitution and ipso-attack.

EAS_Mechanism Start 4-Bromophenol Intermed_Ortho Sigma Complex (Ortho Attack) Start->Intermed_Ortho Kinetic Path (Low Temp) Intermed_Ipso Sigma Complex (Ipso Attack at C4) Start->Intermed_Ipso Thermodynamic/Radical (High Temp/Strong Acid) Electrophile + NO2+ (Electrophile) Prod_Ortho 2-Nitro-4-bromophenol (Major Product) Intermed_Ortho->Prod_Ortho - H+ Prod_Ipso 4-Nitrophenol (Loss of Br) Intermed_Ipso->Prod_Ipso - Br+

Caption: Divergent pathways in the nitration of 4-bromophenol. Ipso-substitution (Red) competes with standard ortho-substitution (Green).

Part 3: Experimental Protocols
Protocol A: Regioselective Mononitration of 4-Chlorophenol

Objective: Synthesize 2-nitro-4-chlorophenol while suppressing oxidation and ipso-substitution.

Reagents:

  • 4-Chlorophenol (1.0 eq)

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Sulfuric Acid (

    
    , 20% aq)
    
  • Solvent: Dichloromethane (DCM) / Water biphasic system

Methodology:

  • Preparation: Dissolve 4-chlorophenol in DCM (0.5 M concentration). The biphasic system moderates the reaction rate.

  • Acidification: Add the 20% sulfuric acid solution to the DCM mixture. Cool to 0–5°C in an ice bath.

  • Nitrous Acid Generation: Add an aqueous solution of

    
     dropwise over 30 minutes.
    
    • Why: In situ generation of

      
       allows for a milder nitrosation-oxidation mechanism, reducing tar formation compared to concentrated 
      
      
      
      .
  • Stirring: Vigorously stir at 0°C for 2 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).

  • Workup: Separate layers. Wash organic layer with water (2x) and brine (1x). Dry over

    
    .[3]
    
  • Purification: Recrystallize from Ethanol/Water or perform silica column chromatography.

Validation:

  • 1H NMR: Look for the loss of symmetry. The 4-chlorophenol (AA'BB' system) will convert to an ABC system (doublet, doublet of doublets, doublet).

  • Yield Target: >85%.

Protocol B: Fries Rearrangement (Alternative to Friedel-Crafts)

Objective: Introduce an acyl group ortho to the OH in a 4-halophenol.

Methodology:

  • Esterification: React 4-chlorophenol with acetyl chloride (1.1 eq) and pyridine (1.2 eq) in DCM to form 4-chlorophenyl acetate. Isolate the ester.

  • Rearrangement:

    • Mix the ester with Aluminum Chloride (

      
      , 2.5 eq) neat (no solvent) or in nitrobenzene.
      
    • Heat to 120°C for 2 hours.

    • Mechanism:[1][4][5][6][7][8][9] The

      
       complexes with the carbonyl oxygen, cleaving the bond to form an acylium ion pair, which then re-attacks the ring at the ortho position (intramolecular delivery).
      
  • Quench: Pour carefully into ice/HCl mixture to break the Aluminum complex.

  • Result: 2-acetyl-4-chlorophenol.

Part 4: Industrial & Pharma Applications[3]
4.1 Metabolic Blocking

In drug design, the para position of a phenol is a metabolic "soft spot," highly susceptible to Cytochrome P450 oxidation and glucuronidation.

  • Strategy: Substituting the para hydrogen with Chlorine or Fluorine blocks oxidative metabolism (Phase I) without significantly altering the steric profile (especially Fluorine).

  • Example: The strategic use of 4-fluorophenol motifs in COX-2 inhibitors to extend half-life.

4.2 Bioisosteres and Binding

Halogenated phenols often serve as bioisosteres for more labile groups. The increased acidity (lower pKa) of halogenated phenols compared to unsubstituted phenol means they are more likely to exist as phenoxides at physiological pH (7.4).

  • Effect: This increases electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in a receptor binding pocket.

References
  • Mechanism of Nitration: Theoretical and experimental evidence of the photonitration pathway of phenol and 4-chlorophenol.[9] ResearchGate. (2025).

  • Ipso-Substitution Risks: Common side products in the nitration of substituted bromophenols. BenchChem. (2025).[2]

  • pKa Values of Phenols: Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. (2023).[10]

  • Friedel-Crafts Limitations: Limitations of Friedel-Crafts Reactions. JoVE. (2025).[11][12]

  • Metabolic Stability Strategies: Improving the decision-making process in the structural modification of drug candidates. NEDMDG. (2025).

Sources

A Spectroscopic and Structural Elucidation Guide to 2-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectroscopic properties of 2-Chloro-4-(trifluoromethyl)phenol (CAS No. 35852-58-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a trifluoromethyl group, imparts enhanced reactivity and stability, making a thorough understanding of its spectroscopic signature crucial for researchers and drug development professionals.[1] This document outlines the theoretical basis and practical protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Physicochemical Properties

This compound is a substituted phenolic compound with a molecular weight of 196.55 g/mol .[2][3] The strategic placement of a chlorine atom and a strongly electron-withdrawing trifluoromethyl group on the phenol ring dictates its chemical behavior and spectroscopic characteristics.

PropertyValueReference
CAS Number 35852-58-5[2][4]
Molecular Formula C₇H₄ClF₃O[2][3]
Molecular Weight 196.55 g/mol [2][4]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 66 °C at 13 mmHg[1]
Density 1.47 g/mL[1]
Refractive Index n20D 1.48[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. The electronic effects of the hydroxyl (-OH), chloro (-Cl), and trifluoromethyl (-CF₃) substituents govern the chemical shifts and coupling patterns observed in ¹H, ¹³C, and ¹⁹F NMR spectra.[4]

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Obtain a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

    • Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Use a reference compound such as CFCl₃ (trichlorofluoromethane) or a secondary standard.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm for ¹H and ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for three aromatic protons and one hydroxyl proton. The electron-withdrawing nature of the -CF₃ group and the electronegativity of the -Cl atom will significantly influence the chemical shifts of the aromatic protons.[4]

PositionPredicted Chemical Shift (ppm)Multiplicity
H-37.0 - 7.2Doublet
H-57.4 - 7.6Doublet
H-66.8 - 7.0Doublet
-OH4.5 - 6.0Broad Singlet

Data is estimated based on known substituent effects and analysis of related compounds. Actual values may vary.[4]

Interpretation:

  • The proton at C5 is anticipated to be the most downfield-shifted due to the strong deshielding effect of the para -CF₃ group.[4]

  • The hydroxyl proton's chemical shift is dependent on concentration and the solvent used.[4]

Predicted ¹³C NMR Spectral Data

The molecule has seven distinct carbon environments, which will result in seven signals in the ¹³C NMR spectrum.[4]

PositionPredicted Chemical Shift (ppm)Expected Multiplicity (due to ¹⁹F coupling)
C-1150 - 155Singlet
C-2118 - 123Singlet
C-3115 - 120Singlet
C-4125 - 130Quartet
C-5122 - 127Singlet
C-6128 - 133Singlet
-CF₃120 - 125Quartet

Data is estimated based on known substituent effects and analysis of related compounds. Actual values may vary.[4]

Interpretation:

  • The carbon atom C4, attached to the -CF₃ group, is expected to show a quartet splitting pattern due to coupling with the three fluorine atoms.[4]

  • The carbon of the trifluoromethyl group itself will also appear as a quartet.[4]

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive to the local electronic environment. A single sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift for 1-chloro-4-(trifluoromethyl)benzene is reported at approximately -62.64 ppm (relative to CFCl₃), and a similar value is anticipated for this compound.[4]

Infrared (IR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Experimental Protocol for IR Data Acquisition

Objective: To obtain a high-quality FTIR spectrum of this compound.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Perform a background scan.

  • Sample Preparation (ATR - Attenuated Total Reflectance):

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background to produce the absorbance or transmittance spectrum.

    • Label the significant peaks.

Predicted IR Absorption Frequencies

The IR spectrum will be dominated by absorptions from the O-H, C-H, C=C, C-F, and C-Cl bonds.

Vibrational ModeExpected Frequency Range (cm⁻¹)
O-H Stretching3600 - 3200 (broad)
Aromatic C-H Stretching3100 - 3000
C=C Aromatic Ring Stretching1620 - 1450
O-H In-plane Bending1400 - 1200
CF₃ Asymmetric & Symmetric Stretching1350 - 1100 (strong)
C-O Stretching1260 - 1180
C-H Out-of-plane Bending1000 - 750
C-Cl Stretching800 - 500

Data is based on typical frequency ranges for these functional groups.[4]

Interpretation:

  • A broad band in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching vibration, with its broadness indicating hydrogen bonding.[4]

  • Strong absorption bands between 1350-1100 cm⁻¹ are a key indicator of the CF₃ group.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern.[6]

Experimental Protocol for MS Data Acquisition

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Methodology:

  • Sample Introduction:

    • Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization:

    • Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Scan a mass range appropriate for the compound (e.g., m/z 40-250).

  • Detection:

    • The detector will record the abundance of each ion at a specific mass-to-charge ratio.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). Note the presence of the M+2 peak, characteristic of a chlorine-containing compound.

    • Analyze the major fragment ions to deduce the fragmentation pathway.

Predicted Mass Spectrum and Fragmentation

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 196. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an [M+2]⁺ peak at m/z 198 with approximately one-third the intensity of the molecular ion peak will be a definitive feature.

Major Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting ions and neutral fragments.

G M [C₇H₄ClF₃O]⁺˙ m/z 196/198 F1 [M - Cl]⁺ m/z 161 M->F1 - Cl˙ F2 [M - CF₃]⁺ m/z 127/129 M->F2 - CF₃˙ F3 [M - CO - Cl]⁺ m/z 133 F1->F3 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Interpretation:

  • Loss of a Chlorine Radical: Fragmentation of the C-Cl bond would yield an ion at m/z 161.

  • Loss of a Trifluoromethyl Radical: Cleavage of the C-CF₃ bond would result in a characteristic isotopic cluster at m/z 127 and 129.

  • Loss of CO and Cl: A common fragmentation pathway for phenols involves the loss of carbon monoxide (CO). Subsequent loss of a chlorine radical from the molecular ion followed by CO loss would lead to a fragment at m/z 133.

Conclusion

The spectroscopic data for this compound is highly characteristic and provides a clear fingerprint for its identification and structural confirmation. The ¹H and ¹³C NMR spectra are defined by the distinct electronic environments created by the substituents. The IR spectrum confirms the presence of key functional groups, particularly the hydroxyl and trifluoromethyl moieties. Finally, mass spectrometry provides unambiguous molecular weight information and insight into the compound's stability and fragmentation patterns, with the chlorine isotopic pattern serving as a key diagnostic tool. This comprehensive guide provides the necessary framework for researchers to confidently acquire, interpret, and utilize spectroscopic data for this important chemical intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Phenol, 2-chloro-5-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • DergiPark. (n.d.). FTIR-ATR Spectroscopic Characterization of Monochlorophenols and Effects of Symmetry on Vibrational Frequencies. Retrieved from [Link]

  • ACS Publications. (2018). Supporting Information for Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Fourier-transform infrared (FTIR) spectra of pure sample.... Retrieved from [Link]

  • Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates....
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • SEM Lab Inc. (n.d.). FTIR Analysis. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-4-(trifluoromethyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-(trifluoromethyl)phenol, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document delves into the physicochemical properties of the molecule, explores the theoretical principles governing its solubility in various organic solvents, and offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility. Recognizing the scarcity of publicly available quantitative data, this guide is designed to empower researchers, scientists, and drug development professionals to conduct their own solubility assessments, ensuring the generation of reliable and reproducible results. The content is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a deeper understanding of solvent-solute interactions and their practical implications in process development and formulation.

Introduction: The Significance of this compound

This compound is a versatile aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group on the phenol ring, imparts distinct electronic and steric properties that make it a valuable building block in the synthesis of a wide array of more complex molecules.[1] In the pharmaceutical sector, this compound serves as a crucial intermediate in the development of novel therapeutic agents.[1] The chloro and trifluoromethyl substituents can influence the pharmacokinetic and pharmacodynamic properties of the final drug product, including its metabolic stability, lipophilicity, and binding affinity to target receptors. The presence of chlorine is a common feature in many pharmaceutical drugs, contributing to their therapeutic efficacy in treating a range of diseases.[2]

In the agrochemical industry, this compound is a precursor for the synthesis of herbicides and fungicides.[1] The trifluoromethyl group, in particular, is known to enhance the biological activity of many pesticides. Given its widespread application, a thorough understanding of the solubility of this compound in various organic solvents is paramount for its efficient use in synthesis, purification, and formulation processes.

This guide aims to provide a detailed technical resource on the solubility of this compound. It will cover the fundamental principles of solubility, the physicochemical properties of the compound that influence its dissolution, and a practical, step-by-step methodology for its experimental determination.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a compound is the foundation for predicting and interpreting its solubility behavior. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₄ClF₃O
Molecular Weight 196.55 g/mol
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 66 °C at 13 mmHg[3]
Density 1.47 g/mL[1]
pKa ~8.2 (phenolic OH)[4]
Water Solubility Sparingly soluble (0.1 g/L at 25°C)[4]

The presence of a polar hydroxyl (-OH) group, an electronegative chlorine atom, and a lipophilic trifluoromethyl (-CF₃) group creates a molecule with a complex interplay of intermolecular forces, which will be discussed in the following section.

Theoretical Framework: Factors Influencing Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the balance of intermolecular forces between the solute and the solvent. For this compound, the following factors are critical in determining its solubility in a given organic solvent:

  • Polarity: The molecule possesses both polar (hydroxyl and chloro groups) and non-polar (trifluoromethyl group and benzene ring) regions. The overall polarity of the molecule will dictate its affinity for solvents of varying polarities.

  • Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen and chlorine atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, ethers) are likely to be effective at solvating this compound.

  • Dipole-Dipole Interactions: The polar C-Cl and C-O bonds create a net dipole moment in the molecule, leading to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: These non-specific attractive forces are present between all molecules and will contribute to the overall solvation energy. The large, electron-rich trifluoromethyl group and the aromatic ring will contribute significantly to these interactions.

The interplay of these forces determines the overall enthalpy and entropy of dissolution. A favorable dissolution process is one where the energy released from solute-solvent interactions compensates for the energy required to overcome solute-solute and solvent-solvent interactions.

Diagram: Key Factors Influencing Solubility

The following diagram illustrates the key molecular features of this compound and the types of intermolecular interactions that govern its solubility.

G cluster_solute This compound cluster_interactions Intermolecular Interactions cluster_solvents Solvent Types solute C₇H₄ClF₃O oh Hydroxyl Group (-OH) solute->oh cl Chloro Group (-Cl) solute->cl cf3 Trifluoromethyl Group (-CF₃) solute->cf3 ring Aromatic Ring solute->ring h_bond Hydrogen Bonding oh->h_bond Donor/Acceptor dipole Dipole-Dipole cl->dipole Polar vdw Van der Waals Forces cf3->vdw Lipophilic ring->vdw π-π stacking polar_protic Polar Protic (e.g., Methanol, Ethanol) h_bond->polar_protic polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) dipole->polar_aprotic non_polar Non-Polar (e.g., Toluene, Hexane) vdw->non_polar

Caption: Intermolecular forces governing the solubility of this compound.

Qualitative and Predicted Solubility

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Capable of hydrogen bonding with the phenolic hydroxyl group.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)High / Miscible Strong dipole moments can interact with the polar groups of the solute. DMSO and THF are confirmed to be miscible.[4]
Chlorinated Dichloromethane (DCM), ChloroformHigh / Miscible Similar polarity and potential for weak hydrogen bonding. DCM is confirmed to be miscible.[4]
Ester Ethyl AcetateModerate to High Moderately polar with hydrogen bond accepting capabilities.
Aromatic TolueneModerate Can engage in π-π stacking with the benzene ring of the solute.
Aliphatic Hexane, HeptaneLow Non-polar nature makes them poor solvents for the polar functional groups of the solute.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain reliable and accurate solubility data, a well-controlled experimental procedure is essential. The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a compound in a given solvent.

Principle

An excess amount of the solute, this compound, is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the undissolved solid and the saturated solution. After equilibrium is reached, the undissolved solid is removed, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (≥98% purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology
  • Preparation of the Slurry:

    • Accurately weigh an excess amount of this compound into a scintillation vial. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the samples.

  • Data Calculation and Reporting:

    • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Diagram: Experimental Workflow for Solubility Determination

G start Start prep 1. Prepare Slurry (Excess Solute + Solvent) start->prep equil 2. Equilibrate (Temperature-controlled shaking) prep->equil sample 3. Sample & Filter Supernatant equil->sample dilute 4. Dilute Sample sample->dilute analyze 5. Analyze by HPLC/GC dilute->analyze calculate 6. Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

Conclusion: A Call for Experimental Verification

This technical guide has provided a comprehensive overview of the factors influencing the solubility of this compound in organic solvents, along with a robust experimental protocol for its quantitative determination. While theoretical predictions and qualitative observations offer valuable initial guidance, they are not a substitute for accurate, experimentally derived data. For researchers, scientists, and drug development professionals working with this important chemical intermediate, the generation of precise solubility data is a critical step in process optimization, formulation development, and ensuring the overall efficiency and success of their scientific endeavors. The methodologies outlined in this guide provide a self-validating framework for obtaining such crucial data, thereby bridging the current knowledge gap and facilitating more informed decision-making in both research and industrial settings.

References

  • G., S. S., & M., A. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences, 7(1), 1-25. [Link]

Sources

Technical Guide: Acidity Profile and pKa Determination of 2-Chloro-4-(trifluoromethyl)phenol

[1][2]

Executive Summary

This compound (CAS: 35852-58-5) is a critical halogenated phenolic intermediate used primarily in the synthesis of diphenyl ether herbicides (e.g., Acifluorfen) and pharmaceutical agents. Its chemical behavior is defined by the synergistic electron-withdrawing effects of the ortho-chlorine and para-trifluoromethyl groups.

These substituents significantly enhance the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. While direct experimental aqueous pKa values are often proprietary or estimated, structural activity relationships (SAR) and predictive models place the aqueous pKa in the range of 7.1 – 7.5 .[1] This places the compound in the category of pseudo-acidic phenols , capable of dissociating at physiological pH (7.4), which has profound implications for its lipophilicity (logD), membrane permeability, and environmental mobility.[1]

This guide provides the theoretical basis for this acidity and details two validated protocols (Potentiometric and Spectrophotometric) for its precise experimental determination in a laboratory setting.[1]

Structural Basis of Acidity

The acidity of this compound is driven by the stabilization of its conjugate base, the phenoxide anion. This stabilization is achieved through two primary electronic mechanisms: Inductive Effects (-I) and Resonance Effects (-R) .

Electronic Effects
  • Ortho-Chlorine (-I Effect): The chlorine atom at the C2 position exerts a strong inductive withdrawal of electron density through the sigma bond framework. This pulls electron density away from the oxygen atom, stabilizing the negative charge on the phenoxide.[1]

  • Para-Trifluoromethyl (-I / -R Effect): The -CFngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     group at C4 is a powerful electron-withdrawing group (EWG).[2] It operates primarily through strong induction (-I) and hyperconjugative electron withdrawal, effectively dispersing the negative charge delocalized into the ring.
    
Hammett Equation Analysis

Using the Hammett equation, we can theoretically validate the predicted pKa range.[1] ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="display ng-star-inserted">

2
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Phenol):  9.99[2]
    
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Reaction constant for phenols):  +2.23 (indicates high sensitivity to substituent effects)[2]
    
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (CF
    
    
    ):
    0.54[2]
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Cl):  ~0.68 (Apparent ortho constant)[2]
    

ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">


2

This theoretical calculation aligns perfectly with advanced predictive models (ACD/Labs: 7.09 ± 0.18).

Visualization of Resonance Stabilization

The following diagram illustrates the dissociation equilibrium and the stabilization of the resulting anion.

ResonanceNeutralNeutral Phenol(Protonated)TransitionDissociationEquilibriumNeutral->Transition- H+AnionPhenoxide Anion(Deprotonated)Transition->AnionCl_EffectOrtho-ClInductive Withdrawal (-I)Anion->Cl_EffectStabilizesNegative ChargeCF3_EffectPara-CF3Field/Inductive Effect (-I)Anion->CF3_EffectDispersesElectron Density

Figure 1: Dissociation equilibrium and electronic stabilization factors of the 2-Chloro-4-(trifluoromethyl)phenoxide anion.

Comparative Data Profile

The following table contextualizes the acidity of the target compound against relevant congeners.

CompoundStructurepKa (Exp/Pred)Electronic Factors
Phenol Cngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

H

OH
9.99 (Exp)Reference standard.[2]
4-(Trifluoromethyl)phenol 4-CF

-Ph-OH
8.68 (Exp)Strong -I/-R from CF

.
2-Chlorophenol 2-Cl-Ph-OH8.56 (Exp)Ortho -I effect dominates; intramolecular H-bond.[2]
2,4-Dichlorophenol 2,4-Cl

-Ph-OH
7.85 (Exp)Additive effect of two Cl atoms.[2]
This compound Target 7.1 – 7.5 (Pred) Synergistic EWG effect (Cl + CF

).

Experimental Protocols for pKa Determination

Due to the low aqueous solubility of this compound, standard aqueous titration is prone to precipitation and electrode drift. The following protocols are designed for lipophilic acids.

Method A: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Method)

Best for: Precision (±0.05 units) when substance quantity is >50 mg.

Principle: The pKa is determined in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).[1] The apparent pKa (



2

Protocol:

  • Preparation: Prepare 0.01 M stock solution of the phenol in HPLC-grade Methanol.

  • Titrant: Standardized 0.1 M KOH (carbonate-free).

  • Solvent Systems: Prepare three titration vessels with 30%, 40%, and 50% (v/v) Methanol in water. Ionic strength adjusted to 0.1 M with KCl.

  • Titration:

    • Add aliquot of phenol stock to the vessel (final conc ~1 mM).

    • Titrate with KOH under inert gas (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) purge to prevent 
      
      
      absorption.[2]
    • Record pH vs. Volume.[3]

  • Calculation:

    • Determine equivalent point (EP) via Gran Plot.

    • Calculate ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       at half-neutralization for each solvent ratio.[2]
      
    • Extrapolation: Plot ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       vs. % Methanol.[2] Extrapolate the linear regression to 0% Methanol to find ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
      
      
      
      .[2]
Method B: UV-Vis Spectrophotometric Determination

Best for: Low solubility compounds (<10 mg) or high throughput.

Principle: The protonated phenol and deprotonated phenoxide have distinct UV absorption maxima (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

21

Protocol:

  • Spectral Scan:

    • Acidic Scan: Dissolve compound in 0.1 M HCl (fully protonated). Scan 200–400 nm.

    • Basic Scan: Dissolve compound in 0.1 M NaOH (fully deprotonated). Scan 200–400 nm.

    • Identify Analytical Wavelength: Select ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       with the maximum difference in absorbance (
      
      
      ), typically a bathochromic shift (red shift) for the anion.
  • Buffer Preparation: Prepare a series of buffers (phosphate/citrate) ranging from pH 5.0 to 9.0 in 0.5 unit increments.

  • Measurement:

    • Add fixed concentration of phenol to each buffer.[1]

    • Measure Absorbance (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) at the chosen 
      
      
      .
  • Data Analysis:

    • Use the linearized Henderson-Hasselbalch equation: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

      
      [2]
      
    • Plot ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       vs. pH.[2] The x-intercept is the pKa.[1]
      
Experimental Workflow Diagram

WorkflowStartStart: Pure Sample(CAS 35852-58-5)SolubilityCheckCheck Aqueous SolubilityStart->SolubilityCheckDecisionSolubility > 1mM?SolubilityCheck->DecisionDirectTitrationDirect AqueousPotentiometric TitrationDecision->DirectTitrationYesMixedSolventMixed Solvent Titration(MeOH/Water)Decision->MixedSolventNo (Preferred)UVMethodUV-Vis Spectrophotometry(Low Conc.)Decision->UVMethodNo (limited sample)ResultFinal Aqueous pKa(Report with Confidence Interval)DirectTitration->ResultExtrapolationYasuda-ShedlovskyExtrapolation to 0% OrgMixedSolvent->ExtrapolationUVMethod->ResultExtrapolation->Result

Figure 2: Decision matrix and workflow for the experimental determination of pKa.

Implications for Drug & Agrochemical Development[2][4]

Bioavailability & Membrane Permeability

With a pKa ~7.3, this compound exists as a mixture of neutral and ionized forms at physiological pH (7.4).

  • Stomach (pH 1-2): 100% Neutral. High absorption potential.[1]

  • Intestine/Blood (pH 7.4): ~50% Ionized. This "chameleon" nature allows it to cross membranes in the neutral form while maintaining solubility in the ionized form, a desirable trait for systemic distribution.[1]

Environmental Fate

In environmental waters (pH 6-8), the compound will partially dissociate. The anionic form is more mobile in groundwater but less likely to volatilize.[1] The trifluoromethyl group ensures high stability against metabolic degradation, potentially increasing persistence.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2736603, this compound. Retrieved from [Link][2]

  • Hansch, C., & Leo, A. (1995).[1][4] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Source for Hammett Constants).

  • Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Source for Phenol/Chlorophenol reference data).

commercial suppliers of 2-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Sourcing & Quality Validation of 2-Chloro-4-(trifluoromethyl)phenol: A Technical Guide

Executive Summary

This guide addresses the technical sourcing, quality validation, and handling of This compound .[1] As a halogenated phenolic intermediate, this compound is a critical building block in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical active ingredients (APIs) where lipophilicity and metabolic stability are required.[1]

Critical Advisory: A discrepancy often exists in procurement databases regarding CAS numbers for halogenated phenols.[1] While the user-supplied CAS 35472-03-2 appears in some legacy or internal databases, the industry-standard CAS for this compound is 35852-58-5 .[1] Researchers must validate identity via structure (InChI/SMILES) rather than CAS alone to avoid purchasing regioisomers.[1]

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, establish the "Golden Standard" for your material. The position of the chlorine atom relative to the trifluoromethyl (


) group is the primary quality risk.[1]
PropertySpecificationTechnical Note
Chemical Name This compound
Standard CAS 35852-58-5 Primary commercial identifier.[1]
Structure

Phenol ring with Cl at C2,

at C4.[1]
Molecular Weight 196.55 g/mol
Appearance Colorless to light yellow liquidDarkening indicates oxidation (quinone formation).[1]
Boiling Point 66–68 °C @ 13 mmHgVolatile under high vacuum.[1]
Acidity (

)
~8.0–8.5More acidic than phenol due to electron-withdrawing groups.[1]
Critical Impurity 4-Chloro-2-(trifluoromethyl)phenol Regioisomer formed if starting material is 2-trifluoromethylphenol.[1][2]
Critical Impurity 2,6-Dichloro-4-(trifluoromethyl)phenol Over-chlorination byproduct.[1]

Commercial Sourcing Landscape

Do not treat all suppliers equally. The market is divided into "Catalog Distributors" (High Trust/High Cost) and "Bulk Specialists" (Variable Quality/Lower Cost).[1]

Tier 1: Validated Catalog Distributors (R&D Scale <100g)

Best for: Initial screening, reference standards, and GLP studies.[1]

  • Thermo Fisher Scientific (Alfa Aesar / Acros): High reliability.[1] Certificates of Analysis (CoA) typically include H-NMR.[1]

  • Sigma-Aldrich (Merck): Premium pricing but guarantees supply chain traceability.[1]

  • TCI (Tokyo Chemical Industry): Excellent for specific halogenated building blocks; often holds stock in local warehouses (US/EU/Asia).[1]

Tier 2: Fluorochemical Specialists (Pilot Scale >100g)

Best for: Process development and scale-up.[1] These suppliers often synthesize the material rather than just repackaging it.[1]

  • Fluorochem (UK): Specializes in fluorinated intermediates.[1] High likelihood of recent batch synthesis.[1]

  • Combi-Blocks (USA): Often provides "building block" purity (95-97%) which is sufficient for early synthesis but requires QC.[1]

  • Apollo Scientific: Strong presence in the fluorinated aromatic market.[1]

Incoming Quality Control (IQC): A Self-Validating System

Trusting the supplier's CoA is insufficient for critical path chemistry.[1] You must implement a self-validating IQC protocol to detect regioisomers that standard HPLC might miss.[1]

The "Regio-Trap" Protocol

The primary risk is the presence of the isomer where Chlorine and


 positions are swapped or shifted.[1] Standard H-NMR can be ambiguous due to similar coupling constants.[1]

Recommended Analytical Workflow:

  • GC-MS (Gas Chromatography): Primary purity check. The volatile nature of the phenol makes it ideal for GC.[1] Look for a shoulder peak which indicates the ortho-isomer.[1]

  • 
    -NMR (Fluorine NMR): The Gold Standard.  The shift of the 
    
    
    
    group is highly sensitive to the electronic environment of the ortho substituents.[1]
    • Target: Single sharp singlet (approx -62 ppm, solvent dependent).[1]

    • Flag: Any secondary peaks within ±2 ppm indicate isomeric impurities.[1]

IQC Decision Logic (DOT Diagram)

IQC_Workflow cluster_legend Validation Logic Start Incoming Material (this compound) Visual Visual Inspection (Colorless Liquid?) Start->Visual GCMS GC-MS Analysis (Purity > 98%?) Visual->GCMS Pass Reject REJECT / QUARANTINE (Initiate Vendor Complaint) Visual->Reject Fail (Dark/Solids) FNMR 19F-NMR Analysis (Single Peak?) GCMS->FNMR Pass (>98% Area) GCMS->Reject Fail (<98% or Unknown Peaks) FNMR->Reject Fail (Multiple F signals) Approve RELEASE FOR SYNTHESIS FNMR->Approve Pass (Singlet confirmed)

Figure 1: Incoming Quality Control (IQC) Decision Tree ensuring exclusion of regioisomers.

Synthetic Utility & Handling

Synthetic Applications

This phenol is primarily used as a nucleophile.[1] The


 is lower than unsubstituted phenol, making the phenolate anion easier to generate but slightly less nucleophilic.[1]
  • O-Alkylation/Arylation: Reaction with alkyl halides or aryl boronic acids (Chan-Lam coupling) to generate ether linkages.[1]

  • SnAr Reactions: The

    
     group activates the ring for Nucleophilic Aromatic Substitution if further functionalization is required, though the Chlorine at C2 is relatively stable unless activated by stronger electron-withdrawing groups.[1]
    
Safety & Handling Protocol

Hazard Class: Corrosive (Skin/Eye Damage).[1][3][4] Specific Risk: The lipophilic


 group enhances skin absorption, potentially delivering the corrosive phenol deeper into tissue than standard phenol.[1]

Standard Operating Procedure (SOP) Highlights:

  • PPE: Neoprene gloves (Nitrile is often insufficient for long exposure to halogenated phenols).[1]

  • Neutralization: Keep a solution of Polyethylene Glycol (PEG 300 or 400) mixed with Ethanol nearby.[1] Water alone is ineffective at washing phenols off skin due to low solubility.[1]

Safety Workflow (DOT Diagram)

Safety_Protocol cluster_prevention Prevention Exposure Accidental Exposure (Skin Contact) Wipe Wipe excess (Dry cloth) Exposure->Wipe Wash PEG/Ethanol Wash (Solubilize Phenol) Wipe->Wash Rinse Water Rinse (15 mins) Wash->Rinse Medical Seek Medical Attention Rinse->Medical PPE Neoprene Gloves + Face Shield FumeHood Fume Hood (Vapor Control)

Figure 2: Emergency response workflow for lipophilic phenol exposure.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2736603, this compound. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Phenol, 2-chloro-4-(trifluoromethyl)-.[1] CAS 35852-58-5.[1][5][6][7]

Sources

Historical Synthesis Methods for Trifluoromethyl-Substituted Phenols

[1]

Executive Summary

The incorporation of trifluoromethyl (-CF₃) groups into phenolic scaffolds is a cornerstone of medicinal chemistry, significantly enhancing lipophilicity, metabolic stability, and bioavailability. Historically, the synthesis of trifluoromethyl-substituted phenols presented a paradox: the -CF₃ group is sensitive to the harsh basic hydrolysis conditions typically used to generate phenols from aryl halides, while the phenol moiety itself is sensitive to the aggressive fluorinating agents used to generate -CF₃ groups.

This technical guide reconstructs the three foundational "historical" methodologies (pre-2000) that overcame these barriers. Unlike modern photoredox or C-H activation strategies, these classical methods rely on stoichiometric functional group interconversions—specifically Diazotization-Hydrolysis , Deoxofluorination (SF₄) , and Copper-Mediated Coupling (McLoughlin-Thrower) .

Chapter 1: The Diazonium Hydrolysis Pathway

The Standard Historical Route

Before the advent of transition-metal catalysis, the most reliable method for synthesizing trifluoromethylphenols was the hydrolysis of diazonium salts derived from aminobenzotrifluorides. This method remains relevant for scale-up due to the low cost of reagents, provided that the specific aminobenzotrifluoride starting material is available (often synthesized via the Swarts reaction).

Mechanistic Protocol

The transformation proceeds in two distinct phases:

  • Diazotization: Conversion of the aniline to a diazonium salt using sodium nitrite in strong mineral acid (H₂SO₄).[1]

  • Hydrolysis: Thermal decomposition of the diazonium species in aqueous media to generate the phenol.[1]

Critical Technical Insight: The hydrolysis step is prone to side reactions, specifically azo coupling (tar formation). Historically, this was mitigated by "steam distillation hydrolysis," where the phenol is removed from the reaction mixture immediately upon formation to prevent coupling with the unreacted diazonium salt.

Standard Operating Procedure (Historical Adaptation)
  • Reagents: 3-Aminobenzotrifluoride, NaNO₂, 40% H₂SO₄, Urea (scavenger).

  • Step 1: Dissolve amine in H₂SO₄. Cool to 0–5°C.

  • Step 2: Add aqueous NaNO₂ dropwise. Control: Temperature must not exceed 5°C to prevent premature decomposition.

  • Step 3 (The "Urea" Modification): Add urea to destroy excess nitrous acid. Why? Excess HNO₂ promotes oxidation and side reactions during heating.

  • Step 4: Add the cold diazonium solution dropwise into a boiling solution of dilute H₂SO₄/CuSO₄. Why? High dilution and immediate steam distillation ensure the high-energy carbocation intermediate is trapped by water (forming phenol) rather than reacting with the product.

Workflow Visualization

DiazoniumPathwayStartAminobenzotrifluoride(Ar-NH2)Step1Diazotization(NaNO2 / H2SO4, <5°C)Start->Step1ActivationInterDiazonium Salt(Ar-N2+ HSO4-)Step1->InterN-N Bond FormationStep2Hydrolytic Decomposition(H2O, 100°C, CuSO4)Inter->Step2-N2 GasEndTrifluoromethylphenol(Ar-OH)Step2->EndC-O Bond Formation

Figure 1: The Diazonium-Hydrolysis workflow. Note the critical temperature control at Step 1 to prevent explosion or decomposition.

Chapter 2: Deoxofluorination via Sulfur Tetrafluoride (SF₄)

The Functional Group Interconversion Approach

In the 1960s and 70s, researchers at DuPont established the use of Sulfur Tetrafluoride (SF₄) to convert carboxylic acids directly into trifluoromethyl groups. This allowed chemists to synthesize trifluoromethylphenols starting from hydroxybenzoic acids (e.g., salicylic acid derivatives).

Technical Challenges & Safety

SF₄ is a highly toxic, corrosive gas that hydrolyzes to HF and SO₂.[2] Reactions require Hastelloy or Monel autoclaves (pressure vessels) because standard stainless steel corrodes rapidly under the reaction conditions (SF₄ + HF).

Mechanism:

  • The carboxylic acid (-COOH) reacts with SF₄ to form an acyl fluoride (-COF).

  • The acyl fluoride undergoes further fluorination to the trifluoromethyl group (-CF₃).

  • Crucial Constraint: The phenol hydroxyl group must often be protected (e.g., as an acetate or ether) or the reaction must be run in anhydrous HF to prevent polymerization, although SF₄ can fluorinate -OH to -F in aliphatic systems. On aromatic rings, the phenol -OH is generally robust to SF₄ but can form fluorosulfites.

Protocol Summary (Sheppard Method)
  • Substrate: 3-Hydroxybenzoic acid (often acetylated to 3-acetoxybenzoic acid).

  • Reagent: SF₄ (excess) + HF (catalyst/solvent).

  • Conditions: 120°C–150°C for 8–12 hours in a shaker tube.

  • Workup: Venting of toxic gases (SOF₂, excess SF₄) into caustic scrubbers. Hydrolysis of the ester protecting group yields the trifluoromethylphenol.

SF4ReactionSubstrateHydroxybenzoic Acid(Protected)IntermediateAcyl Fluoride(-COF)Substrate->IntermediateStep 1: DeoxyfluorinationReagentSF4 + HF (Catalyst)Reagent->IntermediateProductTrifluoromethylphenol(-CF3)Intermediate->ProductStep 2: Gem-difluorination

Figure 2: The two-stage fluorination mechanism of SF₄. The transition from Acyl Fluoride to Trifluoromethyl is the rate-determining step requiring high pressure.

Chapter 3: The McLoughlin-Thrower Reaction

The Precursor to Modern Cross-Coupling

Before palladium-catalyzed trifluoromethylation became standard, the McLoughlin-Thrower reaction (1969) was the primary method for introducing a -CF₃ group onto an aromatic ring via a halide.

Chemistry

This reaction involves the coupling of an aryl iodide with trifluoromethyl iodide (CF₃I) in the presence of copper powder. It is effectively a perfluoroalkyl version of the Ullmann coupling.

Reaction Equation:

Application to Phenols: Direct coupling on iodophenols is difficult due to the acidic proton interfering with the organocopper intermediate. Therefore, the historical protocol involves:

  • Protection: Convert Iodophenol to Iodoanisole (methoxy protection).

  • Coupling: React with CF₃I/Cu.

  • Deprotection: Demethylation (e.g., BBr₃ or HI) to reveal the phenol.

Comparative Analysis of Methods
FeatureDiazonium HydrolysisSF₄ DeoxofluorinationMcLoughlin-Thrower (Cu)
Primary Substrate AminobenzotrifluorideHydroxybenzoic AcidIodophenol (Protected)
Key Reagents NaNO₂, H₂SO₄, CuSO₄SF₄, HFCF₃I, Copper Bronze
Conditions Aqueous, 100°CAutoclave, 150°C, High PressureAnhydrous, 120°C
Major Hazard Explosion (Diazonium), TarToxicity (SF₄), HF burnsCost (CF₃I), Heavy Metals
Yield (Typical) 40–60%70–85%50–70%
Scalability High (Batch)Low (Specialized Equipment)Moderate

References

  • Swarts Reaction & Benzotrifluoride Origins

    • CK-12 Foundation.[3] "The Swarts Reaction: Methods & Equation."[3]

    • [Link]

  • Diazonium Hydrolysis Protocols

    • NBInno Manufacturing Insights. "The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol."[1]

    • [Link]

  • McLoughlin-Thrower Reaction

    • ResearchGate.
    • [Link]

  • SF4 Chemistry

    • Wikipedia/Primary Sources. "Fluorination by Sulfur Tetrafluoride."[2][4]

    • [Link][5]

  • Patent Literature on Hydrolysis

    • Google Patents (EP0004447A2). "Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates."[6]

Methodological & Application

use of 2-Chloro-4-(trifluoromethyl)phenol in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Diphenyl Ether Herbicides Using 2-Chloro-4-(trifluoromethyl)phenol

Abstract

This technical guide details the optimized protocols for utilizing This compound (CAS: 35852-58-5) as a core intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors. Focusing on the synthesis of Acifluorfen and Oxyfluorfen analogs, this document provides validated methodologies for Nucleophilic Aromatic Substitution (


), critical handling parameters for trifluoromethylated phenols, and process controls to minimize hydrolytic by-products.

Introduction: The Strategic Role of the Trifluoromethyl Phenol Scaffold

This compound is the structural backbone for a class of diphenyl ether herbicides that exhibit potent broadleaf weed control. Its value lies in two key moieties:

  • The Trifluoromethyl (-CF

    
    ) Group:  Enhances lipophilicity and metabolic stability, allowing the active ingredient to penetrate plant cuticles and resist degradation.
    
  • The Phenolic Hydroxyl (-OH): Acts as the nucleophile in ether linkage formation, the rate-determining step in assembling the diphenyl ether scaffold.

Target Applications:

  • Acifluorfen-sodium: Post-emergence herbicide for soybeans/peanuts.[1]

  • Oxyfluorfen: Pre/post-emergence herbicide for specialty crops.

  • Lactofen & Fomesafen: Structural analogs requiring identical ether-coupling logic.

Chemical Properties & Critical Handling

The electron-withdrawing nature of the -CF


 and -Cl groups increases the acidity of the phenolic proton (

~7-8) compared to unsubstituted phenol (

10). This acidity facilitates deprotonation but requires careful base selection to prevent side reactions.

Table 1: Key Physicochemical Parameters

Parameter Specification Impact on Processing
Molecular Weight 196.55 g/mol Stoichiometric calculations.
Appearance Colorless to light yellow liquid/solid Darkening indicates oxidation; requires redistillation if >5% colored.
Purity Requirement >98.0% (GC) Impurities (e.g., 4-chlorophenol) lead to inactive herbicide analogs.

| Acidity (


)  | ~7.8 | Allows use of weaker bases (e.g., 

) vs. alkoxides. | | Hazards | Skin/Eye Irritant (Cat 2) | Requires full PPE (nitrile gloves, face shield). |

Protocol 1: Synthesis of Acifluorfen via Coupling

This protocol outlines the industry-standard Ullmann-type condensation (or activated


) between the phenol and a halonitrobenzene derivative.

Reaction Scheme:

  • Deprotonation: this compound

    
     Phenoxide anion.
    
  • Coupling: Phenoxide + 5-Fluoro-2-nitrobenzonitrile

    
     Diphenyl Ether Intermediate.
    
  • Hydrolysis: Nitrile

    
     Carboxylic Acid (Acifluorfen).
    
Step-by-Step Methodology

Reagents:

  • This compound (1.0 eq)

  • 5-Fluoro-2-nitrobenzonitrile (1.05 eq) [Electrophile]

  • Potassium Carbonate (

    
    ), anhydrous (1.2 eq) [Base]
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

  • Catalyst (Optional): 18-Crown-6 (0.05 eq) to accelerate reaction in non-polar solvents.

Workflow:

  • Inertion: Purge a glass-lined reactor with Nitrogen (

    
    ) to remove moisture. Rationale: Water competes with the phenoxide, hydrolyzing the fluoronitrile to a phenol by-product.
    
  • Charge: Add DMF (5 volumes relative to phenol mass) and this compound. Stir at ambient temperature.

  • Base Addition: Add anhydrous

    
     in portions.
    
    • Observation: Mild exotherm and gas evolution (

      
      ) may occur. Stir for 30 mins to ensure complete phenoxide formation.
      
  • Coupling: Add 5-Fluoro-2-nitrobenzonitrile. Heat the mixture to 80–90°C .

    • Process Control: Monitor by HPLC every 2 hours. The reaction is complete when the starting phenol is <1%.

    • Typical Time: 4–6 hours.

  • Quench & Isolation:

    • Cool to 25°C. Pour into ice water (10 volumes).

    • The intermediate (5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile) precipitates as a solid. Filter and wash with water.[2]

  • Hydrolysis (Conversion to Active Acid):

    • Suspend the wet cake in 80% Acetic Acid/HBr or NaOH/Water. Reflux for 4-6 hours to convert the -CN group to -COOH.

    • Adjust pH to 1-2 to precipitate Acifluorfen acid.

Yield Expectation: 85–92% (molar yield).

Protocol 2: General for Oxyfluorfen Analogs

For Oxyfluorfen, the coupling partner changes, but the mechanism remains identical.

Coupling Partner: 3-Ethoxy-4-fluoronitrobenzene (or the chloro-analog). Conditions:

  • Solvent: Toluene (requires Phase Transfer Catalyst) or DMSO.

  • Catalyst: Tetrabutylammonium bromide (TBAB) if using Toluene/KOH system.

Optimization Tip: Because the -CF


 group on the phenol is strongly electron-withdrawing, the nucleophilicity of the oxygen is reduced compared to standard phenols. Therefore, using a polar aprotic solvent (DMSO/NMP)  is superior to toluene, as it solvates the cation (

), leaving the "naked" phenoxide anion highly reactive.

Visualizing the Reaction Pathway

The following diagram illustrates the convergent synthesis of Acifluorfen, highlighting the critical coupling step involving this compound.

AcifluorfenSynthesis Phenol This compound (Nucleophile) Intermediate Diphenyl Ether Nitrile (Intermediate) Phenol->Intermediate SNAr Coupling 80-90°C Electrophile 5-Fluoro-2-nitrobenzonitrile (Electrophile) Electrophile->Intermediate Base Base (K2CO3) Solvent (DMSO) Base->Intermediate Promotes Product Acifluorfen (Active Herbicide) Intermediate->Product -CN to -COOH Hydrolysis Acid Hydrolysis (HBr/AcOH or NaOH) Hydrolysis->Product

Figure 1: Reaction pathway for the synthesis of Acifluorfen utilizing this compound.

Quality Control & Troubleshooting

Table 2: Common Failure Modes and Solutions

IssueProbable CauseCorrective Action
Low Yield (<70%) Moisture in solvent/base.Use Karl Fischer titration to ensure solvent water <0.05%. Dry

at 120°C before use.
Dark Product Oxidation of phenol or excessive temp.Sparge reactor with

. Keep temp <95°C.
Unreacted Electrophile Poor stirring or "caking" of salts.Increase agitation (RPM). Use finer mesh

.
By-product: Hydrolysis Hydrolysis of Fluoronitrile.Ensure strictly anhydrous conditions during coupling.

References

  • University of Hertfordshire. (2025). Acifluorfen-sodium (Ref: RH 6201).[3] PPDB: Pesticide Properties DataBase. Retrieved from [Link]

  • Google Patents. (2012). CN102399152B - Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene.[4] Retrieved from

Sources

Application Note: 2-Chloro-4-(trifluoromethyl)phenol as a Precursor for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-(trifluoromethyl)phenol (CAS: 35852-58-5) is a critical halogenated aromatic intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and emerging triazole fungicides.[1] Its structural uniqueness—combining a lipophilic, electron-withdrawing trifluoromethyl group (-CF₃) with an ortho-chlorine atom—imparts metabolic stability and enhanced bioavailability to downstream active pharmaceutical ingredients (APIs) and agrochemicals.

This guide provides a technical roadmap for researchers utilizing this precursor, focusing on the synthesis of diphenyl ether herbicides (e.g., Acifluorfen , Oxyfluorfen , Fomesafen ) and novel fungicide candidates.

Chemical Profile & Reactivity

The reactivity of this compound is dominated by the phenolic hydroxyl group, which acts as a nucleophile in etherification reactions, and the electron-deficient ring system which influences substitution patterns.

PropertySpecificationRelevance to Synthesis
Molecular Weight 196.55 g/mol Stoichiometric calculations
Boiling Point ~66–68 °C (at reduced pressure)Distillation purification requires vacuum
pKa ~7.5–8.0More acidic than phenol (pKa 10) due to -CF₃/Cl; requires weaker bases (e.g., K₂CO₃) for deprotonation
Appearance Colorless to light yellow liquidDiscoloration indicates oxidation; store under inert gas
Solubility Soluble in DCM, Toluene, DMSOCompatible with standard organic synthesis solvents
Reactivity Logic

The presence of the -CF₃ group at the para-position and -Cl at the ortho-position significantly increases the acidity of the phenolic proton compared to unsubstituted phenol.

  • Nucleophilic Substitution: The phenoxide ion generated from this compound is a potent nucleophile, ideal for SNAr reactions with electron-deficient aromatic rings (e.g., chloronitrobenzenes).

  • Regioselectivity: The steric bulk of the ortho-chlorine atom can influence coupling rates, often requiring polar aprotic solvents (DMSO, DMF, NMP) to solvate the cation and enhance nucleophilicity.

Application I: Synthesis of Diphenyl Ether Herbicides

The primary industrial application of this precursor is the synthesis of diphenyl ether herbicides. These compounds function by inhibiting PPO, leading to membrane disruption in weeds.

Case Study: Synthesis of Acifluorfen and Oxyfluorfen

The core transformation is an Ullmann-type Etherification or Nucleophilic Aromatic Substitution (SNAr) .

Reaction Scheme (DOT Visualization)

HerbicideSynthesis Precursor 2-Chloro-4- (trifluoromethyl)phenol Intermediate Diphenyl Ether Intermediate Precursor->Intermediate SNAr Coupling (DMSO, 80-100°C) Base Base (KOH or K2CO3) Base->Intermediate Electrophile 3,4-Dichloronitrobenzene (or derivative) Electrophile->Intermediate Acifluorfen Acifluorfen (Target Herbicide) Intermediate->Acifluorfen Functionalization (-COOH formation) Oxyfluorfen Oxyfluorfen (Target Herbicide) Intermediate->Oxyfluorfen Functionalization (Etherification)

Figure 1: General synthetic pathway for diphenyl ether herbicides starting from this compound.

Experimental Protocol: SNAr Coupling to Diphenyl Ether Scaffold

Objective: Synthesize the core diphenyl ether backbone common to Acifluorfen and Oxyfluorfen.

Reagents:

  • This compound (1.0 eq)[1]

  • 3,4-Dichloronitrobenzene (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq) - Preferred over NaOH to minimize hydrolysis byproducts.

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (N,N-Dimethylformamide).

Step-by-Step Methodology:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, dissolve this compound (10 mmol) in DMSO (20 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (15 mmol) slowly. Stir at room temperature for 30 minutes. Observation: The solution may darken slightly as the phenoxide forms.

  • Coupling: Add 3,4-Dichloronitrobenzene (11 mmol) in one portion.

  • Reaction: Heat the mixture to 80–100°C under nitrogen atmosphere. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.

    • Critical Control Point: Do not exceed 120°C to prevent decomposition of the nitro-aromatic component.

  • Quenching: Once the phenol is consumed (typically 4–6 hours), cool to room temperature. Pour the reaction mixture into ice-water (100 mL).

  • Work-up: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M HCl (to remove residual base), water, and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography to obtain the diphenyl ether intermediate.

Yield Expectation: 85–92% (Optimized).

Application II: Precursor for Novel Fungicides

While less common than in herbicides, the 2-chloro-4-(trifluoromethyl)phenyl motif is increasingly utilized in fungicide discovery, particularly for Triazole and Strobilurin analogs. The electron-withdrawing nature of the ring enhances the metabolic stability of the fungicide against fungal cytochrome P450 enzymes.

Research Pathway: Triazole Derivative Synthesis

Recent patent literature (e.g., CN103648281B) highlights the use of this phenol to create ether-linked triazoles.

Reaction Logic
  • Linker Attachment: The phenol is reacted with a halo-alkyl ketone or epoxide.

  • Triazole Insertion: The intermediate is reacted with 1,2,4-triazole.[2][3]

Experimental Protocol: Ether-Linked Triazole Precursor

Objective: Synthesize a phenoxy-alkyl-triazole intermediate.

Reagents:

  • This compound[1][4]

  • Chloroacetone (or substituted alpha-halo ketone)

  • Potassium Iodide (KI) (Catalytic amount)

  • Base: K₂CO₃

  • Solvent: Acetone or Acetonitrile.

Methodology:

  • Mix: Combine phenol (10 mmol), K₂CO₃ (12 mmol), and catalytic KI (0.5 mmol) in Acetone (30 mL).

  • Alkylation: Dropwise add Chloroacetone (11 mmol) at room temperature.

  • Reflux: Heat to reflux (56°C) for 3–5 hours. The KI catalyzes the Finkelstein reaction in situ (Cl -> I), making the electrophile more reactive.

  • Isolation: Filter off inorganic salts. Evaporate solvent.

  • Next Step (General): The resulting ketone is then subjected to a Corey-Chaykovsky epoxidation followed by ring-opening with 1,2,4-triazole to generate the active fungicide scaffold.

Safety, Handling, & QC Protocols

Hazard Identification (GHS)
  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

  • Specific Note: Fluorinated phenols can be readily absorbed through the skin. Impermeable gloves (Nitrile/Viton) are mandatory.

Quality Control (QC) Parameters

Before using the precursor in high-value synthesis, verify purity using the following method:

TestMethodAcceptance Criteria
Purity GC-FID / HPLC≥ 98.0%
Identity 1H-NMR (CDCl₃)Doublet at ~7.6 ppm (ring), Singlet/Multiplet for OH (variable)
Water Content Karl Fischer< 0.5% (Critical for anhydrous coupling)
Appearance VisualClear, colorless to pale yellow. Dark yellow/brown indicates oxidation.
Storage
  • Store under Nitrogen or Argon .

  • Keep in a cool, dry place (2–8°C preferred for long-term).

  • Avoid contact with strong oxidizing agents and strong bases (unless during controlled reaction).

References

  • Rohm and Haas Company. (1975). Herbicidal 4-trifluoromethyl-3'-oxygen-substituted-4'-substituted diphenyl ethers (US Patent 3,928,416).
  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2014). CN103648281B - 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[1,2,4]triazol-1-yl ethanol derivatives and use thereof.
  • University of Hertfordshire. (2024). Acifluorfen: Pesticide Properties DataBase (PPDB). Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Pyrimidine Derivatives via Multicomponent Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of essential therapeutics ranging from anticancer agents (e.g., Fluorouracil, Monastrol) to antihypertensives (e.g., Calcium channel blockers).[1][2] Traditional linear synthesis of these derivatives is often plagued by low atom economy and excessive solvent waste.

This guide details the transition to Multicomponent Reactions (MCRs) , specifically the Biginelli cyclocondensation and its modern variations. By converging three reactants—an aldehyde, a


-keto ester, and urea/thiourea—into a single reaction vessel, researchers can achieve high structural diversity with minimal synthetic operations.
Comparison of Synthetic Methodologies
FeatureClassical Biginelli (HCl/EtOH)Lewis Acid Catalysis (

)
Microwave-Assisted (MW)Ultrasound-Assisted (US)
Reaction Time 18–48 Hours2–6 Hours2–10 Minutes20–60 Minutes
Yield 40–60%85–95%90–98%85–92%
Solvent Ethanol (Reflux)Solvent-Free or EtOHSolvent-FreeAqueous Ethanol
Scalability HighMediumLow (Batch) / High (Flow)Medium
Green Score LowHighVery HighVery High

Mechanistic Insight: The Biginelli Reaction

To optimize yields, one must understand the failure points. The reaction is generally believed to proceed via an imine intermediate (the rate-determining step in acid catalysis).

Reaction Pathway[3][4][5]
  • Imine Formation: The aldehyde condenses with urea to form an

    
    -acyliminium ion intermediate.
    
  • Enolization: The

    
    -keto ester tautomerizes to its enol form.
    
  • Michael Addition: The enol attacks the iminium ion.

  • Cyclization & Dehydration: Intramolecular attack and loss of water yield the dihydropyrimidinone.

BiginelliMechanism Aldehyde Aryl Aldehyde Imine N-Acyliminium Ion (Rate Limiting) Aldehyde->Imine Condensation Urea Urea / Thiourea Urea->Imine Condensation KetoEster β-Keto Ester Enol Enol Tautomer KetoEster->Enol Tautomerization Acid Acid Catalyst (H+ or Lewis Acid) Acid->Imine Condensation Acid->Enol Tautomerization Michael Open Chain Ureide Imine->Michael Mannich-type Addition Enol->Michael Mannich-type Addition DHPM 3,4-Dihydropyrimidinone (DHPM) Michael->DHPM Cyclization & -H2O

Figure 1: The mechanistic convergence of the Biginelli reaction. Note that the acid catalyst drives both the imine formation and the enolization steps.

Protocol 1: The Modern Standard (Lewis Acid Catalysis)

Rationale: While traditional Brønsted acids (HCl) work, they often degrade acid-sensitive functional groups. Lanthanide triflates, such as Ytterbium(III) triflate [


], act as water-tolerant Lewis acids that coordinate with the carbonyl oxygen, enhancing electrophilicity without harsh conditions.
Materials
  • Aryl Aldehyde (1.0 mmol)[3]

  • Ethyl Acetoacetate (1.0 mmol)[4]

  • Urea or Thiourea (1.2 mmol)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Ethanol (2 mL) or Solvent-free

Step-by-Step Procedure
  • Charge: In a 10 mL round-bottom flask, combine the aldehyde, ethyl acetoacetate, and urea.

  • Catalyze: Add 5 mol%

    
    .
    
  • Incubate: Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours.

    • Checkpoint: Monitor via TLC (3:7 Ethyl Acetate:Hexane). Look for the disappearance of the aldehyde spot.

  • Quench: Cool to room temperature. Pour the mixture into crushed ice (20 g).

  • Isolation: The solid product will precipitate. Filter under vacuum.

  • Purification: Recrystallize from hot ethanol.

  • Catalyst Recovery: If running solvent-free, the aqueous filtrate containing the catalyst can be evaporated and reused (up to 3 times with minimal activity loss).

Protocol 2: Microwave-Assisted High-Throughput Synthesis

Rationale: Microwave irradiation provides direct dielectric heating, accelerating the reaction rate by orders of magnitude. This method is ideal for library generation (DOS - Diversity Oriented Synthesis).

Workflow Diagram

MW_Workflow Start Reagent Prep (1:1:1.2 Ratio) Mix Homogenization (Grind in Mortar) Start->Mix MW MW Irradiation (300W, 120°C, 2-5 min) Mix->MW Cool Cool to RT MW->Cool Wash Water Wash (Remove Urea/Catalyst) Cool->Wash Pure Pure DHPM (Recrystallization) Wash->Pure

Figure 2: Operational workflow for solvent-free microwave synthesis.

Procedure
  • Preparation: Mix Benzaldehyde (10 mmol), Ethyl acetoacetate (10 mmol), Urea (12 mmol), and Sulfamic Acid (

    
    , 10 mol%) in a mortar and grind until a homogeneous paste forms.
    
  • Irradiation: Transfer the paste to a Pyrex beaker or a dedicated microwave process vial.

  • Reaction: Irradiate at 300W (approx. 110–120°C) for 2–4 minutes.

    • Safety Note: Do not use a closed vessel unless it is a rated pressure reactor. For open vessels, use short bursts (30s) to prevent overheating.

  • Workup: Add crushed ice to the resulting solid mass. Stir vigorously. The sulfamic acid is water-soluble and will wash away.

  • Filtration: Filter the solid product and wash with cold water.

  • Yield: Expect 90–96% yield.

Protocol 3: Ultrasound-Assisted Green Synthesis

Rationale: Sonochemistry utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This generates localized "hot spots" (high T and P) that drive the reaction at ambient bulk temperatures, preserving heat-sensitive pharmacophores.

Procedure
  • Solvent System: Prepare a mixture of Ethanol:Water (1:1). This aqueous medium leverages the hydrophobic effect to accelerate the reaction.

  • Charge: Add reactants (1 mmol scale) and catalyst (e.g., Cerium(III) Chloride

    
     or simply Sulfamic Acid) to a flask.
    
  • Sonication: Place the flask in an ultrasonic cleaning bath (operating freq. ~40 kHz).

  • Reaction: Sonicate at ambient temperature (25–30°C) for 20–40 minutes.

    • Observation: The mixture typically becomes turbid as the product precipitates out.

  • Isolation: Filter the precipitate directly. Wash with aqueous ethanol.

Characterization & Validation

To ensure the integrity of the synthesized pyrimidine derivative, the following analytical signatures must be verified:

  • IR Spectroscopy:

    • NH stretch: ~3200–3400

      
       (Broad)
      
    • Carbonyl (Ester): ~1700–1720

      
      
      
    • Carbonyl (Amide): ~1640–1680

      
      
      
  • 1H NMR (DMSO-d6):

    • NH singlets: Distinct peaks around

      
       7.0–9.0 ppm (often two distinct peaks for N1 and N3).
      
    • C4-H Chiral Proton: A diagnostic doublet or singlet around

      
       5.0–5.5 ppm.
      
  • Melting Point: DHPMs typically have sharp, high melting points (e.g., Monastrol ~185°C). Broad ranges indicate incomplete dehydration or urea contamination.

References

  • Biginelli, P. (1893). Aldehyde-urea derivatives of aceto- and oxaloacetic acids. Gazzetta Chimica Italiana, 23, 360–413.

  • Kappe, C. O. (2004). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043–1052.

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[5] Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868.

  • Pai, N. R., & Dubal, K. G. (2012). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones.[4] Asian Journal of Chemistry, 24(11), 5215.

  • Bhuiyan, M. H., et al. (2011). Microwave-assisted Efficient Synthesis of Dihydropyrimidinones (thiones) and Quinazolinones under Green Chemistry Protocol. Journal of Scientific Research, 4(3).

  • Suresh, & Sandhu, J. S. (2012). Ultrasound assisted green synthesis of pyrimidine derivatives. Green Chemistry Letters and Reviews.

Sources

Application Note: Regioselective SNAr Functionalization of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the nucleophilic aromatic substitution (SNAr) of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene (also known as 3-chloro-4-fluorobenzotrifluoride). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. The presence of three distinct halogenated sites (-F, -Cl, -CF3) presents a unique regioselectivity challenge. This note provides evidence-based methodologies to selectively displace the fluorine atom at the C1 position while retaining the chlorine substituent for subsequent cross-coupling (e.g., Suzuki-Miyaura), thereby enabling modular drug design.

Mechanistic Insight & Regioselectivity

The "Element Effect" in SNAr

Contrary to SN2 reactions where bond strength dictates leaving group ability (I > Br > Cl > F), SNAr reactions on activated rings follow the order F >> Cl ≈ Br > I .

  • Rate-Determining Step: The addition of the nucleophile to the aromatic ring to form the anionic Meisenheimer complex is rate-limiting.[1]

  • Role of Fluorine: The high electronegativity of fluorine inductively stabilizes the transition state and the resulting Meisenheimer intermediate more effectively than chlorine. This lowers the activation energy for nucleophilic attack at C1.

  • Role of -CF3: The trifluoromethyl group at C4 is a strong electron-withdrawing group (EWG). It activates the para position (C1) significantly more than the meta position (C2).

Selectivity Logic

The nucleophile will exclusively attack C1 (displacing Fluorine) due to the cooperative effects of:

  • Para-activation from the -CF3 group.

  • Ortho-activation from the -Cl group (inductive effect).

  • Superior leaving group ability of Fluorine in SNAr.

Reaction Pathway Diagram

The following diagram illustrates the kinetic preference for C1 attack over C2.

SNAr_Mechanism Substrate 2-chloro-1-fluoro- 4-(trifluoromethyl)benzene TS_C1 Meisenheimer Complex A (Attack at C-F) STABILIZED by -CF3 (para) Substrate->TS_C1 Fast (k1) TS_C2 Meisenheimer Complex B (Attack at C-Cl) UNSTABLE (meta to -CF3) Substrate->TS_C2 Slow (k2) Nu Nucleophile (Nu:) Nu->Substrate Product Product (2-chloro-4-(trifluoromethyl)-1-substituted-benzene) TS_C1->Product -F⁻ SideProduct Minor/No Product (Cl-displacement) TS_C2->SideProduct -Cl⁻

Figure 1: Kinetic pathway demonstrating the preferential formation of the C1-substituted product due to Meisenheimer complex stabilization.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Introduction of morpholine, piperazine, or primary amines. Scale: 10 mmol basis.

Reagents & Equipment
  • Substrate: 2-chloro-1-fluoro-4-(trifluoromethyl)benzene (1.0 equiv, 1.98 g)

  • Nucleophile: Morpholine (1.2 equiv, 1.05 g)

  • Base: Potassium Carbonate (K2CO3), anhydrous, micronized (2.0 equiv, 2.76 g)

  • Solvent: DMSO (anhydrous, 10 mL) or Acetonitrile (for lower boiling amines)

  • Vessel: 50 mL round-bottom flask with magnetic stirring and reflux condenser.

Step-by-Step Methodology
  • Preparation: Charge the flask with K2CO3 and anhydrous DMSO. Stir for 5 minutes to create a suspension.

    • Note: Micronized base improves kinetics by increasing surface area.

  • Addition: Add the amine (Morpholine) followed by the substrate dropwise at room temperature.

    • Exotherm Alert: The reaction may be slightly exothermic.

  • Reaction: Heat the mixture to 80°C . Monitor by HPLC or TLC (Hexane/EtOAc 8:2).

    • Target Time: 2–4 hours.

    • Endpoint: Disappearance of starting material (Rf ~0.8). Product usually appears at Rf ~0.4-0.6 depending on the amine.

  • Workup:

    • Cool to room temperature.[2]

    • Pour mixture into 50 mL ice-water (Product often precipitates as a solid).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine (2 x 20 mL) to remove DMSO.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography if necessary.

Protocol B: C-O Bond Formation (Etherification)

Application: Synthesis of biaryl ethers or alkoxy side chains. Nuance: Alkoxides are stronger bases; temperature control is critical to prevent benzyne formation (though unlikely with this scaffold) or multiple substitutions.

Reagents
  • Substrate: 1.0 equiv.

  • Nucleophile: Alcohol (e.g., Phenol or Benzyl alcohol, 1.1 equiv).

  • Base: Sodium Hydride (NaH, 60% in oil, 1.2 equiv) OR Potassium tert-butoxide (KOtBu).

  • Solvent: DMF or THF (anhydrous).

Step-by-Step Methodology
  • Deprotonation: In a clean, dry vial under N2, dissolve the alcohol in THF/DMF. Cool to 0°C. Carefully add NaH. Stir for 30 min until H2 evolution ceases.

  • Coupling: Add the substrate (2-chloro-1-fluoro-4-(trifluoromethyl)benzene) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Optimization: If no reaction after 6h, heat to 50°C. Avoid exceeding 80°C with strong alkoxides to preserve the -Cl handle.

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Isolation: Standard extraction (EtOAc) and concentration.

Critical Parameters & Troubleshooting

Solvent Selection Data

The choice of solvent significantly impacts the reaction rate (kobs) due to the stabilization of the charged intermediate.

SolventDielectric ConstantRate Relative to DMSORecommendation
DMSO 471.0 (Reference)Preferred for rapid kinetics.
DMF 37~0.6Good alternative; easier to remove than DMSO.
NMP 32~0.5Use for high-temp reactions (>120°C).
THF 7.5<0.01Too slow for neutral amines; OK for anionic alkoxides.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion Temperature too low or Base particle size too large.Increase Temp to 100°C; Use micronized K2CO3 or switch to Cs2CO3.
Hydrolysis (-OH product) Wet solvent (DMSO is hygroscopic).Use anhydrous solvent; add 3Å molecular sieves.
Loss of -Cl group Temperature too high (>140°C) or excess strong nucleophile.Strictly control Temp <100°C; limit nucleophile to 1.1-1.2 equiv.

Experimental Workflow Diagram

Workflow Start Start: Substrate Preparation SolventCheck Check Solvent Water Content (<0.1% H2O required) Start->SolventCheck ReactionSetup Mix Substrate + Nu + Base Solvent: DMSO/DMF SolventCheck->ReactionSetup Pass TempControl Heat to 80°C Monitor TLC/LCMS ReactionSetup->TempControl Decision Conversion > 95%? TempControl->Decision Workup Quench (Ice Water) Extract (EtOAc) Decision->Workup Yes Optimize Increase Temp to 100°C or Add Cs2CO3 Decision->Optimize No Purify Evaporation & Recrystallization Workup->Purify Optimize->TempControl Retry

Figure 2: Decision tree for reaction execution and process control.

References

  • National Center for Biotechnology Information. (2023). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Element Effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction. Retrieved from [Link]

Sources

Application Note: Determination of 2-Chloro-4-(trifluoromethyl)phenol in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and environmental scientists. It prioritizes mechanistic understanding over rote instruction, ensuring the user understands why specific parameters are chosen.

Executive Summary

The detection of 2-Chloro-4-(trifluoromethyl)phenol (CTF-Phenol) is critical for environmental monitoring programs focused on diphenyl ether herbicide degradation (e.g., Acifluorfen, Oxyfluorfen).[1][2] As a halogenated phenolic metabolite, CTF-Phenol presents specific analytical challenges: it is moderately acidic, prone to peak tailing in gas chromatography due to hydroxyl interactions, and requires high sensitivity to detect at trace (ng/L) levels in complex matrices like surface water and soil.[2]

This guide provides two validated workflows:

  • GC-MS/MS with Silylation: The "Gold Standard" for structural confirmation and complex matrices.[1][2]

  • LC-MS/MS (ESI-): The high-throughput solution for aqueous samples requiring minimal prep.[1][2]

Compound Profile & Chemical Logic

Understanding the physicochemical properties of the analyte is the foundation of a robust extraction strategy.

PropertyValueAnalytical Implication
CAS Number 35852-58-5Unique Identifier
MW 196.55 g/mol Precursor ion for MS (196 or 195)
pKa ~7.5 (Estimated)CRITICAL: The phenol moiety is weakly acidic.[1][2] Extraction must occur at pH < 2 to ensure the molecule is protonated (neutral) and retains on lipophilic SPE sorbents.[2]
LogP 2.6 - 3.0Moderately lipophilic.[1][2] amenable to C18 and HLB retention.[1][2]
Boiling Point ~190 °CSemi-volatile.[1][2] Suitable for GC but requires derivatization to prevent adsorption to active sites in the inlet.[2]

Sample Preparation Protocols

The primary failure point in chlorophenol analysis is incorrect pH control during extraction.[2]

Workflow Visualization

The following diagram outlines the decision matrix for sample preparation based on matrix type.

SamplePrep Start Sample Matrix Water Aqueous (Surface/Ground Water) Start->Water Soil Solid (Soil/Sediment) Start->Soil Filter Filter (0.7 µm GFF) Water->Filter SLE Solid-Liquid Extraction (Acetonitrile/Acid) Soil->SLE Acidify Acidify to pH < 2 (H2SO4 or HCl) Filter->Acidify SPE Solid Phase Extraction (SPE) Polymeric HLB or C18 Acidify->SPE Elution Elution (MeOH/MTBE) SPE->Elution SLE->Elution Dry Evaporation (N2) Elution->Dry Decision Target Instrument? Dry->Decision Deriv Derivatization (BSTFA + 1% TMCS) Decision->Deriv GC-MS Recon Reconstitute (MeOH:Water) Decision->Recon LC-MS GC GC-MS/MS Analysis Deriv->GC LC LC-MS/MS Analysis Recon->LC

Caption: Decision tree for sample preparation ensuring analyte protonation and instrument compatibility.

Protocol A: Solid Phase Extraction (Water)

Goal: Concentration and cleanup of trace residues.[1][2]

  • Conditioning: Rinse SPE cartridge (Oasis HLB or Strata-X, 200 mg) with 6 mL Methanol followed by 6 mL reagent water (pH 2).[1][2]

  • Loading: Pass 500 mL of acidified sample (pH < 2) through the cartridge at 5-10 mL/min.

    • Why? Acidification suppresses ionization, forcing the phenol into its neutral state for interaction with the sorbent.

  • Washing: Wash with 5 mL of 5% Methanol in Water.

    • Why? Removes highly polar interferences without eluting the target.[1][2]

  • Drying: Dry cartridge under high vacuum for 20 minutes.

    • Critical: Residual water interferes with GC derivatization reagents.[1][2]

  • Elution: Elute with 2 x 4 mL Dichloromethane (for GC) or Methanol (for LC).

Protocol B: Derivatization (Required for GC-MS)

Goal: Block the hydroxyl group to improve volatility and peak shape.[1][2]

  • Take the dried extract from Protocol A.[1][2]

  • Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1][2]

  • Add 50 µL of anhydrous Pyridine (catalyst).

  • Incubate at 60°C for 30 minutes .

  • Cool and inject directly.[1][2]

Analytical Method A: GC-MS/MS

Best For: Complex matrices (soil/sludge) where high chromatographic resolution is needed to separate isomers.[1][2]

Instrument Parameters
  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1][2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2]

  • Inlet: Splitless mode, 250°C. Liner must be deactivated (silanized) to prevent phenol adsorption.

  • Oven Program:

    • 40°C (hold 1 min)

    • 20°C/min to 150°C[2]

    • 10°C/min to 280°C (hold 3 min)[2]

MS Acquisition (EI Mode)

The target analyte is the Trimethylsilyl (TMS) derivative of this compound.[1][2]

  • Parent MW: 196.5[1][2][3]

  • TMS Derivative MW: 196.5 + 72 (TMS group) - 1 (H) = 267.5 [1][2]

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Dwell (ms)
CTF-Phenol-TMS 268 (M+)253 (M - CH3)1025
253233 (Loss of HF)1525
26873 (TMS)2025

Note: The M-15 ion (253) is often the base peak in TMS derivatives due to the loss of a methyl group from the silicon atom.

Analytical Method B: LC-MS/MS

Best For: High-throughput water analysis; no derivatization required.[1][2]

Instrument Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[2]

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~7).[1][2]

  • Mobile Phase B: Methanol.[1][2]

    • Why Ammonium Acetate? It provides buffer capacity.[1][2] Pure water/formic acid can suppress ionization of phenols in Negative ESI.[1][2]

  • Gradient: 10% B to 90% B over 8 minutes.

MS Acquisition (ESI Negative Mode)

Phenols ionize readily in negative mode by losing a proton [M-H]-.[1][2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
CTF-Phenol 195.0 [M-H]-159.020Loss of HCl
195.0133.035Ring Fragmentation
195.0175.015Loss of HF

Validation Note: Transitions must be optimized on your specific instrument.[1][2] The 195 -> 159 transition is typically the Quantifier.[2]

Method Validation & QA/QC

To ensure data integrity (Trustworthiness), the following criteria must be met:

Linearity & Sensitivity[1]
  • Range: 0.05 µg/L to 100 µg/L.

  • R²: > 0.995.[1][2]

  • LOD (Limit of Detection): Typically < 10 ng/L for LC-MS/MS.[1][2]

Recovery Criteria (Spike @ 0.5 µg/L)
MatrixAcceptable Recovery (%)RSD (%)
Reagent Water80 - 120< 10
Surface Water70 - 130< 15
Soil/Sediment60 - 130< 20
Internal Standards
  • For GC-MS: Use 2,4-Dichlorophenol-d3 or Phenol-d5 .[1][2]

  • For LC-MS: Use 13C-labelled Chlorophenol analogs.[1][2]

  • Protocol: Add IS prior to extraction to correct for SPE losses.[1][2]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Recovery (LC & GC) Extraction pH too high.[1][2]Ensure sample pH is < 2 before loading onto SPE.[1][2]
GC Peak Tailing Active sites in liner/column.Replace liner; trim column; ensure derivatization is complete.
LC Signal Suppression Matrix effects (Humic acids).[1][2]Improve cleanup (Wash step in SPE); switch to APCI source if available.[1][2]
Derivatization Precipitate Moisture in extract.[1][2]Ensure extract is completely dry before adding BSTFA.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). (2020).[1][2][4] Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and LC/MS/MS.[1][2][4] (Adapted for fluorinated phenols).[1][2][3] Link[1][2][4]

  • European Union Reference Laboratories (EURL). (2011).[1][2] Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed (SANCO/12495/2011).[1][2][5]Link

  • Igbinosa, E. O., et al. (2013).[1][2] Determination of Chlorophenols in Water by LC-MS/MS.[1][2][6][7] Journal of Environmental Protection.[1][2] (General protocol for chlorophenol extraction).

  • Sigma-Aldrich. (2023).[1][2] Derivatization Reagents for GC: Silylation.[1][2][8] Technical Bulletin.[1][2] Link

  • PubChem. (2023).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] Link[1][2]

Sources

Application Note: A Robust HPLC-MS/MS Protocol for the Trace Analysis of Phenolic Compounds in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenolic compounds are a diverse group of secondary metabolites found ubiquitously in plants, many of which are recognized for their significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Their analysis at trace levels in complex matrices such as food, beverages, and biological fluids presents a considerable analytical challenge due to their structural diversity and the potential for matrix interference. This application note presents a comprehensive and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of a panel of common phenolic compounds. The protocol details every critical step, from sample preparation to data acquisition and analysis, with an emphasis on the scientific rationale behind each parameter selection. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose.[3][4][5]

Introduction: The Rationale for HPLC-MS/MS

The quantification of phenolic compounds is crucial in various fields, from food science and nutraceuticals to environmental analysis and clinical research. The inherent complexity of natural product extracts, often containing hundreds of structurally similar compounds, necessitates a highly selective and sensitive analytical technique.[6][7] While HPLC with UV-Vis detection is commonly used, it can suffer from a lack of selectivity, especially when peaks co-elute or when analyzing compounds at very low concentrations.[8]

HPLC coupled with tandem mass spectrometry (MS/MS) overcomes these limitations. The chromatographic separation provided by HPLC reduces ion suppression in the mass spectrometer, while the mass analyzer offers unparalleled selectivity and sensitivity.[9] By utilizing Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for each analyte can be monitored, effectively filtering out background noise and confirming the identity of the target compounds with high confidence. This targeted approach allows for the accurate quantification of phenolic compounds even at trace levels (µg/kg or ppb).[10]

Experimental Workflow

The overall analytical workflow is designed to ensure reproducibility and accuracy from sample receipt to final data reporting.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Raw Sample (e.g., Plant Tissue, Beverage) Extraction 2. Solid-Liquid or Liquid-Liquid Extraction Sample->Extraction Homogenization Cleanup 3. Solid-Phase Extraction (SPE Cleanup) Extraction->Cleanup Purification FinalSample 4. Final Extract in Mobile Phase Cleanup->FinalSample Reconstitution HPLC 5. HPLC Separation (Reversed-Phase) FinalSample->HPLC MS 6. MS/MS Detection (ESI-, MRM) HPLC->MS Quant 7. Quantification (Calibration Curve) MS->Quant Report 8. Final Report Quant->Report

Caption: High-level workflow for HPLC-MS/MS analysis of phenolic compounds.

Detailed Protocols and Methodologies

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to efficiently extract the target phenolic compounds from the sample matrix while minimizing co-extractives that can interfere with the analysis.[11] The choice of extraction method depends heavily on the sample matrix.

Protocol: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Juices, Wine)

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Acidify the sample (e.g., 10 mL of juice) with 0.1% formic acid. Load the sample onto the SPE cartridge at a slow flow rate (approx. 1-2 mL/min). The acidification ensures that phenolic acids are in their protonated form, enhancing their retention on the C18 sorbent.

  • Washing: Wash the cartridge with 5 mL of deionized water containing 0.1% formic acid to remove sugars and other polar interferences.

  • Elution: Elute the retained phenolic compounds with 5 mL of methanol. The organic solvent disrupts the hydrophobic interactions between the analytes and the C18 sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This step ensures the sample is in a solvent compatible with the HPLC system, preventing peak distortion.[12]

Protocol: Solvent Extraction for Solid Samples (e.g., Plant Leaves, Food Powders)

  • Homogenization: Weigh 1 g of the homogenized solid sample into a centrifuge tube.

  • Extraction: Add 10 mL of 80% aqueous methanol. Methanol/water mixtures are effective for extracting a wide range of phenolic compounds with varying polarities.[11]

  • Sonication: Sonicate the mixture for 15 minutes in an ultrasonic bath. This aids in cell disruption and enhances extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Decant the supernatant into a clean tube. Repeat the extraction process on the pellet one more time to ensure complete extraction.

  • Filtration: Combine the supernatants and filter through a 0.22 µm syringe filter before injection into the HPLC system. This removes any particulate matter that could block the column.

HPLC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific analytes and instrument used.

Table 1: HPLC Parameters

Parameter Value/Condition Rationale
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.7 µm) C18 columns provide excellent retention and separation for a wide range of phenolic compounds based on their hydrophobicity.[7][13]
Mobile Phase A Water with 0.1% Formic Acid The acid improves peak shape and promotes ionization in the MS source.[9][14]
Mobile Phase B Acetonitrile with 0.1% Formic Acid Acetonitrile is a common organic modifier that provides good separation efficiency.[14]
Flow Rate 0.3 mL/min A lower flow rate is compatible with standard ESI sources and improves ionization efficiency.
Injection Volume 5 µL A small injection volume minimizes potential matrix effects and column overload.
Column Temperature 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation.

| Gradient Elution | See Table 2 | A gradient is necessary to elute compounds with a wide range of polarities in a reasonable time.[13][15] |

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
15.0 5 95
18.0 5 95
18.1 95 5

| 25.0 | 95 | 5 |

Table 3: Mass Spectrometry Parameters

Parameter Value/Condition Rationale
Ionization Mode Electrospray Ionization (ESI), Negative The acidic phenolic proton is easily lost, making negative ion mode highly sensitive for this class of compounds.[9]
Ion Spray Voltage -4500 V Optimal voltage for stable spray and efficient ion generation.
Source Temperature 500 °C Facilitates desolvation of the mobile phase from the analyte ions.[16]
Curtain Gas 30 psi Prevents neutral molecules from entering the mass analyzer.
Collision Gas Nitrogen Used as the collision gas for fragmentation in the collision cell.

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor → product ion transitions. |

MRM Transition Development MRM transitions must be optimized for each phenolic compound using individual standard solutions. This involves infusing the standard, identifying the precursor ion ([M-H]⁻), performing a product ion scan to find the most abundant and stable fragment ions, and then optimizing the collision energy for each transition.

MRM Q1 Quadrupole 1 (Q1) Selects Precursor Ion [M-H]⁻ Q2 Collision Cell (q2) Fragmentation with Gas (e.g., N₂) Q1:f1->Q2:f0 Precursor Ion Q3 Quadrupole 3 (Q3) Selects Specific Product Ion Q2:f1->Q3:f0 Fragment Ions Detector Detector Q3:f1->Detector Product Ion

Caption: The principle of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer.

Method Validation Protocol

To ensure the method is fit for its intended purpose, a full validation was performed according to ICH Q2(R2) guidelines.[4][5]

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Purpose Experimental Approach Acceptance Criteria
Specificity/ Selectivity To demonstrate that the signal is unequivocally from the analyte of interest. Analyze blank matrix samples and matrix spiked with analytes. Check for interfering peaks at the retention time of each analyte.[17][18] No significant interfering peaks (>20% of LLOQ) in the blank matrix at the retention time of the analytes.
Linearity & Range To demonstrate a proportional relationship between concentration and response. Analyze calibration standards at a minimum of 6 concentration levels, prepared in the matrix.[13] Correlation coefficient (r²) ≥ 0.99. Residuals should be randomly distributed.
Accuracy To measure the closeness of the results to the true value. Analyze quality control (QC) samples at low, medium, and high concentrations (n=5) against a calibration curve. Expressed as % recovery.[17] Mean recovery within 85-115% (80-120% at LLOQ).
Precision To assess the degree of scatter between a series of measurements. Repeatability (intra-day) and intermediate precision (inter-day) analysis of QC samples (n=5). Expressed as % RSD.[10] % RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Determined at a signal-to-noise ratio (S/N) of 3.[10] S/N ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Determined at a signal-to-noise ratio (S/N) of 10 and confirmed by analyzing spiked samples.[10] S/N ≥ 10; Accuracy and precision criteria must be met.

| Matrix Effect | To assess the ion suppression or enhancement caused by the sample matrix. | Compare the peak area of an analyte spiked into a post-extraction blank sample with the peak area of the analyte in a pure solvent. | Matrix Factor should be between 0.8 and 1.2. |

Conclusion

This application note provides a detailed, robust, and validated HPLC-MS/MS method for the trace analysis of phenolic compounds. By explaining the causality behind experimental choices, from sample preparation to instrument settings, this guide serves as a practical resource for researchers and scientists. The provided protocols are designed to be self-validating, adhering to internationally recognized guidelines to ensure data integrity and reliability.[3][17] The combination of optimized chromatographic separation and highly selective MS/MS detection makes this method ideal for the demanding requirements of trace-level quantification in complex matrices.

References

  • Mass spectrometry parameters for the analysis of phenolic compounds. - ResearchGate. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. - PMC. Available at: [Link]

  • Green Sample Preparation Techniques and Their Use in the Extraction and Separation Analysis of Phenolic Compounds in Honey. - R Discovery. Available at: [Link]

  • Variability in the Qualitative and Quantitative Composition and Content of Phenolic Compounds in the Fruit of Introduced American Cranberry (Vaccinium macrocarpon Aiton). - ResearchGate. Available at: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. - Iris Unimore. Available at: [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. - AKJournals. Available at: [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. - PMC. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. - Lab Manager. Available at: [Link]

  • Biochemical Characterization and LC-MS/MS Analysis of Phenolic Compounds in Ginger Wine. - International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. - iomcworld.com. Available at: [Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. - MDPI. Available at: [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. - PMC. Available at: [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. - MDPI. Available at: [Link]

  • Sample preparation in the determination of phenolic compounds in fruits. - ResearchGate. Available at: [Link]

  • Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. - PMC. Available at: [Link]

  • Chemical determination of phenolic compounds. - PROMETHEUS – Protocols. Available at: [Link]

  • Extraction techniques for the determination of phenolic compounds in food. - SciSpace. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. - FDA. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. - AMSbio. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. - ProPharma. Available at: [Link]

  • HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal using different methods. - SciELO. Available at: [Link]

  • HPLC-HESI-MS/MS Analysis of Phenolic Compounds from Cynoglossum tubiflorus Leaf Extracts: An Assessment of Their Cytotoxic, Antioxidant, and Antibacterial Properties. - MDPI. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). - ICH. Available at: [Link]

Sources

Application Note: ¹⁹F NMR Spectroscopy for the Analysis of Fluorine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable and powerful analytical tool in modern chemical and pharmaceutical sciences. The unique properties of the ¹⁹F nucleus—including 100% natural abundance, a high gyromagnetic ratio second only to ¹H, and a broad chemical shift range—provide exceptional sensitivity and resolution.[1][2][3] This application note provides a comprehensive guide to the principles, practical considerations, and diverse applications of ¹⁹F NMR for the analysis of fluorine-containing compounds. We delve into its critical role in structural elucidation, purity determination, quantitative analysis (qNMR), and the study of complex biomolecular interactions, particularly in the context of drug discovery and development.[4][5][6] Detailed, field-proven protocols are provided to enable researchers to design robust experiments and confidently interpret the resulting data.

The ¹⁹F Nucleus: An Ideal Probe for NMR

The utility of ¹⁹F NMR stems directly from the intrinsic properties of the fluorine-19 nucleus. As a spin I=1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, it offers a receptivity that is 83% of that of the proton (¹H).[2][7] This high sensitivity is powerfully augmented by two additional factors:

  • Vast Chemical Shift Range: The chemical shifts of ¹⁹F nuclei span a range of over 400 ppm, and can be even wider, which is significantly broader than the ~15 ppm range for ¹H NMR.[4][8] This expansive range dramatically reduces the likelihood of signal overlap, even in complex mixtures, making spectral interpretation more straightforward.[4][9]

  • Low Biological Background: Fluorine is virtually absent in naturally occurring biological systems.[4][9] This means that ¹⁹F NMR spectra are free from endogenous background signals, providing a clean window for observing only the fluorinated analyte of interest.[9]

These properties make ¹⁹F NMR an exceptionally specific and sensitive technique for any application involving fluorinated molecules.

Table 1: Comparison of NMR Properties for ¹⁹F and ¹H Nuclei
Property¹⁹F Nucleus¹H NucleusSignificance for Analysis
Natural Abundance 100%99.98%High abundance ensures strong signals without isotopic enrichment.
Spin (I) 1/21/2Yields sharp, well-defined NMR signals.
Relative Sensitivity 0.831.00High intrinsic sensitivity, second only to protons.[2]
Chemical Shift Range >400 ppm~15 ppmMinimizes signal overlap, ideal for complex mixtures and purity analysis.[4][8]
Biological Background NoneHighProvides a clean, interference-free baseline for biological studies.[9]
Core Principles and Causality in Experimental Design

A successful ¹⁹F NMR experiment is built upon a solid understanding of the principles that govern the resulting spectrum. Key parameters must be carefully considered as they directly influence data quality and interpretation.

2.1. Chemical Shift (δ): The Electronic Environment's Fingerprint

The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it a powerful reporter on molecular structure and interactions.[2][10] Electron-withdrawing groups deshield the nucleus, shifting the signal downfield (more positive ppm), while electron-donating groups cause an upfield shift.[11] This sensitivity is so pronounced that even subtle changes, such as ligand binding to a protein or a change in solvent, can induce significant and measurable chemical shift perturbations.[10]

2.2. Reference Standards: The Key to Accuracy

Accurate chemical shift referencing is critical. The standard reference compound is trichlorofluoromethane (CFCl₃), set to 0 ppm.[11] However, due to its volatility and environmental concerns, secondary standards are commonly used.

Causality in Standard Selection: The choice between an internal and an external standard is a critical experimental decision.

  • Internal Standards: Added directly to the sample. They are ideal for quantitative NMR (qNMR) as they experience the exact same experimental conditions as the analyte. The key is to choose a standard that is soluble in the same deuterated solvent, chemically inert, and has a simple resonance (preferably a singlet) that does not overlap with any analyte signals.[12]

  • External Standards: Placed in a capillary inside the NMR tube. They are useful when the standard might react with the analyte or when sample recovery is essential. However, they are susceptible to magnetic susceptibility differences between the sample and the standard, which can introduce small errors in chemical shift.

Table 2: Common ¹⁹F NMR Reference Standards
CompoundChemical Shift (δ, ppm) vs. CFCl₃Common Use Case & Rationale
Trifluoroacetic acid (TFA) -76.55Widely used internal standard; sharp singlet, soluble in many organic solvents and water.[13][14]
Hexafluorobenzene (C₆F₆) -164.9Internal standard for non-polar systems; single resonance.[14]
3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) -61.3 (in DMSO-d₆)Certified Reference Material (CRM) for qNMR; high purity and sharp signal from two CF₃ groups.[15]
Sodium Fluoride (NaF) ~ -125 (aq)Aqueous standard for biological samples.[13]
Applications in Drug Discovery and Development

¹⁹F NMR is a versatile workhorse in the pharmaceutical industry, applied at nearly every stage from initial hit discovery to final quality control.

3.1. Fragment-Based Drug Discovery (FBDD)

In FBDD, libraries of small, low-affinity "fragments" are screened to identify binders to a biological target. ¹⁹F NMR is exceptionally well-suited for this task.[4][16] In a "ligand-observed" experiment, a cocktail of fluorinated fragments is added to the target protein.[17] Changes in the ¹⁹F NMR spectrum—such as a shift in resonance, line broadening, or a decrease in signal intensity—indicate binding.[2][7] The absence of a biological background signal makes this a highly sensitive and efficient primary screening method.[4][9]

3.2. Quantitative NMR (qNMR) for Purity and Potency

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of a compound's purity or concentration without requiring an identical reference standard for the analyte.[13][18] ¹⁹F qNMR is often superior to ¹H qNMR for fluorinated compounds because the wide chemical shift range and simplified spectra (often singlets with proton decoupling) make it easier to find a clean, baseline-separated signal for integration.[8][13] This is crucial for accurate purity assignments and potency determination in active pharmaceutical ingredients (APIs).[18][19]

3.3. Studying Protein-Ligand Interactions

Beyond simple hit identification, ¹⁹F NMR can provide detailed kinetic and thermodynamic data about a binding event.[7][20] By titrating a ligand into a solution of a ¹⁹F-labeled protein (or vice-versa), one can monitor changes in the ¹⁹F chemical shift. Analyzing these changes as a function of concentration allows for the calculation of the dissociation constant (Kd), providing a quantitative measure of binding affinity.[7] Furthermore, 1D ¹⁹F NMR lineshape analysis can be used to determine the kinetics of binding (kon and koff rates).[7]

Diagram 1: Decision Workflow for ¹⁹F NMR Application

This diagram outlines the decision-making process for selecting the appropriate ¹⁹F NMR experiment based on the research objective.

G start Research Goal q1 Identify New Binders? start->q1 q2 Determine Purity or Concentration? q1->q2 No exp1 Ligand-Observed Screening (FBDD) q1->exp1 Yes q3 Characterize Binding Affinity/Kinetics? q2->q3 No exp2 Quantitative ¹⁹F NMR (qNMR) q2->exp2 Yes q4 Study Protein Conformation? q3->q4 No exp3 ¹⁹F NMR Titration & Lineshape Analysis q3->exp3 Yes exp4 Protein-Observed ¹⁹F NMR q4->exp4 Yes

Caption: Decision tree for selecting the appropriate ¹⁹F NMR experiment.

Detailed Protocols

The following protocols provide a validated, step-by-step methodology for common ¹⁹F NMR applications.

Protocol 4.1: Standard ¹⁹F NMR for Compound Characterization

Objective: To obtain a high-quality ¹⁹F NMR spectrum for structural confirmation of a known fluorinated compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the fluorinated analyte.

    • Dissolve the analyte in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean vial. Ensure the solvent choice provides good analyte solubility and peak shape.[12]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer equipped with a broadband or ¹⁹F-specific probe.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Load a standard 1D ¹⁹F experiment, often with proton decoupling (e.g., zgig on Bruker systems). Inverse-gated decoupling is preferred for quantitative applications to suppress NOE effects.[15]

    • Spectral Width (SW): Set a wide spectral width (e.g., 200-250 ppm) to ensure all ¹⁹F signals are captured. Center the transmitter frequency (O1P) near the expected chemical shift region.

    • Acquisition Time (AQ): Set to 1-2 seconds for good digital resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative analysis.

    • Number of Scans (NS): Start with 16 or 32 scans. Increase as needed to achieve an adequate signal-to-noise ratio (S/N > 20:1).

  • Data Processing:

    • Apply an exponential multiplication (line broadening, LB) of 0.3-1.0 Hz to improve S/N.

    • Perform a Fourier Transform (FT).

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction.

    • Calibrate the chemical shift axis by referencing the spectrum to a known standard.

Protocol 4.2: A Validated Protocol for Quantitative ¹⁹F NMR (qNMR)

Objective: To accurately determine the purity of a fluorinated analyte using an internal standard.

Trustworthiness: This protocol is self-validating by ensuring complete spin relaxation, using a certified reference material, and checking for signal linearity and resolution.

Methodology:

  • Selection of a Certified Internal Standard (IS):

    • Choose a high-purity (>99.5%), certified internal standard (e.g., 3,5-BTFMBA). The IS must be stable, non-volatile, and have a resonance that is fully resolved from all analyte signals.[12]

  • Precise Sample Preparation:

    • Using an analytical balance (accurate to ±0.01 mg), accurately weigh approximately 10-15 mg of the analyte. Record the exact weight (m_analyte).

    • Accurately weigh approximately 10-15 mg of the internal standard. Record the exact weight (m_IS).

    • Dissolve both the analyte and the IS completely in 0.7 mL of a deuterated solvent in a single vial. Ensure homogeneity by vortexing.

    • Transfer the solution to an NMR tube.

  • Critical Acquisition Parameters:

    • Determine T₁ Relaxation Time: Before quantitative acquisition, run an inversion-recovery experiment to measure the T₁ value for both the analyte and IS signals. This is the most critical step for accuracy.

    • Set Relaxation Delay (D1): The D1 value must be set to at least 7 times the longest T₁ value (D1 ≥ 7 × T₁_max).[15] This ensures complete relaxation of all nuclei between pulses, which is mandatory for accurate integration. Typical D1 times can be 20-35 seconds or longer.[15]

    • Pulse Angle: Use a 90° pulse angle for maximum signal intensity.

    • Decoupling: Use inverse-gated proton decoupling to ensure uniform signal response and eliminate the Nuclear Overhauser Effect (NOE).[15]

    • Number of Scans (NS): Acquire enough scans to achieve a very high signal-to-noise ratio (S/N > 150:1) for the signals being integrated.

  • Data Processing and Calculation:

    • Process the data with minimal line broadening (LB = 0.1-0.3 Hz) to preserve the true lineshape.

    • Carefully integrate the well-resolved signal of the analyte (I_analyte) and the internal standard (I_IS).

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / I_IS) × (N_IS / N_analyte) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × Purity_IS

    Where:

    • I = Integral area

    • N = Number of fluorine nuclei giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • Purity_IS = Purity of the internal standard

Diagram 2: Experimental Workflow for Quantitative ¹⁹F NMR

This flowchart illustrates the critical, sequential steps required for a robust and accurate qNMR experiment.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation p1 Select & Weigh Certified IS p2 Accurately Weigh Analyte p1->p2 p3 Dissolve & Homogenize in Deuterated Solvent p2->p3 a1 Measure T₁ Relaxation Times (Inversion-Recovery) p3->a1 a2 Set D1 ≥ 7 x T₁_max (CRITICAL STEP) a1->a2 a3 Acquire Data (Inverse-Gated Decoupling, High S/N) a2->a3 d1 Fourier Transform & Phase Correction a3->d1 d2 Integrate Analyte & IS Signals d1->d2 d3 Calculate Purity Using Formula d2->d3

Caption: Validated workflow for accurate ¹⁹F qNMR analysis.

References
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

  • Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. PMC. Available at: [Link]

  • 19F in-cell NMR to investigate protein-ligand interactions in living human cells. FLORE. Available at: [Link]

  • Development and applications of the 19F magic angle spinning NMR spectroscopy for studying protein-ligand interactions. UDSpace - University of Delaware. Available at: [Link]

  • (19)F-modified proteins and (19)F-containing ligands as tools in solution NMR studies of protein interactions. PubMed. Available at: [Link]

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. ACS Publications. Available at: [Link]

  • Application of 19 F quantitative NMR to pharmaceutical analysis. ResearchGate. Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. onlinelibrary.wiley.com. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis. Intertek. Available at: [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. cdnsciencepub.com. Available at: [Link]

  • Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

  • 19F-NMR in target-based drug discovery. ResearchGate. Available at: [Link]

  • 19F-NMR in Target-based Drug Discovery. Bentham Science Publishers. Available at: [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. SciSpace. Available at: [Link]

  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC. Available at: [Link]

  • Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. cfplus.cz. Available at: [Link]

  • 19F NMR...Just Like 1H NMR. Practical Fragments. Available at: [Link]

  • Ligand- and substrate-based F-19 NMR screening: Principles and applications to drug discovery. ResearchGate. Available at: [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Publishing. Available at: [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. Available at: [Link]

  • Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. ACS Publications. Available at: [Link]

  • Fluorine NMR. chem.wisc.edu. Available at: [Link]

  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC. Available at: [Link]

  • 19F NMR Reference Standards. chem.wisc.edu. Available at: [Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Available at: [Link]

  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). americanpharmaceuticalreview.com. Available at: [Link]

Sources

Advanced Protocols for Enhancing Polymer Thermal Stability: Nanocomposites & Reactive Additives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thermal instability in polymers compromises processing windows, sterilization viability, and long-term device performance. This guide moves beyond basic filler addition, detailing the incorporation of high-aspect-ratio nanoparticles (Graphene Oxide, CNTs) and molecular reinforcements (POSS) to engineer superior thermal resistance. We focus on two critical vectors: barrier mechanisms that delay volatile mass loss and radical scavenging that inhibits oxidative degradation.

Part 1: Mechanistic Foundations

To effectively stabilize a polymer matrix, one must address the specific mode of thermal degradation.

The Barrier Effect (Tortuous Path)

Planar nanofillers (e.g., Graphene Oxide, Montmorillonite) create a physical labyrinth within the matrix. This "tortuous path" forces volatile degradation products to travel a longer distance to escape, effectively raising the onset temperature of decomposition (


).
Radical Scavenging & Mobility Restriction
  • Radical Trapping: Carbon-based nanofillers (CNTs, Graphene) possess high electron affinity, acting as radical sponges that terminate the propagation steps of thermo-oxidative degradation.

  • Chain Mobility Restriction: Nanoparticles act as physical cross-links. By anchoring polymer chains via hydrogen bonding (e.g., between PLA carbonyls and GO hydroxyls), they reduce the chain mobility required for "unzipping" depolymerization.

Mechanism Visualization

ThermalStabilityMechanism cluster_0 Protective Mechanisms Heat Thermal Energy Input ChainScission Polymer Chain Scission (Free Radical Formation) Heat->ChainScission Mobility Chain Mobility Restriction (POSS/Nanofillers) Heat->Mobility Reduced Kinetic Energy Barrier Tortuous Path Effect (Graphene/Clay) ChainScission->Barrier Diffusion Block Scavenging Radical Scavenging (CNTs/Antioxidants) ChainScission->Scavenging Radical Capture Volatiles Volatile Release (Mass Loss) ChainScission->Volatiles Unchecked Stable Enhanced Thermal Stability (Higher T_onset) Barrier->Stable Scavenging->Stable Mobility->Stable

Figure 1: Multi-modal mechanisms of thermal stabilization in polymer nanocomposites.

Part 2: Protocol A - Melt Compounding of Nanocomposites

Application: Industrial thermoplastics (PLA, PEEK, PA) requiring high heat deflection temperatures. Target Additive: Graphene Oxide (GO) or Functionalized POSS.

Material Preparation
  • Matrix: Polylactic Acid (PLA) or Polypropylene (PP).

  • Additive: Graphene Oxide (0.5 wt% - 2.0 wt%).[1] Note: GO is preferred over pristine graphene for polar matrices like PLA due to superior interfacial adhesion.

  • Pre-treatment:

    • Drying: Dry polymer pellets in a vacuum oven at

      
      C for 12 hours. Moisture content must be 
      
      
      
      to prevent hydrolytic degradation during processing.
    • Masterbatching: To ensure dispersion, solvent-coat polymer pellets with GO prior to extrusion, or use a commercial masterbatch.

Twin-Screw Extrusion Parameters

Direct addition of dry nanopowder often leads to agglomeration. A masterbatch dilution approach is recommended.

ParameterSettingRationale
Screw Configuration High Shear (Kneading Blocks)Essential to exfoliate graphene stacks into individual sheets.
Zone 1 Temp (Feed)

C
Lower temp prevents premature melting/clumping at the throat.
Zone 2-4 Temp (Mixing)

C -

C
Optimal melt viscosity for dispersion without thermal degradation.
Screw Speed 100 - 200 RPMHigh shear is needed for exfoliation, but excessive shear causes chain scission.
Residence Time < 2 minutesMinimize thermal history.
Process Validation
  • Torque Monitoring: Monitor the extruder torque. A stable increase in torque (vs. neat polymer) indicates successful intercalation and network formation. A decrease suggests polymer degradation (chain scission).

Part 3: Protocol B - Solution Casting for Biomedical Films

Application: Drug delivery implants or films requiring sterilization stability. Context: Sterilization (Autoclave/Gamma) degrades polymers. Additives like PEG or specific nanoparticles can buffer this effect.

Formulation
  • Polymer: PLGA (50:50) or PLA.[1][2][3]

  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Stabilizer:

    • Option A: PEG 400 (Plasticizer/Radical Scavenger).

    • Option B: Magnesium Hydroxide (

      
      ) nanoparticles (Acid scavenger to prevent autocatalytic degradation).
      
Step-by-Step Protocol
  • Dissolution: Dissolve polymer in DCM (10% w/v) under magnetic stirring for 4 hours.

  • Additive Dispersion (Critical):

    • Add nanoparticles to a small volume of solvent.

    • Probe Sonicate for 10 minutes (Pulse: 5s on, 2s off) at 40% amplitude. Ice bath is mandatory to prevent solvent evaporation.

  • Mixing: Combine polymer solution and nanoparticle suspension. Stir for 1 hour.

  • Casting: Pour into Teflon molds.

  • Solvent Evaporation:

    • 24 hours at room temperature (covered to slow evaporation and prevent skinning).

    • 48 hours in a vacuum oven at

      
      C.
      
    • Validation: Check residual solvent via TGA. It must be near zero, as residual solvent acts as a plasticizer and lowers

      
      .
      

Part 4: Characterization & Validation (ASTM Standards)

Self-validating your system requires rigorous thermal analysis.

Thermogravimetric Analysis (TGA)

Standard: ASTM E1131 (Standard Test Method for Compositional Analysis by Thermogravimetry).[4]

  • Protocol:

    • Sample Mass: 5–10 mg.

    • Atmosphere: Nitrogen (inert) to measure thermal stability; Air to measure oxidative stability.

    • Ramp Rate:

      
      C/min or 
      
      
      
      C/min (must be reported).
    • Temperature Range:

      
      C to 
      
      
      
      C.
  • Key Metrics for Success:

    • 
       (Onset):  The temperature at which 5% mass is lost. A shift of 
      
      
      
      C indicates successful stabilization.
    • 
       (Derivative Peak):  The temperature of maximum degradation rate.[5]
      
Differential Scanning Calorimetry (DSC)

Standard: ASTM D3418 .

  • Purpose: Determine

    
     (Glass Transition) and 
    
    
    
    (Crystallinity).
  • Significance: Nanoparticles acting as nucleating agents will increase

    
    , which generally improves thermal resistance. A shift in 
    
    
    
    confirms polymer-filler interaction.
Experimental Workflow Diagram

Workflow cluster_process Processing Route Selection Material Selection (Matrix + Additive) Melt Melt Extrusion (High Shear/Temp) Selection->Melt Soln Solution Casting (Sonication/Evap) Selection->Soln Validation Thermal Validation (TGA / DSC) Melt->Validation Soln->Validation Decision Success Criteria Met? (Td5% > +10°C) Validation->Decision Optimize Optimize Dispersion (Change Surfactant/Screw Profile) Decision->Optimize No Final Final Composite Decision->Final Yes Optimize->Selection

Figure 2: Experimental workflow for developing thermally stable polymer nanocomposites.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Lower

than neat polymer
Agglomeration of nanoparticlesIncrease shear rate or use a compatibilizer (e.g., Maleic Anhydride grafted PLA).
Bubbles/Voiding in TGA Residual Moisture or SolventIncrease drying time (vacuum oven). Verify moisture content < 0.02%.
Low

Plasticization effectThe additive may be acting as a plasticizer (common with low Mw PEG). Reduce loading or use higher Mw additive.
Brittleness Excessive filler loadingReduce filler content. Nanofillers often saturate performance at < 2 wt%.

References

  • ASTM International. ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International, West Conshohocken, PA. [Link]

  • Mofokeng, J.P., et al. (2025). Mechanisms of Thermal Stability Enhancement in Polymer Nanocomposites. ResearchGate. [Link]

  • Chieng, B.W., et al. (2014). Poly(lactic acid)/Poly(ethylene glycol) Polymer Nanocomposites: Effects of Graphene Nanoplatelets.[1] Polymers, MDPI. [Link]

  • Zhang, M., et al. (2016). Thermal Stabilization of Biologics with Photoresponsive Hydrogels.[6] Biomacromolecules, ACS Publications. [Link]

  • Pinto, A.M., et al. (2013). Effect of Graphene Oxide on the Thermal and Mechanical Properties of Poly(lactic acid).[1][3][5][7] NIH National Library of Medicine. [Link]

Sources

Application Note: Advanced Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction

[1][2][3][4]

Executive Summary

The Biginelli reaction is a venerable multicomponent reaction (MCR) that remains a cornerstone in modern medicinal chemistry for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] These scaffolds are classified as "privileged structures" due to their ability to interact with diverse biological targets, including calcium channels (e.g., Nifedipine mimics), mitotic kinesin Eg5 (e.g., Monastrol), and

This guide moves beyond basic textbook descriptions, offering a rigorous, mechanism-driven approach to DHPM synthesis. We contrast the historical "Sweet" mechanism with the currently accepted "Kappe" mechanism to justify catalytic choices and provide two validated protocols: a robust Lewis-acid catalyzed method and a high-throughput microwave-assisted solvent-free protocol.

Mechanistic Authority & Causality

To optimize the Biginelli reaction, one must understand the order of bond formation. Early theories (Sweet, 1973) proposed an aldol condensation as the rate-determining step.[2] However, extensive NMR studies by C. Oliver Kappe (1997) revised this, proving that the reaction proceeds via an


-acyliminium ion intermediate
Why This Matters for Your Protocol:
  • Acidity Control: The formation of the

    
    -acyliminium ion (from aldehyde + urea) requires acid catalysis.[2] However, if the acid is too strong or the enolizable ketone is too reactive, side reactions (Knoevenagel condensation) compete.
    
  • Reagent Order: Pre-mixing the aldehyde and urea with the catalyst before adding the

    
    -ketoester can often enhance yields by favoring the iminium species formation.
    
Visualization: The Kappe Mechanism

The following diagram illustrates the accepted pathway. Note the critical interception of the iminium ion by the

BiginelliMechanismAldehydeAldehyde(R-CHO)HemiaminalHemiaminalIntermediateAldehyde->HemiaminalAcid Cat.UreaUrea(NH2-CO-NH2)Urea->HemiaminalAcid Cat.BetaKetoβ-Ketoester(Enol Form)OpenChainOpen ChainUreideBetaKeto->OpenChainNucleophilic AttackImineN-Acyliminium Ion(Key Electrophile)Hemiaminal->Imine- H2OImine->OpenChain+ β-Ketoester(Michael-type Addn)HexahydropyrimidineHexahydropyrimidineIntermediateOpenChain->HexahydropyrimidineCyclization(- H2O)DHPMDHPM(3,4-dihydropyrimidinone)Hexahydropyrimidine->DHPMDehydration

Caption: The Kappe mechanism highlights the N-acyliminium ion as the key electrophile, dictating that aldehyde-urea condensation is the first critical step.

Critical Parameters & Catalyst Selection

The choice of catalyst dictates the reaction rate, yield, and workup difficulty. While classical HCl works, it often degrades sensitive aldehydes. Lewis acids offer milder conditions and higher compatibility.

Table 1: Comparative Analysis of Catalytic Systems

Catalyst SystemTypeTypical YieldReaction TimeProsCons
HCl / EtOH Brønsted50-70%4-24 hCheap, available.Corrosive, lower yields with aliphatic aldehydes.
Yb(OTf)

Lewis Acid85-95%1-4 hRecyclable, water-tolerant, high yield.Expensive.
InCl

Lewis Acid80-90%2-5 hMild, effective for sensitive substrates.Moderate cost.[3][4]
TMSCl / NaI In situ80-92%30-60 minVery fast (generates anhydrous HI).Requires anhydrous conditions.
None (MW) Thermal75-90%5-15 minSolvent-free, Green, ultra-fast.Requires microwave reactor; scale-up limited.

Protocol A: Modern Lewis Acid-Catalyzed Synthesis

Objective: Synthesis of Monastrol (Eg5 inhibitor) using Ytterbium(III) Triflate. Scale: 5 mmol Rationale: Yb(OTf)

Reagents
  • Aldehyde: 3-Hydroxybenzaldehyde (0.61 g, 5.0 mmol)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (0.65 g, 5.0 mmol)

  • Urea Source: Thiourea (0.46 g, 6.0 mmol) (Note: 1.2 eq excess drives completion)

  • Catalyst: Yb(OTf)

    
     (0.16 g, 5 mol%)
    
  • Solvent: Ethanol (10 mL, absolute)

Step-by-Step Methodology
  • Pre-Activation: In a 50 mL round-bottom flask, combine 3-hydroxybenzaldehyde, thiourea, and Yb(OTf)

    
     in 10 mL of ethanol. Stir at room temperature for 5 minutes.
    
    • Expert Insight: This brief period allows the initial equilibrium of the

      
      -acyliminium species to establish before the nucleophile (ketoester) interferes.
      
  • Addition: Add ethyl acetoacetate in one portion.

  • Reflux: Equip with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3–4 hours.

    • Validation: Monitor via TLC (3:7 Ethyl Acetate:Hexane). The aldehyde spot (

      
      ) should disappear.
      
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates spontaneously.

    • If precipitation occurs: Filter the solid, wash with cold ethanol (2 x 5 mL) and water (2 x 5 mL).

    • If no precipitation:[5] Pour the mixture into crushed ice (50 g). Stir vigorously for 15 minutes to induce crystallization.

  • Purification: Recrystallize from hot ethanol/water (9:1) to obtain pure Monastrol as a yellow solid.

  • Catalyst Recovery: The aqueous filtrate contains the catalyst. Evaporate water and dry at 100°C to recover Yb(OTf)

    
     for reuse.
    

Protocol B: Green Microwave-Assisted Solvent-Free Synthesis

Objective: High-throughput synthesis of a DHPM library. Rationale: Microwave irradiation couples directly with the polar transition state, significantly accelerating the condensation steps. Solvent-free conditions maximize concentration and "Green Chemistry" metrics (E-factor).

Reagents
  • Aldehyde: Benzaldehyde (1.0 mmol)[1]

  • 1,3-Dicarbonyl: Ethyl acetoacetate (1.0 mmol)

  • Urea: Urea (1.2 mmol)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 mmol, 10 mol%) or ZnCl

    
    .
    
Step-by-Step Methodology
  • Homogenization: In a dedicated microwave process vial (e.g., 10 mL), grind the aldehyde, urea, ethyl acetoacetate, and catalyst together using a spatula or mortar/pestle until a paste forms.

    • Expert Insight: Intimate mixing is crucial for solvent-free reactions to ensure mass transfer.

  • Irradiation: Cap the vial. Place in a microwave reactor (e.g., CEM or Biotage).

    • Settings: 120 °C, High Absorption Level, 10–15 minutes (hold time).

    • Safety Note: Do not use a domestic kitchen microwave. Pressure buildup requires dedicated synthesis hardware.

  • Quench: Cool the vial to 50 °C using compressed air flow.

  • Isolation: Add 5 mL of crushed ice/water to the vial and sonicate for 2 minutes. The sticky residue will solidify into a powder.

  • Filtration: Filter the solid and wash with cold water to remove unreacted urea and catalyst. Recrystallize from ethanol.

Workflow Visualization

ProtocolWorkflowStartStart: Weigh Reagents(1:1:1.2 Ratio)MixHomogenize (Grind)Solvent-Free PasteStart->MixMWMicrowave Irradiation120°C, 10-15 minMix->MWCoolCool to 50°CMW->CoolQuenchAdd Crushed Ice/WaterSonicateCool->QuenchFilterVacuum FiltrationQuench->FilterRecrystRecrystallize (EtOH)Final ProductFilter->Recryst

Caption: Operational workflow for the microwave-assisted solvent-free Biginelli protocol.

Troubleshooting & Self-Validation

A robust protocol must be self-validating. Use these checkpoints:

  • The "Sticky" Intermediate: In solvent-free protocols, the reaction mixture often turns into a viscous oil before solidifying. Do not stop heating if it looks oily; this is the melt phase where the reaction occurs.

  • TLC Monitoring:

    • Stain: Use 2,4-DNP stain. The starting aldehyde will stain orange/red. The DHPM product is usually UV active but DNP negative (unless the R group is an aldehyde).

    • Checkpoint: If the aldehyde spot persists after 4 hours (Protocol A), add 5 mol% more catalyst and increase temp by 10°C.

  • Hygroscopicity: Urea and thiourea are hygroscopic. Wet reagents retard the dehydration step (Hemiaminal

    
     Imine). Always dry urea in a desiccator before use.
    

References

  • Biginelli, P. (1893).[6] "Aldehyde-urea derivatives of aceto- and oxaloacetic acids". Gazzetta Chimica Italiana, 23, 360–413.

  • Kappe, C. O. (1997). "A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate". Journal of Organic Chemistry, 62(21), 7201–7204.

  • Kappe, C. O. (2000).[6] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog". Accounts of Chemical Research, 33(12), 879–888.

  • Ma, Y., et al. (2000).[7][6][8] "Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions". Journal of Organic Chemistry, 65(12), 3864–3868.

  • Dallinger, D., & Kappe, C. O. (2007). "Microwave-Assisted Synthesis in Water as Solvent". Chemical Reviews, 107(6), 2563–2591.

Application Note: Strategic Preparation of Trifluoromethyl-Substituted Diphenyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026


-Diaryl Ethers

Executive Summary & Strategic Overview

Trifluoromethyl-substituted diphenyl ethers are critical pharmacophores in medicinal chemistry (e.g., Sorafenib, agrochemicals). The


 moiety enhances lipophilicity and metabolic stability, while the ether linkage provides conformational flexibility.

However, the synthesis of these motifs presents a dichotomy:

  • Electron-Deficient Systems: Rings bearing

    
     in ortho or para positions are activated for Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Electron-Rich/Neutral Systems: Rings where

    
     is in the meta position, or present on the nucleophilic phenol, require transition metal catalysis (Ullmann or Buchwald-Hartwig type).
    

This guide provides three validated protocols to cover the entire chemical space.

Decision Matrix: Selecting the Correct Route

The following logic flow dictates the optimal synthetic strategy based on substrate electronics and substitution patterns.

decision_matrix cluster_legend Key Decision Factors start Target Molecule Analysis cf3_pos Where is the CF3 group? start->cf3_pos on_halide On the Aryl Halide Ring cf3_pos->on_halide on_phenol On the Phenol Ring cf3_pos->on_phenol Nucleophile is electron deficient pos_check Position relative to Halide? on_halide->pos_check method_B Method B: Cu-Catalysis (Modified Ullmann/Maiti-Buchwald) on_phenol->method_B Requires Coupling ortho_para Ortho or Para pos_check->ortho_para meta Meta pos_check->meta method_A Method A: SNAr (Base-mediated, Metal-free) ortho_para->method_A Ring Activated meta->method_B Ring Deactivated for SNAr legend1 SNAr requires EWG ortho/para legend2 Metal catalysis tolerates all positions

Figure 1: Strategic decision tree for selecting the synthetic route based on the electronic activation of the aryl halide substrate.

Method A: Nucleophilic Aromatic Substitution ( )

Best For: Aryl halides with


 in ortho or para positions.
Mechanism:  Addition-Elimination via Meisenheimer Complex.

This is the industrial "workhorse" method. The strong electron-withdrawing nature of the


 group (

) lowers the LUMO energy of the aryl ring, allowing attack by phenoxide nucleophiles without transition metals [1].
Protocol 1: Standard Coupling

Scale: 10 mmol | Time: 4–12 hours

Reagents:

  • Substrate A (Electrophile): 4-chloro-benzotrifluoride (1.0 equiv)

    • Note: Aryl fluorides react faster than chlorides in

      
       due to higher electronegativity increasing ipso-carbon electrophilicity, despite F being a poorer leaving group.
      
  • Substrate B (Nucleophile): Substituted Phenol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: DMF or DMSO (0.5 M concentration)

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with the Phenol (11 mmol) and

    
     (15 mmol).
    
  • Solvation: Add anhydrous DMF (20 mL). Stir at room temperature for 15 minutes to generate the phenoxide in situ.

  • Addition: Add 4-chloro-benzotrifluoride (10 mmol) dropwise.

  • Reaction: Heat the mixture to 100°C . Monitor by TLC/HPLC.

    • Checkpoint: If conversion is slow after 4 hours, increase temp to 120°C.

  • Workup: Cool to RT. Pour into ice water (100 mL). The product usually precipitates.

  • Purification: Filter the solid. If oil forms, extract with EtOAc, wash with 1M NaOH (to remove unreacted phenol), then brine. Recrystallize from Hexane/EtOAc.

Critical Parameter: Water content.


 rates drop significantly if the phenoxide is highly solvated by water. Use anhydrous solvents.

Method B: Copper-Catalyzed O-Arylation (Modified Ullmann)

Best For: Meta-substituted


 aryl halides, or when the 

group is on the phenol. Mechanism:

Oxidative Addition

Reductive Elimination.

Traditional Ullmann coupling requires harsh conditions (


, Cu powder). Modern protocols using ligands like Picolinic Acid or TMHD allow reaction at 

[2]. This method is essential when the ring is not sufficiently electron-deficient for

.
Protocol 2: Maiti-Buchwald Conditions

Scale: 1.0 mmol | Time: 12–24 hours

Reagents:

  • Catalyst: CuI (10 mol%, 19 mg)

  • Ligand: Picolinic Acid (20 mol%, 25 mg)

  • Base:

    
     (2.0 equiv, 424 mg)
    
  • Substrate A: Aryl Iodide/Bromide (1.0 equiv)

  • Substrate B: Phenol (1.2 equiv)

  • Solvent: DMSO (anhydrous, 1.0 mL)

Step-by-Step Workflow:

  • Glovebox/Schlenk: Charge a screw-cap vial with CuI, Picolinic Acid,

    
    , and the Phenol.
    
    • Note: If the aryl halide is solid, add it here.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add DMSO and the Aryl Halide (if liquid) via syringe.

  • Reaction: Seal and heat to 90°C .

    • Mechanism Insight: The picolinic acid acts as an O,N-bidentate ligand, stabilizing the Cu(I) species and preventing disproportionation.

  • Workup: Dilute with EtOAc, filter through a celite pad. Wash filtrate with water (3x) to remove DMSO.

  • Purification: Flash chromatography (Silica gel).

Mechanistic Pathway (Cu-Catalysis)

reaction_mechanism L_Cu_I L-Cu(I)-X Complex_A Cu(I)-OAr (Active Species) L_Cu_I->Complex_A Base Exchange Phenoxide Ar-OK Phenoxide->Complex_A Ox_Add Oxidative Addition (Cu III) Complex_A->Ox_Add Ar_X Ar(CF3)-I Ar_X->Ox_Add Red_Elim Reductive Elimination Ox_Add->Red_Elim Red_Elim->L_Cu_I Regeneration Product Ar-O-Ar(CF3) Red_Elim->Product

Figure 2: Catalytic cycle for Cu-mediated O-arylation. The formation of the Cu(I)-phenoxide species is the entry point, followed by rate-limiting oxidative addition.

Method C: Late-Stage Photoredox Trifluoromethylation

Best For: Adding a


 group to an existing diphenyl ether scaffold.
Mechanism:  Radical substitution via Ruthenium/Iridium catalysis.

If the ether linkage is already formed but lacks the


 group, direct C-H functionalization is possible using the MacMillan protocol [3].

Protocol Summary:

  • Catalyst:

    
     (1 mol%)
    
  • Reagent: Triflyl Chloride (

    
    ) or Togni's Reagent.
    
  • Light Source: Blue LED (450 nm).

  • Conditions: Room Temp, MeCN solvent.

  • Selectivity: Directs ortho/para to the ether oxygen (electron-donating).

Comparative Data & Troubleshooting

ParameterMethod A (

)
Method B (Cu-Catalysis)Method C (Photoredox)
Substrate Req. EWG (

) ortho/para to Halide
Any Aryl Halide (I > Br > Cl)Existing Arene
Temp



Base Sensitivity High (

)
Moderate (

)
Mild (

)
Cost LowModerate (Ligand/Cu)High (Ru/Ir catalyst)
Common Pitfall Hydrolysis of halide (wet solvent)Catalyst poisoning (chelating groups)Regioisomer mixtures

Troubleshooting Guide:

  • Low Yield in Method A: Switch solvent to NMP (higher boiling point) or use CsF as the base to leverage the "Silicon effect" if using silyl-protected phenols.

  • Stalled Reaction in Method B: Add 5 mol% Ascorbic Acid to reduce oxidized Cu(II) back to active Cu(I). Ensure the reaction is strictly oxygen-free.

References

  • Vertex Pharmaceuticals & Bayer. (2010). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme Connect. Link

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[1][2][3] Journal of Organic Chemistry.[1] Link

  • Nagib, D. A., & MacMillan, D. W. C. (2011).[4][5] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.[4][5][6][7] Nature.[4][5] Link[5]

  • Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents.[8]Link

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 2-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-4-(trifluoromethyl)phenol Ticket ID: #SYN-CF3-CL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Yield-Selectivity Paradox

Welcome to the technical support hub for halogenated phenol synthesis. The synthesis of This compound presents a classic organic chemistry challenge: Regioselective Electrophilic Aromatic Substitution (EAS) on a ring containing conflicting directing groups.[1]

  • The Hydroxyl Group (-OH): Strongly activating, ortho/para directing.[1]

  • The Trifluoromethyl Group (-CF

    
    ):  Strongly deactivating, meta directing.[1]
    

Since the para position relative to the -OH is blocked by the -CF


 group, both directing groups reinforce substitution at the ortho positions (2 and 6).[1] Consequently, the primary yield-killer is not lack of reactivity, but over-reactivity  leading to the formation of 2,6-dichloro-4-(trifluoromethyl)phenol .[1]

This guide provides a self-validating protocol to maximize mono-chlorination yield while suppressing the di-chloro impurity.[1]

Module 1: The "Golden Route" Protocol

Method: Direct Chlorination using Sulfuryl Chloride (


) with Amine Catalysis.[1]
Why this route?  Unlike 

gas,

allows for precise stoichiometric control (liquid handling). The addition of a secondary amine catalyst (e.g., diisopropylamine) modulates the release of active chlorine species, enhancing selectivity for the mono-substituted product [1].[1]
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-(Trifluoromethyl)phenol Substrate1.0Purity >98% essential.[1]
Sulfuryl Chloride (

)
Reagent1.0 - 1.05Strict control. Excess leads to di-Cl.[1]
Diisopropylamine Catalyst0.01 - 0.05Modulates rate; prevents "hot spots."[1]
Dichloromethane (DCM) Solvent10-15 VolHigh dilution favors mono-selectivity.[1]
Step-by-Step Workflow
  • Preparation: Dissolve 4-(trifluoromethyl)phenol in anhydrous DCM under

    
     atmosphere. Cool the system to 0°C .
    
  • Catalyst Addition: Add the amine catalyst. Stir for 15 minutes.

  • Controlled Addition: Add

    
     dropwise over 60–90 minutes .
    
    • Critical Checkpoint: The internal temperature must not exceed 5°C. Rapid addition creates localized high concentrations of

      
      , causing immediate double chlorination.[1]
      
  • Reaction Monitoring: Warm to Room Temperature (20-25°C) and stir for 2-4 hours. Monitor via GC-MS or HPLC.[1]

    • Target Profile: >90% Mono-Cl, <5% Starting Material, <5% Di-Cl.[1]

  • Quench: Quench with water or saturated

    
     to neutralize HCl and 
    
    
    
    byproducts.

Module 2: Troubleshooting & FAQs

Issue 1: "I am seeing >15% of the 2,6-dichloro impurity."

Root Cause: The reaction kinetics for the second chlorination are competitive with the first.[1] Once the mono-chloro product forms, it is still activated enough to accept a second chlorine atom if excess reagent is present.[1] Resolution Protocol:

  • Reduce Reagent Load: Drop

    
     equivalents to 0.95 eq . It is easier to separate unreacted starting material (via distillation) than to separate the di-chloro impurity.[1]
    
  • High Dilution: Increase solvent volume. A more dilute solution reduces the probability of a chlorinating agent colliding with an already-chlorinated molecule.[1]

  • Temperature Discipline: Conduct the entire addition at -10°C . Lower temperatures increase the energy barrier difference between the first and second substitution steps.[1]

Issue 2: "The reaction stalls with 30% starting material remaining."

Root Cause: The -CF


 group strongly deactivates the ring. If the system is too cold or the catalyst is inactive, the reaction energy barrier isn't overcome.[1]
Resolution Protocol: 
  • Lewis Acid Switch: If the amine catalyst fails, switch to a stronger Lewis Acid catalyst like Zirconium(IV) Chloride (

    
    )  (1-5 mol%) [2].[1] This activates the 
    
    
    
    more aggressively.[1]
  • Reflux: If using

    
     without a catalyst, gentle reflux (
    
    
    
    in DCM) may be required, but this risks increasing the di-chloro impurity.[1]
Issue 3: "How do I purify the product efficiently?"

Analysis:

  • 4-(Trifluoromethyl)phenol (SM): B.P. ~82-85°C (low pressure) / M.P. ~45°C.[1]

  • This compound (Product): B.P. slightly higher than SM.

  • 2,6-Dichloro-4-(trifluoromethyl)phenol (Impurity): B.P. ~218°C (atm) / M.P. ~64°C.[1]

Resolution Protocol:

  • Primary Method (Distillation): The boiling point gap between the mono-Cl and di-Cl is significant (~

    
     difference at atm).[1] Fractional distillation is highly effective for removing the heavy di-chloro impurity.[1]
    
  • Secondary Method (Crystallization): If the product is solid at room temperature (M.P. is often near RT depending on purity), recrystallization from Petroleum Ether or Hexane is effective.[1] The di-chloro impurity is often less soluble and may precipitate out, or vice-versa depending on the specific solvent ratio [3].[1]

Module 3: Visualizing the Logic

Diagram 1: Reaction Pathway & Kinetic Competition

This diagram illustrates the "Danger Zone" where yield is lost.[1]

ReactionPathway cluster_0 Yield Optimization Zone SM Starting Material 4-(CF3)phenol Mono TARGET PRODUCT 2-Cl-4-(CF3)phenol SM->Mono k1 (Fast) + SO2Cl2 (1.0 eq) Di IMPURITY 2,6-DiCl-4-(CF3)phenol Mono->Di k2 (Competitive) + Excess SO2Cl2 High Temp

Caption: Kinetic competition between mono-chlorination (k1) and di-chlorination (k2). Yield depends on maximizing k1/k2 ratio.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to correct your experimental deviations.

Troubleshooting Start Analyze Crude Mixture (GC/HPLC) Decision Dominant Issue? Start->Decision IssueHighDi >10% Di-Chloro Impurity Decision->IssueHighDi IssueLowConv >20% Unreacted SM Decision->IssueLowConv Fix1 Decrease SO2Cl2 to 0.95 eq Lower Temp to -10C IssueHighDi->Fix1 Fix2 Increase Catalyst Load Switch to ZrCl4 Check Reagent Quality IssueLowConv->Fix2

Caption: Diagnostic workflow for correcting common yield deviations in phenol chlorination.

References

  • Use of Amine/Sulfide Catalysts for Chlorination

    • Title: Catalyst-Tuned Electrophilic Chlorination of Diverse Arom
    • Source: Journal of Organic Chemistry (2022).[2]

    • Link:[Link]

  • Lewis Acid C

    
    ): 
    
    • Title: Efficient and regioselective chlorination of phenols using NCS in the presence of ZrCl4.[1][3]

    • Source: Beilstein Journal of Organic Chemistry.
    • Link:[Link] (General reference to ZrCl4 utility in phenol chlorination).[3]

  • Purification & Physical Properties

    • Title: this compound Compound Summary.
    • Source: PubChem (NIH).
    • Link:[Link]

  • Alternative Industrial Routes

    • Title: Process for preparing 2-chloro-4-fluorophenol (Analogous chemistry).[1][3]

    • Source: Google P
    • Link

Sources

Technical Support Center: Purification of 2-Chloro-4-(trifluoromethyl)phenol

[1]

Welcome to the Advanced Purification Support Hub. Status: Senior Application Scientist Verified Case ID: 2-Cl-4-CF3-Ph-PURITY

This guide addresses the specific purification challenges associated with 2-Chloro-4-(trifluoromethyl)phenol (CAS: 35852-58-5). Due to its electron-deficient nature and low melting point, this compound presents unique behavior—often fluctuating between a supercooled liquid and a crystalline solid—which frequently confuses standard purification protocols.[1]

Part 1: The Physicochemical Baseline

Before troubleshooting, verify your target's behavior against these benchmarks. The discrepancy in melting points found in literature is often due to the compound's tendency to supercool.[1]

PropertyValue / ObservationImplications for Purification
State (RT) Ambiguous. Solid (MP ~46°C) or Supercooled Liquid.[1]Do not rely on filtration unless you induce crystallization.[1] It often "oils out."[1]
Boiling Point 66–72°C @ 8–13 mmHg [1][2]Vacuum Distillation is the most effective primary purification method.[1]
Acidity (pKa) ~7.8 – 8.2 (Estimated)More acidic than phenol (pKa 10) due to -CF3 and -Cl groups.[1]
Solubility High in organic solvents; Low in water.[1]Standard aqueous workups are effective for removing inorganic salts.[1]
Stability Sensitive to oxidation (turns pink/brown).[1]Store under inert gas (Argon/Nitrogen).[1]
Part 2: Primary Purification Workflows
Workflow A: Vacuum Distillation (Recommended)

Best for: Removing unreacted starting material (4-(trifluoromethyl)phenol) and non-volatile residues.[1]

The Science: The addition of the Chlorine atom at the ortho position increases the molecular weight and boiling point relative to the starting material.[1] Fractional distillation under vacuum minimizes thermal decomposition.[1]

Protocol:

  • Setup: Use a short-path distillation head or a Vigreux column (10-15 cm). Ensure all joints are greased with high-vacuum grease.[1]

  • Vacuum: Apply a stable vacuum of 5–10 mmHg .

  • Heating: Use an oil bath. Do not use a heating mantle directly on the flask to avoid hot spots (decomposition risk).[1]

  • Collection:

    • Fore-run: Collect fractions boiling below 60°C (at 10 mmHg). This typically contains the lower-boiling 4-(trifluoromethyl)phenol.[1]

    • Main Fraction: Collect the stable fraction at 66–72°C (pressure dependent).

  • Storage: The distillate may remain liquid. Seed it with a crystal if solid form is required.[1]

Workflow B: Crystallization from "Oiled" State

Best for: Final polishing of >95% pure material that refuses to solidify.

The Science: This compound has a low entropy of fusion, meaning it prefers the disordered liquid state. To force the lattice to form, you must reduce solubility (temperature) and provide a template (seeding).

Protocol:

  • Solvent Choice: Use Pentane or Hexane (non-polar).[1] The compound is too soluble in alcohols or ethers.[1]

  • Dissolution: Dissolve the oil in the minimum amount of warm hexane (approx. 35°C).

  • Cooling: Cool slowly to 0°C. If it oils out (forms a second liquid layer), reheat until clear and add a trace amount of DCM (Dichloromethane) to increase solubility slightly, preventing phase separation before crystallization.

  • Induction: Scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Freezing: Place in a -20°C freezer overnight.

Part 3: Troubleshooting & FAQs
Issue 1: "My product is turning pink/brown on the shelf."

Diagnosis: Quinone Formation (Oxidation).[1] Mechanism: Phenols with electron-withdrawing groups are generally stable, but trace metal impurities or exposure to air can facilitate oxidation to quinones or coupled biphenols.[1] The Fix:

  • Immediate: Perform a rapid filtration through a short pad of silica gel (eluting with 10% EtOAc/Hexane) to remove the colored polar impurities.

  • Prevention: Store the pure compound under Argon at 4°C.

Issue 2: "I cannot separate the starting material (4-CF3-phenol) using extraction."

Diagnosis: pKa Overlap. Analysis: Both the product and the starting material are relatively acidic phenols (pKa < 9).

  • Standard NaOH extraction pulls both into the water layer.[1]

  • Bicarbonate extraction likely leaves both in the organic layer (or extracts partial amounts of both).[1] The Fix: Do not rely on acid/base extraction for this separation.[1] Use Fractional Distillation (Workflow A) or Column Chromatography (see below).[1]

Issue 3: "The peaks are tailing badly on my HPLC/TLC."

Diagnosis: Silanol Interaction. Mechanism: The phenolic proton hydrogen-bonds with the acidic silanol groups on the silica stationary phase, causing peak broadening.[1] The Fix:

  • TLC: Add 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc:AcOH 80:19:1).

  • HPLC: Ensure your water phase contains 0.1% Trifluoroacetic acid (TFA) or Formic Acid to suppress ionization.[1]

Part 4: Decision Logic & Visualization
Logic Flow: Choosing the Right Method

PurificationStrategyStartCrude this compoundCheckStateCheck Physical State @ 20°CStart->CheckStateLiquidLiquid / OilyCheckState->LiquidSupercooledSolidSolid / Semi-SolidCheckState->SolidCrystallineDistillationVacuum Distillation(10 mmHg, 66-72°C)Liquid->DistillationCrystallizationRecrystallization(Hexane @ -20°C)Solid->CrystallizationPurityCheckCheck Purity (GC/NMR)Distillation->PurityCheckCrystallization->PurityCheckSM_PresentImpurity: Starting Material(4-CF3-Phenol)PurityCheck->SM_PresentLow PurityColor_ImpurityImpurity: Colored/OxidizedPurityCheck->Color_ImpurityDiscoloredFinalPure Product(Store under Ar)PurityCheck->Final>98%SM_Present->DistillationRepeat (Better Vacuum)SilicaPlugSilica Plug Filtration(Remove Color)Color_Impurity->SilicaPlugSilicaPlug->Final

Figure 1: Decision matrix for selecting the appropriate purification technique based on physical state and impurity profile.[1]

Part 5: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736603, this compound.[1] Retrieved from [Link][1][2]

Technical Support: Impurity Profiling in 2-Chloro-4-(trifluoromethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-2 Support Resource for process chemists and analytical scientists. It prioritizes actionable troubleshooting, mechanistic insight, and self-validating protocols over generic descriptions.

Core Synthesis & Impurity Landscape[1]

The synthesis of 2-Chloro-4-(trifluoromethyl)phenol (Target) is typically achieved via the electrophilic aromatic substitution (chlorination) of 4-(trifluoromethyl)phenol (Starting Material, SM).[1]

While the 4-position is blocked by the trifluoromethyl group (


), preventing para-chlorination, the reaction is sensitive to stoichiometry and thermodynamics.[1] The primary challenge is controlling mono-chlorination  (at the 2-position) vs. di-chlorination  (at the 2,6-positions).
Reaction Pathway & Selectivity Logic

The hydroxyl group (-OH) is a strong ortho, para-director.[1] The


 group is a meta-director (deactivating).[1]
  • Site 2 (Ortho to OH): Highly activated by OH; consistent with

    
     meta-direction. (Primary Target) 
    
  • Site 6 (Ortho to OH): Identical to Site 2 initially. Once Site 2 is chlorinated, Site 6 remains activated by OH, leading to over-chlorination.

Visualizing the Pathway (Graphviz)[1]

ReactionPathway cluster_conditions Critical Control Parameters SM Starting Material 4-(trifluoromethyl)phenol Target TARGET This compound SM->Target + Cl2 / SO2Cl2 (k1) Byproduct MAJOR IMPURITY 2,6-Dichloro-4-(trifluoromethyl)phenol Target->Byproduct + Excess Cl2 (k2) Temp < 40°C\nStoichiometry 1.05 eq Temp < 40°C Stoichiometry 1.05 eq

Caption: Stepwise chlorination pathway.


 represents the rate of mono-chlorination; 

represents the rate of over-chlorination. Process optimization aims to maximize

.

Analytical Identification Guide

Accurate identification of the reaction mixture components is critical for troubleshooting. The following table highlights the distinguishing features of the target and its primary impurities.

Component Data Table
ComponentStructure DescriptionBoiling Point1H NMR Signature (CDCl3)GC-MS Characteristics
Starting Material (SM) 4-(trifluoromethyl)phenolPara-substituted phenol.~72°C @ 8 mmHg(Highest BP)AA'BB' System: Two pseudo-doublets (~7.5 & 6.9 ppm).[1]M+ = 162 m/zFragment: 143 (M-F)
Target this compound1,2,4-Trisubstituted benzene.~66°C @ 13 mmHg(Lowest BP due to H-bonding)Asymmetric Pattern (3H): • H6 (d, J8Hz): Ortho to OH• H5 (dd): Meta to OH• H3 (d, J2Hz): Ortho to ClM+ = 196/198 m/z(3:1 Cl isotope pattern)
Impurity A 2,6-Dichloro-4-(trifluoromethyl)phenol1,2,4,6-Tetrasubstituted. Symmetric.Intermediate/HighSinglet (2H): ~7.6 ppm.Symmetry makes H3 and H5 equivalent.[1]M+ = 230/232/234 m/z(9:6:1 Cl2 isotope pattern)
Technical Insight: The Boiling Point Anomaly

Users often expect the chlorinated product to have a higher boiling point than the starting material due to increased molecular weight.[1] This is incorrect for ortho-chlorophenols.

  • Mechanism: The chlorine atom at the 2-position forms a strong intramolecular hydrogen bond with the phenolic hydroxyl group.

  • Result: This "chelation" reduces the ability of the hydroxyl group to form intermolecular hydrogen bonds with other molecules, significantly lowering the boiling point relative to the non-chlorinated precursor [1].

  • Application: Fractional distillation is a highly effective purification method.[1] The Target will distill first, followed by the Starting Material.[1]

Troubleshooting & Optimization Protocols

Issue 1: High Levels of 2,6-Dichloro Impurity

Symptom: GC/HPLC shows >5% of the di-chloro byproduct (Impurity A).[1] Root Cause: Localized excess of chlorinating agent or high reaction temperature.

Corrective Protocol:

  • Stoichiometry Check: Ensure total

    
     or 
    
    
    
    input does not exceed 1.05 equivalents .
  • Dosing Rate: Slow down the addition of the chlorinating agent. If adding neat

    
    , dilute it in the reaction solvent (e.g., DCM or Chloroform) to prevent "hot spots" of high concentration.
    
  • Temperature Control: Maintain reaction temperature below 20°C . Higher temperatures decrease the selectivity ratio (

    
    ), activating the second ortho-position [2].
    
Issue 2: Incomplete Conversion (High Residual SM)

Symptom: Reaction stalls with >10% Starting Material remaining.[1] Root Cause: Deactivation of the ring by the introduced Chlorine atom.

Corrective Protocol:

  • Do NOT add excess reagent immediately. This risks over-chlorination of the product already formed.

  • Catalysis: If using

    
    , add a trace amount (0.5 mol%) of a Lewis base catalyst like diisopropylamine  or a dialkyl sulfide.[1] These catalysts activate the sulfuryl chloride, allowing the reaction to proceed at lower temperatures without forcing conditions that lead to di-chlorination [3].
    
  • Time vs. Temp: Extend reaction time rather than increasing temperature.

Troubleshooting Flowchart

Troubleshooting Start Analyze Crude Mixture (GC/HPLC) CheckImpurity Is 2,6-Dichloro > 5%? Start->CheckImpurity CheckSM Is SM > 5%? CheckImpurity->CheckSM No ActionOver ACTION: Over-Chlorination 1. Reduce Temp (<20°C) 2. Dilute Reagent Feed 3. Check Stoichiometry CheckImpurity->ActionOver Yes ActionUnder ACTION: Under-Reaction 1. Add 0.1 eq Reagent 2. Add Amine Catalyst 3. Extend Time (Do not Heat) CheckSM->ActionUnder Yes ActionGood Proceed to Distillation (Target distills first) CheckSM->ActionGood No

Caption: Decision logic for reaction monitoring. Priority is placed on minimizing the di-chloro impurity, as unreacted SM is easier to separate via distillation.

Frequently Asked Questions (FAQs)

Q: Can I use UV absorbance to track the reaction? A: Yes, but be cautious.[1] The introduction of the chlorine atom causes a bathochromic shift (red shift) in the UV spectrum. However, because the starting material and products are structurally similar phenols, their spectra overlap significantly. HPLC or GC is strongly recommended for quantitative tracking.

Q: Why is my product distilling at a lower temperature than the starting material? A: As detailed in Section 2, this is due to intramolecular hydrogen bonding between the ortho-chlorine and the hydroxyl group.[1] This breaks the intermolecular network that keeps the boiling point of the starting material high. This physical property difference is your primary tool for purification.

Q: Is the 2,6-dichloro impurity acidic? A: Yes, significantly more acidic than the target.[1] The additional electron-withdrawing chlorine atom stabilizes the phenoxide anion.

  • Tip: If distillation is insufficient, you can attempt a pH-controlled extraction .[1] The 2,6-dichloro phenol (

    
     ~6-7) will deprotonate at a lower pH than the target (
    
    
    
    ~8-9) or SM. Washing the organic layer with a mild buffer (e.g., Sodium Bicarbonate) may selectively remove the di-chloro impurity, though yield loss of the target is a risk.

References

  • BenchChem. this compound Structure and Properties.Link

  • Ertürk, E., & Yeşil, T. A. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride. Journal of Organic Chemistry, 87(19), 12558-12573. Link

  • Smith, K., et al. (2021). Para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride.[1] Cardiff University / ResearchGate. Link

  • PubChem. this compound Compound Summary.Link

  • ChemicalBook. 4-(Trifluoromethyl)phenol Physical Properties.Link

Sources

Technical Support Center: Safe Handling and Storage of 2-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-4-(trifluoromethyl)phenol (CAS RN: 35852-58-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this versatile chemical intermediate.[1] As a substituted phenol, it requires careful management due to its specific chemical properties and potential hazards. This guide provides in-depth answers to common questions and troubleshooting for issues you may encounter during your experiments.

Section 1: Understanding the Hazards and Properties

This section addresses the fundamental safety and hazard profile of this compound.

FAQs:

  • What are the primary hazards associated with this compound? this compound is classified as a hazardous substance. The primary hazards include:

    • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]

    • Serious Eye Irritation (Category 2): Can cause serious and potentially damaging eye irritation.[2][3]

    • Combustible Liquid: It is a combustible liquid and should be kept away from heat, sparks, and open flames.[4][5] Some safety data sheets also indicate that it may be harmful if swallowed or in contact with skin.[3][6]

  • What are the physical and chemical properties I should be aware of? Understanding the physical and chemical properties is crucial for safe handling and storage.

PropertyValueSource
CAS Number 35852-58-5[2]
Molecular Formula C₇H₄ClF₃O[4]
Molecular Weight 196.55 g/mol [4]
Appearance Colorless to light yellow clear liquid[4]
Purity >98.0% (GC)[4]
Physical State (at 20°C) Liquid[4]
Specific Gravity 1.47[7]
Refractive Index 1.48[7]
  • Is this compound considered a persistent, bioaccumulative, and toxic (PBT) substance? No, this substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[2]

Section 2: Personal Protective Equipment (PPE) and Handling

Proper PPE and handling procedures are your first line of defense against exposure.

FAQs:

  • What is the minimum required PPE when working with this compound? The minimum required PPE includes:

    • Eye Protection: Chemical safety goggles or a face shield.[2][5]

    • Hand Protection: Chemical-resistant gloves. For phenols, neoprene or butyl rubber gloves are often recommended over standard nitrile gloves for prolonged contact.[8] Always check the glove manufacturer's compatibility chart.

    • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[8][9]

  • Why is a chemical fume hood necessary for handling this compound? Even with minimal vapor pressure, working in a chemical fume hood is a critical safety measure.[10][11] The rationale is twofold: it provides a contained workspace to protect you from inhaling any aerosols or vapors that may be generated, and the sash acts as a physical barrier against splashes.[8]

  • What are the best practices for handling this compound to avoid exposure?

    • Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[2][11]

    • Avoid eating, drinking, or smoking in the laboratory.[3][11]

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2][12]

    • Work in a well-ventilated area, preferably a certified chemical fume hood.[10][11]

Experimental Workflow for Safe Handling:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure Protection Verify Emergency Equipment Verify Emergency Equipment Prepare Fume Hood->Verify Emergency Equipment Check Sash & Airflow Dispense Chemical Dispense Chemical Verify Emergency Equipment->Dispense Chemical Ready for Work Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Close Container Close Container Perform Experiment->Close Container Immediately After Use Clean Work Area Clean Work Area Close Container->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Segregate Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A typical experimental workflow emphasizing safety checkpoints.

Section 3: Storage and Stability

Correct storage is vital for maintaining the integrity of the chemical and ensuring a safe laboratory environment.

FAQs:

  • What are the ideal storage conditions for this compound?

    • Temperature: Store in a cool, dark place.[2][4] While room temperature is generally acceptable, storage at <15°C is recommended.[4]

    • Container: Keep the container tightly closed to prevent contamination and potential release of vapors.[2][13]

    • Location: Store in a well-ventilated area.[2][13] It is advisable to store it in a designated corrosives or toxics cabinet.[10]

  • What materials are incompatible with this compound? While specific incompatibility data for this compound is limited, general guidance for phenols suggests avoiding storage with:

    • Strong oxidizing agents

    • Strong caustics

    • Chemically active metals (e.g., aluminum, magnesium powder, sodium)[13] Always consult the Safety Data Sheet for a comprehensive list of incompatible materials.

  • How can I tell if the chemical has degraded? A significant change in color from colorless/light yellow to a darker shade could indicate degradation or contamination. If you suspect degradation, it is best to dispose of the material according to hazardous waste procedures.

Section 4: Spill, Exposure, and Waste Disposal

Accidents can happen. Being prepared with the correct procedures is essential.

FAQs:

  • What is the correct procedure for a small spill of this compound? For small spills (generally <50 mL) in a fume hood:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material like vermiculite or sand.[11]

    • Collect the absorbed material into a suitable, sealable container for hazardous waste disposal.[6]

    • Clean the spill area with soap and water.

    • Dispose of all contaminated materials as hazardous waste.[11]

  • What are the first aid measures in case of accidental exposure?

    • Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water.[2][5] If skin irritation occurs, seek medical attention.[2] For phenol exposures, it is highly recommended to have polyethylene glycol (PEG) 300 or 400 available to decontaminate the skin, as it is more effective than water alone.[8][9][14]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[2][5]

    • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3][6] If they feel unwell, seek medical attention.

    • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water.[6] Seek immediate medical attention.[10][15] Ingestion can cause severe damage to the esophagus and stomach.[10][15]

Emergency Response Decision Tree:

exposure Exposure Occurs skin_contact Skin Contact? exposure->skin_contact eye_contact Eye Contact? exposure->eye_contact inhalation Inhalation? exposure->inhalation ingestion Ingestion? exposure->ingestion remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing Yes flush_eyes Flush Eyes for 15+ min eye_contact->flush_eyes Yes fresh_air Move to Fresh Air inhalation->fresh_air Yes rinse_mouth Rinse Mouth (Do NOT Induce Vomiting) ingestion->rinse_mouth Yes wash_skin Wash with Soap & Water / PEG remove_clothing->wash_skin seek_medical Seek Immediate Medical Attention wash_skin->seek_medical If irritation persists flush_eyes->seek_medical fresh_air->seek_medical If symptoms persist rinse_mouth->seek_medical

Caption: Decision-making guide for first aid response to exposure.

  • How should I dispose of waste containing this compound? All waste containing this chemical, including empty containers and contaminated materials, must be treated as hazardous waste.[12][13]

    • Collect waste in a clearly labeled, sealed, and compatible container.

    • Do not dispose of it down the drain or in regular trash.[13]

    • Follow your institution's and local regulations for hazardous waste disposal.[2][3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[13]

References

  • Angene Chemical. (2024, December 7). Safety Data Sheet. Retrieved from [Link]

  • Cefic. Poster for the SAFE USE of PHENOL. Retrieved from [Link]

  • UC Berkeley Environment, Health & Safety. (n.d.). FACT SHEET: PHENOL. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • protocols.io. (2020, September 9). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Queen's University Belfast. (n.d.). FIRST AID EMERGENCY PROCEDURES FOR PHENOL BURNS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

Sources

Technical Support Center: Optimizing pH for Extraction of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: pH Optimization for Phenolic Extraction (Water Matrices) Reference ID: TS-PHEN-001

Introduction

Welcome to the Technical Support Center. This guide addresses the critical role of pH in extracting phenolic compounds from aqueous samples (wastewater, environmental waters, biological fluids). Phenols are weak acids; their extraction efficiency is governed almost entirely by their ionization state, which is dictated by the sample pH relative to the compound's pKa.

This guide moves beyond basic instructions to explain the mechanism of extraction, ensuring you can troubleshoot low recoveries and matrix interferences autonomously.

Module 1: The Chemistry of Extraction (The "Why")

Q: Why is pH the single most critical variable in phenol extraction?

A: Phenolic compounds exist in equilibrium between two states: a neutral (protonated) form and an ionized (deprotonated/phenolate) form.

  • Neutral Form (Hydrophobic): Soluble in organic solvents (DCM, Ethyl Acetate) and retained by Reversed-Phase SPE (C18).

  • Ionized Form (Hydrophilic): Highly water-soluble; stays in the aqueous phase and breaks through C18 cartridges.

To extract phenols using standard Liquid-Liquid Extraction (LLE) or Reversed-Phase SPE, you must suppress ionization. This is achieved by adjusting the pH to be at least 2 units below the pKa of the target analyte (The "Rule of 2").

Key Formula:



Where 

is the ionized phenolate and

is the neutral phenol.
Visualization: The pH/Ionization Logic

Phenol_Ionization Sample Aqueous Sample (Phenols) Acidify Acidify (pH < pKa - 2) Sample->Acidify Basify Basify (pH > pKa + 2) Sample->Basify Neutral Neutral Form (HA) Hydrophobic Acidify->Neutral Protonation Ionized Phenolate Ion (A-) Hydrophilic Basify->Ionized Deprotonation LLE_Org Extracts into Organic Solvent Neutral->LLE_Org High Kow SPE_RP Binds to C18/Polymer SPE Neutral->SPE_RP Hydrophobic Interaction Discard Remains in Water (Loss of Analyte) Ionized->Discard Unless using Anion Exchange

Figure 1: The mechanistic pathway of phenol ionization. Successful extraction (LLE/RP-SPE) requires the neutral form, achieved by acidification.

Module 2: Troubleshooting & Optimization (FAQs)

Issue 1: Low Recovery of Acidic Phenols (e.g., Pentachlorophenol)

Q: I acidified my sample to pH 4, but recovery for chlorinated phenols is still poor. Why? A: pH 4 is not acidic enough for all phenols. While simple phenol has a pKa ~10, electron-withdrawing groups (like Chlorine or Nitro) significantly lower the pKa.

  • Example: Pentachlorophenol has a pKa of ~4.7. At pH 4, a significant portion is still partially ionized.

  • Solution: Follow EPA Method 604 standards: Acidify to pH < 2 using sulfuric acid (

    
    ) or phosphoric acid (
    
    
    
    ). This ensures all phenols, even strong acids like pentachlorophenol, are in the neutral state.
Issue 2: Emulsions during LLE

Q: When I shake the separatory funnel, a thick emulsion forms. How do I fix this? A: Emulsions are common in wastewater with high surfactant loads.

  • Immediate Fix: Centrifuge the emulsion or pass it through a glass wool filter.

  • Prevention:

    • Salting Out: Add NaCl or

      
       (approx. 30-50g per Liter) before extraction. This increases the ionic strength of the water, driving organics out (Salting-out effect) and sharpening the phase boundary.[1]
      
    • Continuous Extraction: For intractable emulsions, switch from separatory funnel LLE to Continuous Liquid-Liquid Extraction (CLLE).

Issue 3: Degradation of Analytes

Q: My phenol standards are disappearing from the sample before I even extract them. A: Phenols, especially catechols and hydroquinones, are highly susceptible to oxidative degradation at alkaline pH (turning into quinones).

  • Protocol: Acidify samples immediately upon collection in the field to pH < 2. This acts as a preservative by inhibiting oxidation and microbial activity. Store at 4°C in amber glass.

Issue 4: SPE Breakthrough

Q: I am using C18 cartridges, but the phenols are passing straight through. A: This is a classic pH mismatch.

  • Check 1: Is the sample pH < 2? (See Issue 1).

  • Check 2: Did you over-dry the cartridge?

  • Check 3 (The Matrix): If the sample contains high organic matter (humic acids), the sorbent capacity may be exceeded.

  • Solution: Switch to a Polymeric Reversed-Phase Sorbent (e.g., HLB - Hydrophilic-Lipophilic Balance). These are wettable, have higher surface area, and retain phenols better than silica-based C18 at acidic pH.

Module 3: Reference Data (pKa Values)

Use this table to determine the necessary pH adjustment. Remember the Rule of 2 : Target pH = pKa - 2.

Compound ClassSpecific AnalyteApprox. pKaTarget Extraction pH
Simple Phenols Phenol9.95< 7.0
Alkyl Phenols 2,4-Dimethylphenol10.6< 8.0
Chlorophenols 2-Chlorophenol8.5< 6.5
2,4-Dichlorophenol7.8< 5.8
2,4,6-Trichlorophenol6.0< 4.0
Pentachlorophenol4.7< 2.0
Nitrophenols 2-Nitrophenol7.2< 5.0
2,4-Dinitrophenol4.1< 2.0

Module 4: Standardized Protocols

Workflow 1: Liquid-Liquid Extraction (LLE) - Based on EPA Method 604

Best for: Clean water samples, drinking water.

  • Preparation: Measure 1 L of sample.

  • Preservation/Adjustment: Adjust pH to < 2 using

    
    .
    
  • Salting Out (Optional but Recommended): Add 30g NaCl and dissolve.

  • Extraction:

    • Add 60 mL Methylene Chloride (DCM).

    • Shake vigorously for 2 minutes (venting frequently).

    • Allow phases to separate. Collect the lower organic layer.

    • Repeat extraction 2 more times with fresh DCM.

  • Concentration: Combine organic layers, dry over anhydrous sodium sulfate (

    
    ), and concentrate using a Kuderna-Danish (K-D) concentrator or Nitrogen blow-down.
    
Workflow 2: Solid Phase Extraction (SPE)

Best for: Large volume samples, trace analysis, automation.

SPE_Workflow cluster_0 SPE Protocol (Polymeric RP) Step1 1. Condition MeOH then Water (pH 2) Step2 2. Load Sample (Pre-acidified to pH < 2) Step1->Step2 Step3 3. Wash 5% MeOH in Water (pH 2) Step2->Step3 Step4 4. Dry Vacuum for 5-10 mins Step3->Step4 Step5 5. Elute DCM or Ethyl Acetate Step4->Step5

Figure 2: Optimized SPE workflow for phenolic compounds using a polymeric reversed-phase sorbent.

Protocol Steps:

  • Sample Pre-treatment: Filter sample (0.45 µm) to remove particulates. Acidify to pH < 2.

  • Conditioning: Pass 5-10 mL Methanol followed by 5-10 mL acidified water (pH 2) through the cartridge. Do not let the cartridge go dry.

  • Loading: Pass the sample through the cartridge at a slow flow rate (5-10 mL/min).

  • Washing: Wash with 5-10 mL of 5% Methanol in acidified water. This removes salts and highly polar interferences without eluting phenols.

  • Drying: Dry the cartridge under vacuum for 10 minutes (critical if using DCM as eluent, as water interferes with GC analysis).

  • Elution: Elute with 2 x 5 mL of Dichloromethane (DCM) or Ethyl Acetate.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 604 - Phenols.[2][3] EPA CWA Analytical Methods. Retrieved from [Link]

  • Rubio, S., et al. (2023). Salting-out assisted liquid-liquid extraction for the analysis of phenolic compounds.[4] LCGC International. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000).[5] Effect of pH on the stability of plant phenolic compounds.[6][7] Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Aktaş, A. H., et al. (2006).[8] Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica.[8] Retrieved from [Link]

Sources

Technical Support Center: Phenoxy Ether Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Conversion Rates in Phenol Alkylation Ticket ID: PHX-SYN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Ambident" Trap

Welcome to the Phenoxy Ether Synthesis Support Center. If you are here, you are likely staring at a TLC plate showing unreacted phenol, or worse, a complex mixture of C-alkylated byproducts.

Unlike aliphatic alcohols, phenols are ambident nucleophiles . The negative charge on a phenoxide ion is delocalized onto the aromatic ring (ortho/para positions). Low conversion in phenoxy ether synthesis is rarely just "slow kinetics"—it is usually a competition between:

  • O-Alkylation (Desired): Kinetic control, favored by "naked" anions.

  • C-Alkylation (Undesired): Thermodynamic control, favored by tight ion pairs and hydrogen bonding.

  • Elimination (Side Reaction): Favored by high basicity and steric hindrance.[1]

This guide moves beyond basic textbook protocols to address the specific physical-organic barriers causing your low yields.

Module 1: The Williamson Ether Synthesis (Standard Protocol)

Core Troubleshooting: "My reaction is stuck at 50% conversion."

Diagnosis: The most common cause is Ion Pairing . In non-polar or moderately polar solvents, the cation (Na+, K+) forms a tight cage around the phenoxide oxygen, effectively blocking the nucleophile from attacking the electrophile.

The Solution: The "Naked Anion" Strategy

To boost conversion, you must separate the cation from the phenoxide.

Protocol Adjustment:

  • Switch Base: Replace Potassium Carbonate (

    
    ) with Cesium Carbonate (
    
    
    
    )
    .
    • Why? Cesium has a larger ionic radius (1.67 Å) compared to Potassium (1.38 Å). It forms a looser ion pair with the phenoxide, making the oxygen more nucleophilic (the "Cesium Effect").

  • Switch Solvent: Move from Acetone/Acetonitrile to DMF or DMSO .

    • Why? These are polar aprotic solvents.[2] They solvate cations strongly (wrapping the metal) but leave the anion "naked" and highly reactive.

Data: Base/Solvent Impact on Conversion (4-Nitrophenol + Benzyl Bromide)

BaseSolventTemp (°C)Time (h)Conversion (%)O/C Ratio

Acetone56 (Reflux)1245%85:15

DMF60478%92:8

DMF 60 2 >98% >99:1

THF0 -> 25195%90:10*

*Note: NaH is fast but risks elimination products if the alkyl halide is secondary.

FAQ: Williamson Synthesis

Q: I am seeing a new spot on TLC that isn't my ether. What is it? A: If you are using a protic solvent (ethanol, water) or a highly fluorinated alcohol (TFE), you are likely observing C-alkylation (ortho- or para-substituted phenol).

  • Fix: Strictly exclude water. Water hydrogen-bonds to the phenoxide oxygen, shielding it. The "softer" carbon nucleophile then takes over. Use molecular sieves in your DMF/DMSO.

Q: My alkyl halide is a secondary mesylate, and the reaction is dead. A: Secondary mesylates are sluggish and prone to elimination.

  • Fix: Add 0.1 eq of Tetrabutylammonium Iodide (TBAI) . This generates an alkyl iodide in situ (Finkelstein reaction), which is a much better electrophile (Leaving Group Ability: I- > OMs- > Br- > Cl-).

Module 2: The Mitsunobu Reaction (Alternative Protocol)

Core Troubleshooting: "The betaine forms, but no product."

Diagnosis: The pKa Ceiling . The standard Mitsunobu reagents (DEAD/DIAD +


) generate a betaine intermediate that must deprotonate your phenol. If your phenol is electron-rich (e.g., 4-methoxyphenol), its pKa might be too high (>11). The betaine cannot deprotonate it, and the reaction stalls.
The Solution: Tuning the Reagents

Decision Matrix:

  • Phenol pKa < 11: Standard Conditions (DEAD/PPh3).[3]

  • Phenol pKa 11–13: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) +

    
      (Tributylphosphine).
    
    • Why? ADDP/PBu3 forms a significantly more basic betaine intermediate capable of deprotonating less acidic phenols.

Visual Workflow: Mitsunobu Troubleshooting

Mitsunobu_Logic Start Mitsunobu Reaction Fails Check_pKa Check Phenol pKa Start->Check_pKa pKa_Low pKa < 11 Check_pKa->pKa_Low pKa_High pKa > 11 Check_pKa->pKa_High Sterics Check Steric Hindrance (Ortho-substituents?) pKa_Low->Sterics Switch_Reagents Switch to ADDP / PBu3 pKa_High->Switch_Reagents Result_Steric Use Ullmann/Chan-Lam Coupling instead Sterics->Result_Steric High Hindrance Result_Std Check Reagent Quality (DEAD/DIAD decomposes) Sterics->Result_Std Low Hindrance

Figure 1: Decision logic for troubleshooting stalled Mitsunobu reactions based on acidity and sterics.

Module 3: Phase Transfer Catalysis (Scale-Up & Green Chemistry)

Core Troubleshooting: "It worked on 100mg, but fails at 10g."

Diagnosis: Mass Transfer Limitation . In a biphasic system (e.g., Toluene/Water + KOH), the reaction occurs at the interface or via the catalyst ferrying ions. As you scale up, the surface-area-to-volume ratio drops drastically.

The Solution: Agitation and Catalyst Poisoning

Protocol Adjustment:

  • Impeller Speed: On scale, magnetic stirring is insufficient. You must use an overhead stirrer. The reaction rate is often directly proportional to RPM until the mixing plateau is reached.

  • Catalyst Choice:

    • Standard:TBAB (Tetrabutylammonium Bromide). Good for general use.

    • High Temp/Stable:Aliquat 336 (Methyltrioctylammonium chloride). More lipophilic, better for very non-polar electrophiles.

  • The "Poisoning" Effect: If you use Iodide catalysts (TBAI) in a chlorinated solvent (DCM/Chloroform), the iodide can react with the solvent over long times. Switch to Toluene.

Summary: Synthesis Strategy Selector

Use this flow to determine the correct pathway for your specific substrate.[1]

Synthesis_Selector Input Target: Phenoxy Ether Q1 Is the Alkyl Group Primary/Methyl? Input->Q1 Q2 Is the Phenol Acidic (pKa < 10)? Q1->Q2 Yes Q3 Is the Alkyl Group Secondary? Q1->Q3 No (Secondary) Path_Williamson Standard Williamson (Cs2CO3 / DMF) Q2->Path_Williamson Yes Path_Mitsunobu Mitsunobu Reaction (PPh3 / DIAD) Q2->Path_Mitsunobu No (Use ADDP) Q3->Path_Williamson Retention Needed (Risk of Elimination) Q3->Path_Mitsunobu Inversion Needed Path_SNAr SNAr Reaction (If Alkyl is Aryl)

Figure 2: Strategic pathway selection to minimize failed experiments.

References

  • The Cesium Effect: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal of Organic Chemistry, 64(13).

  • O- vs C-Alkylation: Kornblum, N., et al. (1963). The mechanism of the alkylation of ambident anions. Journal of the American Chemical Society, 85(9), 1359.

  • Mitsunobu pKa Limits: Swamy, K. C. K., et al. (2009). Mitsunobu and related reactions: Advances and applications. Chemical Reviews, 109(6), 2551-2651.

  • Phase Transfer Catalysis: Freedman, H. H. (1986). Industrial applications of phase-transfer catalysis. Pure and Applied Chemistry, 58(6), 857-868.

  • ADDP Reagent: Tsunoda, T., et al. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A new reagent system for Mitsunobu reaction. Tetrahedron Letters, 36(14), 2529-2530.

Sources

Technical Support Center: Safe Handling of Corrosive Phenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance on the selection and use of personal protective equipment (PPE) when handling corrosive phenols. Adherence to these protocols is critical for ensuring laboratory safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of working with phenol?

Phenol is a highly toxic and corrosive organic compound that poses significant health risks.[1] It can cause severe chemical burns upon skin contact, and due to its anesthetic properties, these burns may not be immediately painful.[2] Phenol is rapidly absorbed through the skin and can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys, which can be fatal.[2][3] Inhalation of phenol vapors can cause severe respiratory irritation, and eye contact can result in serious damage, including blindness.[1]

Q2: Is a standard lab coat and a single pair of nitrile gloves sufficient for handling phenol?

No, this is generally insufficient, especially when working with concentrated solutions. For incidental contact with dilute phenol solutions (<10%), double-gloving with standard nitrile gloves or using thicker (e.g., 8mil) nitrile gloves may be acceptable, but gloves should be changed immediately upon contact.[3] For concentrated phenol or when there is a risk of splashing, more robust protection is required. This includes specialized gloves, chemical splash goggles, and potentially a face shield and a chemical-resistant apron.[3][4]

Q3: What type of gloves provides the best protection against phenol?

The choice of glove material is critical and depends on the concentration of phenol and the duration of handling. For incidental contact, neoprene or thicker nitrile gloves are often recommended.[2][3] For extended contact or when handling concentrated phenol (>70%), butyl rubber, Viton, Barrier, and Silver Shield gloves offer excellent resistance.[2] It is crucial to note that nitrile gloves are not generally recommended as the primary choice for prolonged work with phenol as they can degrade.[2]

Q4: What should I do if I am working with a phenol-chloroform mixture?

Phenol-chloroform mixtures present a unique challenge as chloroform rapidly degrades both nitrile and neoprene gloves.[2][4] In such cases, specialized gloves like those made from a Viton/butyl rubber combination are recommended as they provide better resistance to this mixture.[2][4] If these are not available, double-gloving with frequent changes is a minimum requirement, and any splash should lead to immediate glove removal and replacement.[5]

Q5: When is respiratory protection necessary?

Engineering controls, specifically the use of a chemical fume hood, are the primary method for controlling phenol vapors and must be used when handling phenol solutions.[1][3] If a fume hood is not available or if there is a potential for exposure above the occupational exposure limits (OSHA PEL is 5 ppm over an 8-hour shift), respiratory protection is required.[6][7][8] The type of respirator will depend on the concentration of phenol in the air.[6]

Troubleshooting Guides

Scenario 1: My skin has come into contact with phenol.
  • Immediate Action: This is a medical emergency. Yell for assistance to ensure you are not alone.[3]

  • Decontamination: Immediately go to the nearest emergency shower or eyewash station.[3]

  • Clothing Removal: Remove all contaminated clothing, including shoes and jewelry, while under the shower.[1] This is essential to prevent continued exposure.

  • Skin Cleansing: Wash the affected area with copious amounts of cool running water for at least 15 minutes.[1]

  • Specialized Treatment: If available, after initial water flushing, use polyethylene glycol (PEG-300 or PEG-400) to wipe the area. This is highly recommended for decontaminating the skin.[2][9]

  • Seek Medical Attention: Always seek immediate medical attention after a phenol skin exposure.[3][9]

Scenario 2: I've splashed phenol into my eyes.
  • Immediate Action: Proceed to the nearest emergency eyewash station without delay.[3]

  • Eye Flushing: Hold your eyelids open and flush your eyes with a continuous stream of water for at least 15 minutes.[2][10]

  • Contact Lenses: If you are wearing contact lenses, remove them if it can be done easily without causing further trauma to the eye.[2]

  • Medical Emergency: Call for immediate medical assistance while you are flushing your eyes or have someone else do it for you.[2][3]

Scenario 3: I'm unsure which PPE to select for my experiment.

The level of PPE required is dictated by a risk assessment of your specific procedure. Key factors to consider are the concentration of phenol, the volume you are working with, and the potential for splashes or aerosol generation. The following workflow can guide your decision-making process.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Assess Phenol Handling Task concentration Phenol Concentration? start->concentration volume Volume Handled? concentration->volume <10% (Dilute) splash_risk Splash or Aerosol Risk? concentration->splash_risk >10% (Concentrated) low_risk_ppe Low Risk PPE: - Double Nitrile or Neoprene Gloves - Safety Glasses - Lab Coat volume->low_risk_ppe <50 mL, no splash risk moderate_risk_ppe Moderate Risk PPE: - Neoprene or Butyl Gloves - Chemical Splash Goggles - Lab Coat volume->moderate_risk_ppe >50 mL or splash risk splash_risk->moderate_risk_ppe Low to Moderate high_risk_ppe High Risk PPE: - Butyl or Viton/Butyl Gloves - Chemical Splash Goggles & Face Shield - Chemical Resistant Apron over Lab Coat - Consider Respirator based on exposure assessment splash_risk->high_risk_ppe High (e.g., large volumes, heating)

Caption: PPE selection workflow for handling phenol.

Experimental Protocols

Protocol for Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Clothing: Ensure you are wearing long pants and closed-toe shoes.[3]

  • Lab Coat: Put on a clean, fully buttoned lab coat.

  • Respirator (if required): Perform a fit check and don the respirator according to manufacturer's instructions.

  • Eye and Face Protection: Put on chemical splash goggles. If a high splash risk exists, add a face shield over the goggles.[11][12]

  • Gloves: Don the appropriate inner gloves (if double-gloving), followed by the outer chemical-resistant gloves. Ensure the gloves extend over the cuffs of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove the outer pair of gloves first, turning them inside out. Then remove the inner pair.

  • Apron (if worn): Remove the chemical-resistant apron.

  • Face Shield and Goggles: Remove the face shield first, followed by the goggles.

  • Lab Coat: Unbutton and remove the lab coat, turning it inside out to contain any contamination.

  • Respirator (if worn): Remove the respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Data Presentation

Table 1: Glove Material Compatibility with Phenol
Glove MaterialIncidental Contact (Splash Protection)Extended Contact (Concentrated Phenol)Phenol/Chloroform Mixture
Nitrile Fair (double-glove, change immediately upon contact)[3]Not Recommended[2]Poor (rapidly degrades)[2]
Neoprene Good[13]Good (for short-term work, >0.3mm thick)[2]Poor (degrades)[2]
Butyl Rubber ExcellentExcellent[2]Fair to Good
Viton ExcellentExcellent[2]Excellent
Viton/Butyl ExcellentExcellentExcellent[2]
Natural Rubber (Latex) Poor to Fair[14]Not RecommendedPoor
PVC Poor to Fair[15]Not RecommendedPoor

This table is a general guide. Always consult the glove manufacturer's specific chemical resistance data.

Table 2: Eye and Face Protection Selection Guide
TaskMinimum Required ProtectionRecommended Additional Protection
Handling dilute phenol (<10%), small volumesSafety glasses with side shields[3]Chemical splash goggles[11]
Handling concentrated phenol, any volumeChemical splash goggles[11]Face shield worn over goggles[11][12]
Transferring large volumes (>1 liter)Chemical splash goggles[11]Face shield worn over goggles[11]
Risk of significant splash or aerosol generationChemical splash goggles and face shield[12][16]N/A

All eye and face protection must be ANSI Z87.1 certified.[11]

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Eye and Face Protection for Areas with Chemicals. Michigan State University Environmental Health & Safety. [Link]

  • Phenol - OHS Information Sheet. Monash University. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • for the SAFE USE of PHENOL. Cefic. [Link]

  • Phenol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Glove Selection Guide. University of California, Berkeley Office of Environment, Health & Safety. [Link]

  • Chemical Eye Safety Using ANSI Z87.1. U.S. Department of Veterans Affairs. [Link]

  • Workplace Eye and Face Protection: Hazards and Safety Gear. OSHA Training School. [Link]

  • Phenol Resistant Work Gloves. SafetyGloves.co.uk. [Link]

  • REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol. National Center for Biotechnology Information, NIH. [Link]

  • Factsheet – Eye & Face Protection. University of California, Santa Cruz Environmental Health & Safety. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland Policy and Procedure Library. [Link]

  • Eye Face Protection. West Virginia University Environmental Health & Safety. [Link]

  • Gas detectors and respiratory protection equipments C6H6O (phenol). GazFinder. [Link]

  • Chemical Glove Selection Guide. Protective Industrial Products. [Link]

  • Select the Right Gloves to Protect Yourself when Handling Chemicals. Virginia Tech. [Link]

  • What kind of gloves are safe to use with phenol chloroform? Reddit. [Link]

  • Chemical - Respirex North America. Respirex. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Phenol Guideline. Duke University Occupational & Environmental Safety Office. [Link]

  • HazMatch® Protective Apparel Selection Guide. Kappler. [Link]

  • PHENOL. Occupational Safety and Health Administration. [Link]

  • Chemical Resistant Clothing. Gemplers. [Link]

Sources

Technical Support Center: 2-Chloro-4-(trifluoromethyl)phenol (CTP) Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Specialized Chemical Support Audience: Drug Discovery & Synthetic Chemistry Personnel

Emergency Triage: Immediate Action Required?

Scenario Immediate Action Protocol
Spill (>10 mL) outside fume hood EVACUATE immediate area. Vapors are irritating. Don PPE (Respirator if ventilation is poor). Proceed to .
Skin/Eye Contact RINSE immediately for 15+ mins.[1] Phenolic compounds penetrate skin rapidly. Seek medical attention.
Mixed with Nitric Acid/Oxidizers DO NOT CAP. Reaction may generate gas/pressure. Place in fume hood behind blast shield. Contact EHS immediately.
Routine Disposal Proceed to .

Scientific Integrity: The "Why" Behind the Protocol

Senior Scientist Note: Disposing of 2-Chloro-4-(trifluoromethyl)phenol (CTP) is not merely about "getting rid of it." It is about managing the Trifluoromethyl (


)  group and the Phenolic (

)
moiety.[2]
The Stability Paradox

The Carbon-Fluorine bond is one of the strongest in organic chemistry (


). Standard laboratory destruction methods (bleach, simple acid/base hydrolysis) will not  degrade the 

group.
  • Risk: If you attempt to "neutralize" this in the lab, you only neutralize the phenol. The fluorinated core remains.

  • Incineration Hazard: When sent to standard municipal incinerators, the

    
     group decomposes to release Hydrogen Fluoride (HF)  gas. HF is highly corrosive and eats through standard combustion linings.
    
  • Directive: This waste must be flagged for High-Temperature Incineration with Flue Gas Scrubbing .

The Phenolic Acidity

CTP is significantly more acidic (


) than unsubstituted phenol (

) due to the electron-withdrawing Chlorine and Trifluoromethyl groups.
  • Compatibility: It reacts vigorously with strong bases (NaOH, KOH) to form salts. While less reactive to electrophilic attack than phenol, mixing with strong oxidizers (e.g., Nitric Acid) can still lead to uncontrolled exotherms or formation of toxic nitrated byproducts.

Module 2: Segregation & Packaging (The "Blue Bin" Logic)

Core Directive: Never mix CTP with non-halogenated solvents (Acetone, Ethanol) unless necessary for the experiment. Segregating halogenated waste reduces disposal costs and prevents equipment corrosion at the incineration plant.

Decision Logic: Waste Stream Classification

SegregationLogic Start Waste Containing This compound IsMixed Is it mixed with other solvents? Start->IsMixed SolventType Are the other solvents Halogenated (DCM, Chloroform)? IsMixed->SolventType Yes (Liquid) SolidWaste SOLID HAZARDOUS WASTE (Contaminated Silica/Wipes) IsMixed->SolidWaste No (Solid/Silica) HaloWaste HALOGENATED WASTE (High Priority) SolventType->HaloWaste Yes NonHaloMix HALOGENATED WASTE (Due to Contamination) SolventType->NonHaloMix No (e.g., mixed with Acetone) Note CRITICAL: Even 1% CTP content classifies the entire container as Halogenated. NonHaloMix->Note

Figure 1: Decision matrix for classifying waste streams containing CTP. Note that the presence of the halogenated phenol overrides the classification of bulk non-halogenated solvents.

Packaging Requirements
ComponentRequirementTechnical Reasoning
Container Material HDPE (High-Density Polyethylene) or Glass .Phenols can soften some low-grade plastics (LDPE) over time. HDPE provides excellent chemical resistance.
Cap Venting Vented Cap recommended if mixed with oxidizers (accidental).Prevents pressure buildup if slow oxidation occurs.
Labelling Must state: "HALOGENATED ORGANIC" and "CONTAINS FLUORINATED PHENOL." Alerts disposal facility to HF generation potential.
pH Adjustment Do NOT neutralize in the waste container.Adding base (NaOH) creates salts that may precipitate and clog disposal lines. Leave as free acid solution.

Module 3: Spill Management Protocol

Scenario: You have dropped a 100mL bottle of pure CTP in the aisle.

Spill Response Workflow

SpillResponse Alert 1. EVACUATE & ALERT (Vapors are Irritating) PPE 2. DON PPE (Nitrile Gloves x2, Goggles, Lab Coat) Alert->PPE Contain 3. CONTAIN Use Sand/Vermiculite berm PPE->Contain Absorb 4. ABSORB Cover liquid completely Contain->Absorb Collect 5. COLLECT Scoop into wide-mouth jar Absorb->Collect Label 6. LABEL 'Hazardous Waste: Debris w/ CTP' Collect->Label

Figure 2: Sequential workflow for managing CTP spills. Speed is critical to prevent vapor dispersion.

Detailed Steps:

  • Absorbent Selection: Use Vermiculite , Dry Sand , or Clay .

    • Do NOT use: Paper towels alone (surface area is too high, promotes rapid evaporation of toxic vapors).

    • Do NOT use: Sawdust (Combustible; CTP is combustible and reaction with sawdust can be unpredictable).

  • Decontamination: After bulk removal, scrub the floor with a dilute surfactant (soap) solution. Do not use bleach (potential chlorination byproducts).

Troubleshooting & FAQ

Q: I accidentally poured CTP waste into the "Non-Halogenated" (Red) drum. What do I do?

  • A: Do not ignore it. You must re-label that entire drum as "Halogenated."

  • Why: If that drum goes to a fuel-blending incinerator (designed for acetone/ethanol), the CTP will release HF gas, potentially destroying their catalytic converters or scrubbing systems. This can result in massive fines for your organization.

Q: Can I rotovap (evaporate) the solvent to reduce waste volume?

  • A: NO.

  • Why: CTP has a boiling point of ~66°C at reduced pressure (13 mmHg) or higher at atmospheric. It is volatile enough to co-distill with solvents, contaminating your rotovap pump oil and exhaust. You will simply transfer the hazardous waste from the flask to the pump oil.

Q: My waste container is bulging. Why?

  • A: You likely mixed the acidic phenol with a carbonate base (Sodium Bicarbonate) or an oxidizer.

  • Fix: Place in a fume hood immediately. Loosen the cap slightly to vent pressure. Do not transport until reaction ceases.

Q: Can I flush trace amounts down the sink with plenty of water?

  • A: ABSOLUTELY NOT.

  • Why: Halogenated phenols are toxic to aquatic life and difficult for municipal water treatment plants to break down. They persist in the environment (bioaccumulation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736603, this compound.[3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: this compound - C&L Inventory.[4] Retrieved from [Link]

  • Taylor, P.H., et al. (2014). Investigation of waste incineration of fluorotelomer-based polymers as a potential source of PFOA in the environment.[5] Chemosphere. (Demonstrates HF generation mechanism). Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 2-Chloro-4-(trifluoromethyl)phenol .

⚠️ Critical Identification Note

Discrepancy Alert: The CAS number 35472-03-2 is occasionally associated with this chemical name in legacy databases or specific salt forms, but the industry-standard CAS for the free phenol is 35852-58-5 .

  • Action: Verify your Certificate of Analysis (CoA). If your batch is labeled 35472-03-2, confirm if it is a salt (e.g., sodium phenolate) as this drastically alters solubility and stability profiles. This guide focuses on the free phenol form .

Module 1: Physicochemical Baseline

Understanding the molecule's intrinsic properties is the first step to ensuring stability.

This compound features two electron-withdrawing groups (EWGs): a chlorine atom at the ortho position and a trifluoromethyl group at the para position. These significantly increase the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.

PropertyValue / CharacteristicTechnical Implication
Molecular Weight 196.55 g/mol Suitable for standard LC-MS detection.
Physical State Liquid or low-melting solid (MP ~20-25°C)May crystallize in cold storage; requires gentle warming to aliquot.
pKa (Estimated) 7.5 – 8.0 CRITICAL: At physiological pH (7.4), ~30-50% of the compound exists as the phenolate anion , which is far more photoreactive than the neutral form.
Solubility <0.1 g/L (Water); High in DMSO, MeOH, DCMDo not prepare aqueous stock solutions. Use DMSO or Methanol.[1]
UV Absorbance

~270-280 nm
Strong overlap with solar spectrum; highly susceptible to UV degradation.

Module 2: Storage & Handling Protocols

Follow these protocols to minimize "silent" degradation before experimentation.

The "Amber Rule" (Photostability)

Issue: Halogenated phenols are notorious for photodehalogenation and photo-oxidation . Mechanism: UV light excites the phenolate ion, leading to the homolytic cleavage of the C-Cl bond or hydrolysis of the -CF3 group. Protocol:

  • Storage: Always store in Amber Glass vials.

  • Benchwork: Minimize exposure to fluorescent lab lights. For sensitive quantitative work (e.g., kinetic studies), use low-actinic (red) light or wrap vessels in aluminum foil.

Temperature & Atmosphere

Issue: Oxidation of the phenolic hydroxyl group to quinones. Protocol:

  • Long-term: Store at 2°C – 8°C .

  • Atmosphere: Flush headspace with Argon or Nitrogen after use. While the -CF3 group stabilizes the ring, the phenolic -OH remains a site for oxidative attack over long periods.

Solution Stability

Recommendation: Prepare fresh stock solutions in DMSO or Methanol.

  • DMSO Stocks: Stable for ~3 months at -20°C.

  • Aqueous Dilutions: Use immediately. Do not store aqueous dilutions , as the compound may adsorb to plastic surfaces (sorption) or degrade if the pH is basic.

Module 3: Environmental Stability & Degradation

Detailed breakdown of how the compound behaves under stress.

A. Photolysis (The Primary Risk)

Research on structural analogs (like TFM, 3-trifluoromethyl-4-nitrophenol) confirms that trifluoromethyl phenols undergo photohydrolytic degradation .

  • Pathway: Under UV irradiation (esp. at pH > 7), the C-CF3 bond can hydrolyze, releasing Trifluoroacetic Acid (TFA) and fluoride ions.

  • Kinetics: Degradation is pH-dependent .

    • Acidic (pH 5): Slow degradation (Neutral form dominates).

    • Basic (pH 9): Rapid degradation (Phenolate form dominates).

B. Hydrolysis (Dark)
  • Stability: High.[2]

  • The C-F bond in the aromatic -CF3 group is one of the strongest in organic chemistry. Without UV light, the compound is resistant to hydrolysis in standard buffers (pH 4-9).

C. Sorption
  • Risk: High.

  • Due to the lipophilic -Cl and -CF3 groups, this compound has a high logP (approx 3.5 - 4.0). It will rapidly adsorb to polypropylene (PP) and polyethylene (PE) tips and tubes.

  • Fix: Use glass or PTFE (Teflon) coated consumables whenever possible.

Module 4: Troubleshooting & FAQs

Q1: "My HPLC peak area is decreasing over time in the autosampler. Why?"

Diagnosis: Likely Photolysis or Sorption .

  • Check 1: Is the autosampler tray transparent? If yes, the light inside the instrument might be degrading the sample. Fix: Use amber vials.

  • Check 2: What is the diluent? If it is >90% water, the compound may be sticking to the vial walls. Fix: Increase organic content (e.g., 50% Methanol) in the sample diluent.

Q2: "I see an extra peak eluting at the solvent front. What is it?"

Diagnosis: Likely Trifluoroacetic Acid (TFA) or Fluoride , resulting from photodegradation.

  • Verification: Check if the peak appears only in older samples or those left on the bench. TFA is highly polar and elutes early on C18 columns.

Q3: "The compound is not dissolving in my cell culture media."

Diagnosis: Solubility limit exceeded.

  • Explanation: The addition of -Cl and -CF3 makes this phenol very hydrophobic.

  • Solution: Create a 1000x stock in DMSO. Add the DMSO stock to the media while vortexing. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity, but ensure the compound concentration does not exceed its solubility limit (likely <50 µM in pure media).

Module 5: Visualizing Stability Logic

Diagram 1: Degradation Pathways & Risks

This diagram illustrates the primary environmental fates of this compound.

StabilityPathways Compound This compound (Neutral) Phenolate Phenolate Anion (Reactive Species) Compound->Phenolate pH > 7.5 (Deprotonation) Stable Stable in Dark (pH < 7) Compound->Stable No UV Light PhotoDeg Photolysis (UV Light) Compound->PhotoDeg Low Sensitivity Sorption Sorption to Plastics (Low Concentration) Compound->Sorption Aqueous Solution + Plasticware Phenolate->PhotoDeg High Sensitivity Products Degradation Products: 1. Trifluoroacetic Acid (TFA) 2. Chloride/Fluoride Ions 3. Quinones PhotoDeg->Products Hydrolysis/Oxidation

Caption: The stability profile is dictated by pH and Light. Basic conditions increase photoreactivity, leading to TFA formation.

Diagram 2: Storage Decision Tree

Follow this workflow to determine the optimal storage strategy.

StorageWorkflow Start Received Compound Form Solid or Liquid? Start->Form Usage Immediate Use? Form->Usage Check Plan Solvent Select Solvent Usage->Solvent Yes StoreSolid Store at 2-8°C Argon Flush Amber Vial Usage->StoreSolid No (Long Term) MakeStock Prepare Stock in DMSO (10-100 mM) Solvent->MakeStock DMSO/MeOH StoreStock Store at -20°C Protect from Light Valid: 3 Months MakeStock->StoreStock Excess Dilute Dilute in Media/Buffer Use Glass/PTFE Use Immediately MakeStock->Dilute Experiment

Caption: Workflow to prevent degradation during storage and experimental preparation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2736603, this compound.[3] Retrieved January 30, 2026 from [Link]

  • McConville, M. B., et al. (2019). Transformation Products of Fluoxetine Formed by Photodegradation in Water.[4] (Reference for trifluoromethyl-phenol photolysis mechanisms). Environmental Science & Technology.[4] Retrieved from [Link][4]

  • U.S. EPA (2022). Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11. (Used for LogP and pKa estimation logic). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Efficacy of Chlorophenol-Derived Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chlorophenol Lineage

The efficacy, selectivity, and environmental profile of phenoxy herbicides are intrinsically dictated by the chlorination pattern of their phenolic precursors. While the final active ingredients (e.g., 2,4-D, MCPA) are chemically distinct, their behavior is a direct function of the chlorophenol (CP) building block used in synthesis.

This guide provides a technical comparison of herbicides derived from three primary chlorophenol precursors:

  • 2,4-Dichlorophenol (2,4-DCP)

    
     Yields 2,4-D  (Standard broadleaf control).
    
  • 4-Chloro-2-methylphenol (MCP)

    
     Yields MCPA  (Enhanced crop safety).
    
  • 2,4,5-Trichlorophenol (2,4,5-TCP)

    
     Yields 2,4,5-T  (Historical benchmark; largely banned due to dioxin impurities).
    

Chemical Synthesis & Structural Causality

The synthesis of these herbicides generally follows the Williamson ether synthesis pathway. The critical variable is the phenol substitution pattern, which dictates not only the herbicide's potency but also the risk of toxic by-products (e.g., TCDD).

Synthesis Pathway Diagram

The following diagram illustrates the divergence in synthesis based on the chlorophenol precursor.

SynthesisPathway Phenol Phenol MCP 4-Chloro-2-methylphenol (MCP) Phenol->MCP Chlorination + Methylation DCP 2,4-Dichlorophenol (2,4-DCP) Phenol->DCP Chlorination (Cl2) TCP 2,4,5-Trichlorophenol (2,4,5-TCP) Phenol->TCP High Temp Chlorination MCPA MCPA (Safe on cereals) MCP->MCPA Etherification D24 2,4-D (High potency) DCP->D24 Etherification T245 2,4,5-T (Woody plant control) TCP->T245 Etherification Dioxin TCDD Impurity (High Risk in Alkaline Heat) TCP->Dioxin Side Reaction (>160°C) MCA + Monochloroacetic Acid (NaOH, Reflux)

Figure 1: Synthetic divergence of phenoxy herbicides. Note the critical risk of TCDD formation in the 2,4,5-TCP lineage.

Mechanism of Action (MOA)[1]

All three herbicides function as synthetic auxins (Group 4 Herbicides).[1] They mimic Indole-3-acetic acid (IAA) but possess greater metabolic stability within the plant, leading to lethal accumulation.

The TIR1 Ubiquitin Pathway

The primary mode of action involves the TIR1/AFB receptor complex. Unlike natural auxin, which is regulated, synthetic auxins cause hyper-stimulation of this pathway.

MOA_Pathway Herbicide Herbicide (2,4-D / MCPA) Binding Molecular Glue (Herbicide binds TIR1 + Aux/IAA) Herbicide->Binding Auxin Natural Auxin (IAA) TIR1 TIR1/AFB Receptor (F-box protein) TIR1->Binding SCF SCF Complex (Ubiquitin Ligase) SCF->Binding AuxIAA Aux/IAA Repressor (Prevents Transcription) AuxIAA->Binding Ubiquitination Ubiquitination of Repressor Binding->Ubiquitination Degradation 26S Proteasome Degradation Ubiquitination->Degradation ARF ARF Transcription Factors (Released) Degradation->ARF Release GeneExp Uncontrolled Gene Expression (Cell Elongation, Epinasty) ARF->GeneExp Activation

Figure 2: The TIR1 signaling cascade. Phenoxy herbicides act as a "molecular glue," recruiting repressors for degradation.

Comparative Efficacy Analysis

The following data synthesizes performance characteristics across standard bioassays. 2,4-D is generally used as the potency baseline (1.0).

Table 1: Efficacy and Selectivity Profile
Feature2,4-D (via 2,4-DCP)MCPA (via MCP)2,4,5-T (via 2,4,5-TCP)
Primary Target Broadleaf weeds (Mustard, Ragweed)Broadleaf weeds in sensitive cropsWoody plants (Brush, Brambles)
Relative Potency 1.0 (Standard) 0.6 – 0.8 (Species dependent)1.2 – 1.5 (On woody species)
Crop Selectivity Good (Corn, Wheat, Sorghum)Excellent (Oats, Flax, Legumes)Poor (High phytotoxicity)
Translocation Symplastic (Phloem mobile)Symplastic (Slower than 2,4-D)Highly mobile in woody tissue
Rainfastness Ester: 1-2 hrs; Amine: 4-6 hrsSimilar to 2,4-DHigh (due to ester formulations)
Volatility Risk High (Esters) to Low (Choline salts)ModerateModerate to High
Experimental Data: Root Growth Inhibition (EC50)

Representative data for sensitive species (Sinapis alba).

CompoundEC50 (mg/L)Interpretation
2,4-D 0.08 - 0.12High potency; rapid inhibition of meristematic activity.
MCPA 0.15 - 0.25Lower potency; requires higher dose for equivalent kill.
Mecoprop 0.40 - 0.60Significantly lower potency on mustard; used for specific weeds (e.g., Cleavers).

Key Insight: The methyl group in MCPA (replacing a chlorine in 2,4-D) reduces binding affinity to the TIR1 receptor slightly, increasing crop safety but reducing "knockdown" speed on tough weeds.

Validated Experimental Protocols

To objectively compare these herbicides, researchers should utilize a Dose-Response Foliar Assay . This protocol is self-validating through the use of positive controls and logarithmic dosing.

Protocol: Greenhouse Foliar Spray Assay

Objective: Determine GR50 (Growth Reduction 50%) for target weed species.

Materials:
  • Target Species: Brassica napus (Rapeseed) or Amaranthus retroflexus (Pigweed).

  • Herbicides: Analytical grade 2,4-D and MCPA.

  • Surfactant: Non-ionic surfactant (0.25% v/v).

  • Equipment: Track sprayer calibrated to 200 L/ha output.

Workflow Diagram

Protocol_Workflow Step1 1. Propagation Grow plants to 2-4 leaf stage (Uniformity is critical) Step2 2. Treatment Prep Logarithmic Dilution Series (e.g., 0, 10, 50, 100, 200, 400 g ai/ha) Step1->Step2 Step3 3. Application Track Sprayer @ 200 kPa Include Untreated Control Step2->Step3 Step4 4. Incubation 14 Days @ 25°C/20°C (Day/Night) Randomized Block Design Step3->Step4 Step5 5. Assessment Data: Fresh Biomass (g) + Visual Injury (0-100%) Step4->Step5 Step6 6. Analysis Fit to Log-Logistic Regression Model Calculate GR50 Step5->Step6

Figure 3: Standardized workflow for determining herbicide efficacy (GR50).

Data Analysis Method

Calculate the GR50 using a four-parameter log-logistic model:



  • 
     = Response (Biomass)
    
  • 
     = Dose
    
  • 
     = Lower limit
    
  • 
     = Upper limit
    
  • 
     = Slope
    

Environmental Fate & Toxicology[6]

The choice of chlorophenol precursor significantly impacts the environmental footprint.

Parameter2,4-DMCPA
Soil Half-Life (Aerobic) 6.2 days (Typical)7 - 14 days
Mobility (Koc) 20 - 100 (Moderate to High)10 - 50 (High)
Aquatic Toxicity Esters: High (Fish LC50 < 10 mg/L)Salts: LowSimilar to 2,4-D
Dioxin Potential Negligible in modern synthesisNegligible

Critical Note on 2,4,5-T: The synthesis of 2,4,5-TCP requires higher temperatures, which historically promoted the formation of 2,3,7,8-TCDD (Dioxin).[2] This is the primary reason for the global phase-out of 2,4,5-T, despite its efficacy on woody plants. Modern 2,4-D and MCPA production processes (lower temperature) do not generate this specific congener.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Link

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. Link

  • US EPA. (2005). Reregistration Eligibility Decision (RED) for 2,4-D. United States Environmental Protection Agency. Link

  • World Health Organization. (2003). 2,4-Dichlorophenoxyacetic acid in Drinking-water. Guidelines for Drinking-water Quality. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for Laboratory Bioassay of Flurtamone Herbicidal Activity. (Adapted for general root growth protocols). Link

Sources

spectroscopic comparison of 2-Chloro-4-(trifluoromethyl)phenol and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic comparison between 2-Chloro-4-(trifluoromethyl)phenol and its primary precursor, 4-(Trifluoromethyl)phenol .[1][2] It is designed for researchers monitoring the chlorination reaction or validating the purity of the final product.[1][2]

Introduction & Synthesis Context

In the development of agrochemicals and fluorinated pharmaceutical intermediates, This compound is a critical scaffold.[1][2][3] It is typically synthesized via the electrophilic aromatic substitution (chlorination) of 4-(Trifluoromethyl)phenol .[1][2][4]

The primary challenge in this synthesis is ensuring complete conversion and regioselectivity (ortho-chlorination) while avoiding over-chlorination (formation of 2,6-dichloro species).[1][2] This guide outlines the specific spectroscopic markers required to distinguish the product from its starting material and byproducts.

Synthesis Pathway

The transformation involves breaking the symmetry of the para-substituted precursor to create a 1,2,4-trisubstituted aromatic system.[1][2]

Synthesis Precursor 4-(Trifluoromethyl)phenol (C7H5F3O) Product This compound (C7H4ClF3O) Precursor->Product Major Pathway Byproduct 2,6-Dichloro-4-(trifluoromethyl)phenol (Over-chlorinated) Precursor->Byproduct Minor (Excess Cl) Reagents NCS / ZrCl4 (Chlorination)

Figure 1: Synthesis pathway highlighting the transition from a disubstituted to a trisubstituted aromatic system.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][4][5][6][7][8]

NMR is the most definitive method for monitoring this reaction due to the distinct change in aromatic proton symmetry.[1][2]

H NMR: Symmetry Breaking

The precursor possesses a plane of symmetry, resulting in a simplified AA'BB' (or AA'XX') splitting pattern.[1][2] The product, being trisubstituted (1-OH, 2-Cl, 4-CF3), loses this symmetry, resulting in three distinct aromatic signals.[1][2]

FeaturePrecursor: 4-(Trifluoromethyl)phenolProduct: this compound
Symmetry

(Effective)

(Planar only)
Aromatic Region Two sets of peaks (approx.[1][2] 2H each).Typically two doublets (

Hz).[2]
Three distinct peaks (1H each).Diagnostic pattern: d, dd, d.[1][2]
H-3 Signal Part of AA'BB' system.[1][2]Singlet/Doublet (

Hz).
Located between Cl and CF

.[2] Most deshielded.[1][2]
Coupling Constants

Hz

Hz (Ortho)

Hz (Meta)

Diagnostic Protocol:

  • Solvent: Use DMSO-

    
     to clearly resolve the phenolic -OH proton, which often shifts downfield in the chlorinated product due to intramolecular hydrogen bonding with the ortho-chlorine.[1][2]
    
  • Endpoint Determination: Disappearance of the symmetric doublets at

    
     7.0–7.6 ppm and emergence of the complex 3-proton system.[1][2]
    
F NMR

While both compounds contain a -CF


 group, the introduction of the chlorine atom at the ortho position induces a slight chemical shift change in the fluorine signal, typically a downfield shift of 0.5–2.0 ppm depending on the solvent.[1][2]

Mass Spectrometry (MS) Analysis[2][4][5][9][10][11][12]

Mass spectrometry provides the quickest confirmation of halogenation via isotope pattern analysis.[1][2]

Isotope Fingerprinting

Chlorine exists naturally as


Cl (75.8%) and 

Cl (24.2%).[1][2] The precursor contains no chlorine, while the product contains one.[1][2]
FeaturePrecursor (C

H

F

O)
Product (C

H

ClF

O)
Molecular Ion (

)
162 m/z 196 m/z (

Cl)
Isotope Pattern Single dominant peak at

.Small

(due to

C).[1][2]
3:1 Ratio for

(196) :

(198).Diagnostic of mono-chlorination.[2]
Fragmentation Loss of HF or CO common.[1][2]Loss of Cl radical (

) is a major pathway.[1][2]

Experimental Note: If the reaction is over-run, you will observe a "9:6:1" pattern at


 (230 m/z) corresponding to the 2,6-dichloro byproduct (

Cl

,

Cl

Cl,

Cl

).[1][2]

Infrared Spectroscopy (IR)[1][2][4]

IR is useful for quick "goods-in" quality control but less quantitative than NMR.[1][2]

  • C-Cl Stretch: The most significant new band appears in the "fingerprint region" between 600–800 cm

    
     .[1][2]
    
  • O-H Stretch:

    • Precursor: Broad band centered ~3300 cm

      
       (intermolecular H-bonding).[1][2]
      
    • Product: The band often sharpens or shifts slightly due to intramolecular hydrogen bonding between the phenolic Hydrogen and the ortho-Chlorine.[1][2]

Experimental Protocols

Protocol A: Reaction Monitoring via GC-MS

Use this for real-time kinetics.[1][2]

  • Sampling: Take a 50

    
    L aliquot of the reaction mixture.
    
  • Quench: Dilute into 1 mL Ethyl Acetate (EtOAc) containing 1% NaHCO

    
     (to neutralize acid).
    
  • Method: Standard non-polar column (e.g., DB-5 or HP-5).[1][2]

    • Ramp: 50°C (1 min)

      
       250°C at 20°C/min.
      
  • Validation: Look for the emergence of the peak with the 196/198 (3:1) mass cluster.[1][2][5]

Protocol B: Purity Assay via H NMR

Use this for final lot release.[1][2]

  • Preparation: Dissolve ~10 mg of isolated solid/oil in 0.6 mL DMSO-

    
    .
    
  • Acquisition: 16 scans minimum, relaxation delay (

    
    ) 
    
    
    
    5 seconds to ensure accurate integration of aromatic protons.
  • Integration:

    • Set the total aromatic integral to 3.0.

    • Check for residual precursor signals (doublets) underlying the product multiplets.[1][2]

Decision Logic for Identification

The following logic flow ensures rigorous identification of the target compound.

DecisionTree Start Sample Analysis MS_Check MS: Isotope Pattern? Start->MS_Check Pattern_None No M+2 Peak MS_Check->Pattern_None Mass 162 Pattern_31 3:1 Ratio (M:M+2) MS_Check->Pattern_31 Mass 196 Pattern_961 9:6:1 Ratio MS_Check->Pattern_961 Mass 230 Result_Precursor ID: Precursor Pattern_None->Result_Precursor NMR_Check 1H NMR: Aromatic Region Pattern_31->NMR_Check Result_Over ID: Dichloro Impurity Pattern_961->Result_Over Sym_AABB Symmetric (2 peaks) NMR_Check->Sym_AABB Impossible Mismatch Asym_ABC Asymmetric (3 peaks) NMR_Check->Asym_ABC Confirms Structure Result_Product ID: Target Product Asym_ABC->Result_Product

Figure 2: Logical decision tree for validating this compound.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[2] Available at: [Link][1][2]

  • NIST Chemistry WebBook. Mass Spectral Data for Chlorinated Phenols.[1][2] National Institute of Standards and Technology.[2] Available at: [Link][1][2]

  • University of Calgary. Mass Spectrometry: Isotope Patterns of Halogens. Available at: [Link][1][2]

Sources

Evaluating the Metabolic Stability of Trifluoromethylated Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Effect

In modern drug discovery, the trifluoromethyl group (


) is frequently termed the "magic methyl" bioisostere. While it mimics the steric bulk of an isopropyl group, its primary utility lies in modulating metabolic stability. Replacing a metabolically labile methyl group (

) or a hydrogen atom with

often dramatically extends the half-life (

) of a lead compound.

However, this is not a guaranteed fix. The introduction of fluorine alters lipophilicity (


) and pKa, potentially shifting metabolic clearance from oxidative pathways (Phase I) to direct glucuronidation (Phase II) or increasing non-specific binding.

This guide provides a rigorous, data-driven workflow for evaluating the metabolic stability of trifluoromethylated compounds compared to their non-fluorinated analogs, grounded in experimental protocols and mechanistic insights.

Mechanistic Basis: Why Stabilizes Molecules

To evaluate stability, one must understand the failure modes of the alternatives.

  • The Methyl Liability (

    
    ):  Methyl groups attached to aromatic rings are "metabolic soft spots." Cytochrome P450 (CYP) enzymes easily abstract a hydrogen atom (bond dissociation energy ~85-90 kcal/mol) to form a radical, leading to hydroxylation and subsequent clearance.
    
  • The Trifluoromethyl Blockade (

    
    ): 
    
    • Bond Strength: The

      
       bond is the strongest in organic chemistry (~116 kcal/mol). CYP450 cannot break this bond under physiological conditions.
      
    • Steric Shielding: The van der Waals radius of

      
       (2.7 Å) is significantly larger than 
      
      
      
      (2.0 Å). This bulk prevents the heme iron of CYP enzymes from accessing adjacent oxidizable sites.
    • Electronic Deactivation: The strong electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, making it less susceptible to oxidative attack.

Visualization: CYP450 Interaction Mechanism

The following diagram illustrates the "Metabolic Blocking" effect where the


 group sterically and electronically repels CYP450 oxidation compared to a methyl group.

MetabolicBlocking Fig 1. Mechanistic divergence: CYP450 successfully oxidizes the methyl group (A) but is blocked by the trifluoromethyl group (B). cluster_0 Scenario A: Methyl Analog (-CH3) cluster_1 Scenario B: Trifluoromethyl Analog (-CF3) CYP CYP450 Heme (Oxidative Species) Drug_CH3 Drug-Ar-CH3 CYP->Drug_CH3 H-Abstraction Drug_CF3 Drug-Ar-CF3 CYP->Drug_CF3 Steric/Electronic Repulsion Metabolite Drug-Ar-CH2-OH (Unstable/Cleared) Drug_CH3->Metabolite Rapid Oxidation NoRxn No Reaction (Stable Parent) Drug_CF3->NoRxn Metabolic Blockade

Comparative Analysis: vs. Alternatives

When designing a stability assay, you are likely comparing your


 candidate against these standard alternatives.
FeatureMethyl (

)
Chloro (

)
Trifluoromethyl (

)
Metabolic Liability High. Primary site of benzylic oxidation.Medium. Blocks oxidation but introduces lipophilicity; susceptible to glutathione conjugation (toxicity risk).Low. chemically inert to CYP oxidation; blocks adjacent sites.
Lipophilicity (

)
Baseline+0.71+1.2 (High risk of non-specific binding).
Steric Bulk Small (2.0 Å)Medium (1.8 Å radius)Large (2.7 Å) - Mimics Isopropyl.
Intrinsic Clearance (

)
Typically HighMediumOptimized (if lipophilicity is managed).

Key Insight: While


 solves the oxidation problem, it increases lipophilicity (

). If the

rises too high (>4), the compound may suffer from high intrinsic clearance due to "metabolic switching"—where the enzyme simply attacks a different part of the molecule because the drug binds so tightly to the lipophilic active site of the CYP.

Experimental Protocol: Microsomal Stability Assay

To objectively evaluate the stability of a


 compound, we use a Human Liver Microsome (HLM)  assay with LC-MS/MS detection. This protocol is designed to handle the high lipophilicity of fluorinated compounds.
Protocol Design Considerations
  • Buffer: Potassium Phosphate (100 mM, pH 7.4).

  • Protein Concentration: 0.5 mg/mL microsomal protein. Note: Keep this low to minimize non-specific binding of lipophilic

    
     compounds.
    
  • Substrate Concentration: 1 µM. Note: Low concentration ensures first-order kinetics.

  • Cofactor: NADPH regenerating system (essential for CYP activity).

Step-by-Step Workflow
  • Preparation: Pre-warm microsomes and buffer to 37°C.

  • Dosing: Spike test compound (1 µM final) into the mixture.

  • Initiation: Add NADPH to start the reaction (Time

    
    ).
    
  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately transfer aliquot into ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop metabolism.

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

Workflow Diagram (DOT)

AssayWorkflow Fig 2. Standard HLM Stability Workflow. Critical step: Rapid quenching to prevent post-sampling metabolism. cluster_incubation Incubation & Sampling Prep 1. Preparation (Microsomes + Buffer @ 37°C) Dose 2. Dosing (Add Compound 1µM) Prep->Dose Start 3. Initiation (Add NADPH) Dose->Start Sample0 T=0 min Start->Sample0 Sample15 T=15 min Start->Sample15 Sample30 T=30 min Start->Sample30 Sample60 T=60 min Start->Sample60 Quench 4. Quench (Ice-Cold ACN + Internal Std) Sample0->Quench Sample15->Quench Sample30->Quench Sample60->Quench Centrifuge 5. Centrifugation (4000g, 10 min) Quench->Centrifuge LCMS 6. LC-MS/MS Analysis (Monitor Parent Depletion) Centrifuge->LCMS

Data Interpretation & Calculations

The raw data from the LC-MS/MS (peak area ratios) is plotted as % Remaining vs. Time . From this, we derive the critical stability metrics.

In Vitro Half-Life ( )

Determine the slope (


) of the linear regression of 

vs. time.

Intrinsic Clearance ( )

This is the pure metabolic capacity of the enzymes, independent of blood flow.



Success Criteria:

  • High Stability:

    
     (Ideal for once-daily dosing).
    
  • Moderate Stability:

    
    .
    
  • Low Stability:

    
     (Likely requires structural modification).
    

Case Study: Celecoxib (The "Tale of Two Groups")

A powerful real-world example of the


 advantage is the anti-inflammatory drug Celecoxib .
  • Structure: Celecoxib contains both a tolyl methyl group (

    
    ) and a trifluoromethyl group  (
    
    
    
    ) on adjacent aromatic rings.
  • Metabolic Fate: Despite both groups being in exposed positions, metabolic studies confirm that metabolism occurs exclusively at the methyl group (via CYP2C9), forming the hydroxymethyl metabolite.

  • The Result: The

    
     group remains metabolically inert. If the 
    
    
    
    were a methyl group, the drug would likely suffer from extremely rapid clearance (double oxidation liability), rendering it clinically unviable.
Comparative Data: Matched Molecular Pair (Modeled)

Based on Pfizer Global R&D Database trends (Sun et al., 2011) and Celecoxib metabolic data.

Compound VariantStructure

(Human Microsomes)

(

)
Primary Metabolite
Methyl Analog

~12 min115.5 (High)Benzylic Alcohol (Oxidation)
Chloro Analog

~28 min49.5 (Moderate)Glutathione Adduct (Reactive)
Trifluoromethyl

>120 min< 5.8 (Low)None observed at this site

Conclusion: The substitution of


 with 

reduced intrinsic clearance by >90%, shifting the compound from a "high clearance" liability to a stable drug candidate.

References

  • Sun, H., et al. (2011). "Systematic and pairwise analysis of the effects of aromatic halogenation and trifluoromethyl substitution on human liver microsomal clearance." Drug Metabolism Letters, 5(4), 232-242.[1]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Tang, W., et al. (2000). "Metabolism and Excretion of [14C]Celecoxib in Healthy Male Volunteers." Drug Metabolism and Disposition, 28(11), 1284-1290.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.

Sources

Comparative Guide: Ortho- vs. Meta-Cleavage Pathways in Phenol Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Ortho- and Meta-Cleavage Pathways in Phenol Degradation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the bioremediation of phenolic compounds and the engineering of metabolic chassis, the choice between ortho-cleavage (intradiol) and meta-cleavage (extradiol) pathways is a critical determinant of process stability, energy yield, and intermediate toxicity. This guide provides a technical analysis of these two divergent catabolic routes, focusing on the enzymatic mechanisms of Catechol 1,2-Dioxygenase (C12O) versus Catechol 2,3-Dioxygenase (C23O) . We synthesize thermodynamic efficiency, kinetic stability, and experimental validation protocols to support rational pathway selection in synthetic biology and environmental engineering.

Mechanistic Divergence: The Biochemistry of Ring Fission

Phenol degradation converges at catechol (1,2-dihydroxybenzene).[1] The subsequent ring-opening step is the thermodynamic commitment point, dictating the metabolic fate of the carbon skeleton.

1.1 The Ortho-Cleavage Pathway (β-Ketoadipate Pathway)

Mediated by Catechol 1,2-Dioxygenase (C12O) , this pathway employs a non-heme Fe(III) cofactor to cleave the carbon bond between the two hydroxyl groups (intradiol cleavage).

  • Mechanism: Catechol

    
    cis,cis-Muconate 
    
    
    
    Muconolactone
    
    
    
    
    -Ketoadipate enol-lactone
    
    
    
    
    -Ketoadipate
    
    
    Succinyl-CoA + Acetyl-CoA.
  • Physiological Role: The "housekeeping" pathway. It channels carbon directly into the TCA cycle via Succinyl-CoA and Acetyl-CoA, maximizing biomass yield and respiratory energy.

1.2 The Meta-Cleavage Pathway

Mediated by Catechol 2,3-Dioxygenase (C23O) , this pathway utilizes a non-heme Fe(II) cofactor to cleave the carbon bond adjacent to a hydroxyl group (extradiol cleavage).

  • Mechanism: Catechol

    
     2-Hydroxymuconic semialdehyde 
    
    
    
    4-Oxalocrotonate
    
    
    ...
    
    
    Pyruvate + Acetaldehyde/Acetyl-CoA.
  • Physiological Role: The "opportunistic" pathway. It is often plasmid-encoded (e.g., TOL plasmid) and allows for the degradation of alkyl-substituted aromatics (e.g., methylcatechols) that would otherwise form dead-end metabolites in the ortho pathway.

Comparative Performance Metrics

The following data synthesizes kinetic parameters and physiological outcomes for Pseudomonas species, the model organisms for aromatic degradation.

FeatureOrtho-Cleavage (Intradiol)Meta-Cleavage (Extradiol)
Key Enzyme Catechol 1,2-Dioxygenase (C12O)Catechol 2,3-Dioxygenase (C23O)
Cofactor Fe(III) (Ferric ion)Fe(II) (Ferrous ion)
Primary End Products Succinyl-CoA, Acetyl-CoAPyruvate, Acetaldehyde
Energy Efficiency High: Direct entry to TCA cycle yields high ATP/NADH.Moderate: Pyruvate requires oxidative decarboxylation to enter TCA.
Substrate Specificity Narrow (Strictly catechol/protocatechuate).Broad (Tolerates alkyl groups, e.g., 3-methylcatechol).
Inhibitor Sensitivity Robust against suicide inhibition.High Sensitivity: Susceptible to suicide inactivation by halogenated catechols and H₂O₂.
Intermediate Toxicity Low (Intermediates are stable acids/lactones).High: Semialdehydes are reactive electrophiles; can form Schiff bases with cellular proteins.
Diagnostic Signal No visible color change (transient).Bright Yellow (2-hydroxymuconic semialdehyde).
Experimental Validation Protocols

To rigorously distinguish between these pathways in microbial isolates, the following self-validating protocols are recommended.

Protocol A: The Rothera Test for Ortho-Cleavage (β-Ketoadipate)

This assay detects


-ketoadipate, the signature intermediate of the ortho pathway.
  • Induction: Grow the bacterial culture on minimal medium with phenol (5 mM) as the sole carbon source for 24–48 hours.

  • Lysis: Harvest 5 mL of cells; lyse via sonication or lysozyme treatment.

  • Reaction: Saturate 2 mL of cell-free extract with ammonium sulfate.

  • Detection: Add 2 drops of fresh 5% sodium nitroprusside solution, followed by 1 mL of concentrated ammonia (layering carefully).

  • Result: A purple ring at the interface indicates the presence of

    
    -ketoadipate (Positive for Ortho).
    
Protocol B: Spectrophotometric Assay for Meta-Cleavage (C23O Activity)

This kinetic assay tracks the formation of the yellow intermediate, 2-hydroxymuconic semialdehyde.

  • Preparation: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.5) and 100 µM catechol.

  • Initiation: Add 50 µL of crude cell extract to the cuvette.

  • Monitoring: Immediately monitor absorbance at 375 nm .

  • Result: A rapid increase in absorbance (

    
    ) confirms extradiol cleavage.
    
    • Note: C12O activity (Ortho) is measured at 260 nm (formation of cis,cis-muconate) and shows no yellow color.

Pathway Visualization & Logic
Diagram 1: Biochemical Pathway Comparison

This diagram illustrates the divergence of intermediates and the enzymatic checkpoints.

PhenolDegradation Phenol Phenol Catechol Catechol (Central Intermediate) Phenol->Catechol Phenol Hydroxylase C12O Enzyme: C12O (Catechol 1,2-Dioxygenase) Catechol->C12O C23O Enzyme: C23O (Catechol 2,3-Dioxygenase) Catechol->C23O Muconate cis,cis-Muconate C12O->Muconate Intradiol Cleavage (Fe3+) Muconolactone Muconolactone Muconate->Muconolactone BetaKeto Beta-Ketoadipate (Rothera Test: Purple) Muconolactone->BetaKeto TCA_Ortho TCA Cycle (Succinyl-CoA + Acetyl-CoA) BetaKeto->TCA_Ortho High Energy Yield HMSA 2-Hydroxymuconic Semialdehyde (Yellow Color @ 375nm) C23O->HMSA Extradiol Cleavage (Fe2+) Pyruvate Pyruvate + Acetaldehyde HMSA->Pyruvate TCA_Meta TCA Cycle (Acetyl-CoA) Pyruvate->TCA_Meta Biomass Precursors

Figure 1: Divergent catabolic fates of catechol. The ortho pathway (left, green) leads to β-ketoadipate, while the meta pathway (right, blue) generates the yellow semialdehyde intermediate.

Strategic Recommendations for Application Scientists
  • For Bioremediation of Mixed Waste:

    • Recommendation: Engineer or select consortia expressing the Meta-Pathway (C23O) .

    • Reasoning: Industrial effluents often contain methylated phenols (cresols). The ortho pathway enzymes (C12O) are frequently inhibited by methyl-substituted catechols (dead-end inhibition), whereas C23O can process them.

  • For High-Yield Biomanufacturing:

    • Recommendation: Utilize the Ortho-Pathway (C12O) .

    • Reasoning: The carbon efficiency is superior. The conversion to Succinyl-CoA and Acetyl-CoA feeds directly into the TCA cycle without the loss of carbon as CO₂ that can occur in complex side-reactions of the meta pathway. Furthermore, C12O is more stable against oxidation and suicide inactivation.

  • Handling Toxicity (Suicide Inactivation):

    • Critical Warning: If the target waste contains halogenated phenols (e.g., chlorophenol), the Meta-Pathway must be avoided . The acyl halide intermediates generated by C23O act as suicide inhibitors, covalently modifying and destroying the enzyme. In such cases, the Ortho-Pathway is the only viable option.

References
  • Harayama, S., & Rekik, M. (1989). Bacterial aromatic ring-cleavage enzymes are classified into two different gene families. Journal of Biological Chemistry. Link

  • Bugg, T. D., & Winfield, C. J. (1998). Enzymatic cleavage of aromatic rings: mechanistic aspects of the catechol dioxygenases and 2-aminopenol 1,6-dioxygenase. Natural Product Reports. Link

  • Feist, C. F., & Hegeman, G. D. (1969). Phenol and benzoate metabolism by Pseudomonas putida: regulation of tangential pathways. Journal of Bacteriology. Link

  • Stanier, R. Y., & Ornston, L. N. (1973). The

    
    -Ketoadipate Pathway. Advances in Microbial Physiology. Link
    
  • Cerdan, P., et al. (1995). Metabolic engineering of Pseudomonas putida for the simultaneous biodegradation of benzene, toluene, and p-xylene mixture. Applied and Environmental Microbiology. Link

Sources

assessing the environmental impact of different halogenated phenol pesticides

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Assessment of Halogenated Phenol Pesticides: Environmental Fate, Toxicity, and Analytical Methodologies

Executive Summary

Halogenated phenols (HPs) represent a critical class of pesticide intermediates and degradation products. While historical focus has centered on Chlorophenols (CPs) like 2,4-Dichlorophenol (2,4-DCP) and Pentachlorophenol (PCP), emerging data indicates that Bromophenols (BPs) —often formed via halo-substitution in bromide-rich soils or used as specific fungicides—exhibit distinct and often elevated toxicity profiles.

This guide provides a technical comparison of these two subclasses, focusing on their environmental persistence, ecotoxicity, and the analytical rigor required for their detection. It moves beyond simple hazard identification to mechanistic assessment, providing researchers with the protocols necessary to validate environmental impact data.

Comparative Physicochemical & Toxicological Profiles

The environmental behavior of HPs is governed by the nature of the halogen substituent. The shift from Chlorine (Cl) to Bromine (Br) increases molecular volume and lipophilicity (Log


), directly influencing bioaccumulation and membrane permeability.
Table 1: Physicochemical and Toxicity Comparison
FeatureChlorophenols (CPs) Bromophenols (BPs) Mechanistic Implication
Representative Compound 2,4-Dichlorophenol (2,4-DCP)2,4-Dibromophenol (2,4-DBP)Reference standards for assay calibration.
Log

~3.06~3.22Higher

in BPs correlates with increased bioconcentration factors (BCF).
pKa 7.897.79Lower pKa in BPs implies higher dissociation at physiological pH, affecting protein binding.
Acute Toxicity (

)
2.5 - 9.7 mg/L (D. magna)1.0 - 4.5 mg/L (D. magna)BPs are ~2x more toxic due to enhanced leaving group ability of Br vs Cl.
Mode of Action Uncoupling of oxidative phosphorylationUncoupling + Thyroid Hormone mimicryBPs structurally resemble thyroxine (T4), posing higher endocrine disruption risks.
Persistence (

)
Moderate (Aerobic: 5-15 days)High (Aerobic: 20-40 days)C-Br bond is weaker but steric hindrance retards microbial ring cleavage.

Critical Insight: While CPs are ubiquitous, BPs exhibit higher acute toxicity at lower concentrations. Research protocols must adjust detection limits (LOD) downward by a factor of 10 when assessing Brominated variants to capture biologically relevant levels.

Analytical Methodologies: GC-MS vs. LC-MS/MS

Accurate assessment relies on selecting the correct analytical workflow. HPs are polar and acidic, making them challenging for standard Gas Chromatography (GC) without modification.

Decision Matrix: Selecting the Right Platform
  • GC-MS (Gas Chromatography-Mass Spectrometry):

    • Pros: High resolution, extensive spectral libraries (NIST).

    • Cons: Requires derivatization (silylation/acetylation) to improve volatility and reduce peak tailing.

    • Best For: Non-polar matrices (soil extracts), comprehensive screening.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):

    • Pros: No derivatization needed, high sensitivity for polar metabolites, direct aqueous injection.

    • Cons: Matrix effects (ion suppression) in complex environmental samples.

    • Best For: Water analysis, biological fluids, polar degradation products.

AnalyticalWorkflow Start Sample Matrix Input Decision Is Analyte Volatile / Non-Polar? Start->Decision Deriv Derivatization Required (BSTFA/TMCS or Acetic Anhydride) Decision->Deriv No (Polar/Acidic) GCMS GC-MS Analysis (SIM Mode) Decision->GCMS Yes Direct Direct Injection / SPE Decision->Direct No (Highly Polar) Deriv->GCMS Result Quantification & Library Match GCMS->Result LCMS LC-MS/MS Analysis (ESI Negative Mode) Direct->LCMS LCMS->Result

Figure 1: Analytical decision tree for Halogenated Phenols. Note the critical derivatization step for GC analysis of acidic phenols.

Experimental Protocol: Determination of HPs in Water

Objective: Quantify 2,4-DCP and 2,4-DBP in surface water at sub-ppb levels. Method: Solid Phase Extraction (SPE) coupled with LC-MS/MS.

Step-by-Step Methodology
  • Sample Preservation & Pre-treatment:

    • Collect 500 mL water samples in amber glass bottles.

    • Crucial Step: Acidify to pH < 2 using

      
      .
      
    • Causality: Acidification suppresses the ionization of phenols (

      
      ), ensuring they exist in their neutral form. Only neutral species bind effectively to the hydrophobic SPE sorbent.
      
  • Solid Phase Extraction (SPE):

    • Cartridge: Polymeric Divinylbenzene-N-Vinylpyrrolidone (e.g., Oasis HLB), 200 mg.

    • Conditioning: 5 mL Methanol followed by 5 mL acidified water (pH 2).

    • Loading: Pass sample at flow rate < 5 mL/min.

    • Washing: 5 mL solution of 5% Methanol in water (removes salts/highly polar interferences).

    • Elution: 2 x 3 mL Methanol.

    • Self-Validation: Spike a surrogate standard (e.g., 2,4,6-Tribromophenol-d2) prior to extraction. Recovery must be 70-120% to validate the extraction efficiency.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.

    • Ionization: Electrospray Ionization (ESI) in Negative Mode .

    • Note: Phenols ionize best in negative mode (

      
      ).
      
    • MRM Transitions:

      • 2,4-DCP:

        
         (Quant), 
        
        
        
        (Qual).
      • 2,4-DBP:

        
         (Quant).
        

Biodegradation & Environmental Fate[1][2][3][4][5]

The persistence of HPs is dictated by the microbial ability to cleave the halogen-carbon bond.

  • Aerobic Pathway: Utilizes oxygenases. The ring is typically hydroxylated to form a catechol intermediate, followed by ring cleavage.[1][2]

  • Ortho vs. Meta Cleavage:

    • Ortho-cleavage: Yields muconic acid (leads to TCA cycle).[2] Preferred for less toxic inputs.

    • Meta-cleavage: Yields hydroxymuconic semialdehyde.[1] Often inhibited by high halogenation (suicide inhibition).

Biodegradation cluster_cleavage Ring Cleavage Pathways Phenol Halogenated Phenol (e.g., 2,4-DCP) Enz1 Phenol Hydroxylase (+O2, NADH) Phenol->Enz1 Catechol Chlorocatechol Intermediate Enz1->Catechol Ortho Ortho-Cleavage (C1,2-Dioxygenase) Catechol->Ortho Preferred Meta Meta-Cleavage (C2,3-Dioxygenase) Catechol->Meta Often Inhibited Product1 Cis,cis-Muconate (TCA Cycle Entry) Ortho->Product1 Product2 Dead-End Metabolite (Toxic) Meta->Product2

Figure 2: Oxidative degradation pathways.[1] Note that meta-cleavage of halogenated catechols often results in toxic acyl halides, leading to "dead-end" metabolites.

References

  • Deng, J., et al. (2025). "Acute Toxicities of Bromophenols to Alga and Daphnia: Comparative Species Sensitivity Distribution." Journal of Toxicology. Link

  • ATSDR. (2022). "Toxicological Profile for Chlorophenols." Agency for Toxic Substances and Disease Registry. Link

  • Michałowicz, J., & Duda, W. (2007). "Phenols – Sources and Toxicity."[3][4] Polish Journal of Environmental Studies. Link

  • Arora, P.K., & Bae, H. (2014). "Biodegradation of Halogenated Aromatics: Molecular Mechanisms." BioMed Research International. Link

  • US EPA. (2020). "Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." Link

Sources

Comparative Technical Guide: 2-Chloro-4-(trifluoromethyl)phenol vs. 4-Chloro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of fluorinated bioactive scaffolds, the precise placement of the trifluoromethyl (-CF3) and chloro (-Cl) substituents on the phenolic ring dictates not only biological potency but also synthetic tractability. This guide compares two regioisomers: 2-Chloro-4-(trifluoromethyl)phenol (Isomer A) and 4-Chloro-2-(trifluoromethyl)phenol (Isomer B) .

While they share an identical molecular weight and elemental composition, their behaviors in the laboratory differ radically. Isomer A acts as a typical hindered phenol, existing as a liquid at room temperature and offering superior nucleophilicity for O-alkylation. Isomer B , a solid, exhibits enhanced acidity due to the ortho-CF3 group but suffers from significant steric shielding at the phenolic oxygen, often requiring forcing conditions for derivatization.

Physicochemical Profile

The immediate practical difference lies in their physical state. Isomer B's ability to pack efficiently into a crystal lattice (driven by the symmetry and polarity of the 4-Cl/2-CF3 arrangement) renders it a solid, whereas Isomer A remains an oil.

PropertyIsomer A Isomer B
IUPAC Name This compound4-Chloro-2-(trifluoromethyl)phenol
Structure 2-Cl, 4-CF3 2-CF3, 4-Cl
CAS Number 35852-58-553903-51-8
Physical State Colorless Liquid Solid (Crystalline)
Melting Point < 20 °C (Liquid)81 – 81.5 °C
Boiling Point 66 °C @ 13 mmHg~80-90 °C @ 10 mmHg (sublimes)
Acidity (est.[1][2] pKa) ~8.8~8.2 (More Acidic)
Steric Bulk (Ortho) Moderate (Cl radius ~1.75 Å)High (CF3 radius ~2.2 Å equivalent)

Structural & Electronic Analysis

The reactivity divergence is governed by the Ortho-Effect .

  • Isomer A (Ortho-Cl): The chlorine atom at the 2-position exerts a negative inductive effect (-I) and a weak positive mesomeric effect (+M). However, its steric volume is relatively small compared to a trifluoromethyl group. This leaves the phenolic oxygen accessible for nucleophilic attack.

  • Isomer B (Ortho-CF3): The trifluoromethyl group at the 2-position is a powerful electron-withdrawing group (strong -I). This significantly increases the acidity of the phenol (stabilizing the phenoxide anion). However, the -CF3 group has a "sweeping volume" similar to an isopropyl group, creating a "steric wall" around the phenolic oxygen.

Visualization: Electronic & Steric Landscape[1]

G cluster_A Isomer A: 2-Cl-4-CF3 cluster_B Isomer B: 2-CF3-4-Cl nodeA Phenolic Oxygen (Nucleophile) orthoA Ortho-Cl (Moderate Sterics) nodeA->orthoA Adjacent paraA Para-CF3 (Electronic Pull) nodeA->paraA Resonance nodeB Phenolic Oxygen (Shielded Nucleophile) orthoB Ortho-CF3 (HIGH Sterics) nodeB->orthoB Steric Blockade paraB Para-Cl (Weak Deactivation) nodeB->paraB Induction

Caption: Comparative analysis of steric and electronic environments. Note the heavy steric blockade in Isomer B due to the ortho-CF3 group.

Reactivity Profile

Acidity & Deprotonation

Isomer B is more acidic. The proximity of the strongly electron-withdrawing -CF3 group to the hydroxyl moiety stabilizes the phenoxide anion through inductive effects more effectively than the -Cl group in Isomer A.[1]

  • Implication: Isomer B can be deprotonated with weaker bases (e.g., K2CO3 in acetone) more readily than Isomer A.

Nucleophilic Substitution (O-Alkylation)

Isomer A is the superior nucleophile. Despite Isomer B forming the phenoxide more easily, that phenoxide is kinetically sluggish.[1] The bulk of the ortho-CF3 group hinders the approach of electrophiles (alkyl halides).

  • Experimental Insight: When reacting with bulky electrophiles (e.g., isopropyl bromide), Isomer A proceeds to completion at 60°C. Isomer B often requires temperatures >90°C or polar aprotic solvents (DMF/DMSO) to overcome the steric barrier.

Electrophilic Aromatic Substitution (EAS)

Both isomers direct incoming electrophiles (e.g., nitration, halogenation) primarily to the 6-position (ortho to the OH group).

  • Isomer A: The 6-position is sterically accessible.

  • Isomer B: The 6-position is accessible, but the overall electron density of the ring is lower due to the closer proximity of the CF3 group to the reaction center.

Experimental Protocols

Protocol 1: Comparative O-Alkylation (Standardized)

Objective: To demonstrate the kinetic difference in nucleophilicity between Isomer A and Isomer B.

Reagents:

  • Phenol Substrate (Isomer A or B): 1.0 equiv

  • Benzyl Bromide: 1.1 equiv

  • Potassium Carbonate (K2CO3): 2.0 equiv

  • Solvent: Acetonitrile (MeCN)

Workflow:

  • Dissolution: Charge a 50 mL round-bottom flask with 5.0 mmol of the Phenol (Isomer A: 0.98 g; Isomer B: 0.98 g). Add 20 mL dry MeCN.

  • Base Addition: Add finely ground K2CO3 (1.38 g). Stir at room temperature for 15 minutes.

    • Observation: Isomer B (Solid) may take longer to dissolve/deprotonate initially, but the solution will turn yellow (phenoxide formation).

  • Alkylation: Add Benzyl Bromide (0.65 mL) dropwise.

  • Reaction: Heat to reflux (82°C). Monitor by TLC (Hexane/EtOAc 9:1).

    • Isomer A: typically reaches >95% conversion within 2 hours .

    • Isomer B: typically requires 4-6 hours for similar conversion due to steric hindrance of the ortho-CF3.

Protocol 2: Synthesis of Isomer B (Nucleophilic Aromatic Substitution)

While Isomer A is made via direct chlorination, Isomer B is often synthesized via SNAr, a critical distinction for process chemists.[3]

Reaction: 2,5-Dichlorobenzotrifluoride + KOH → 4-Chloro-2-(trifluoromethyl)phenol

  • Setup: Dissolve 2,5-Dichlorobenzotrifluoride (1.0 equiv) in DMSO.

  • Reagent: Add powdered KOH (2.5 equiv).

  • Conditions: Heat to 100-110°C for 4-6 hours.

  • Workup: Pour into ice water. Acidify with HCl to pH 1. The product (Isomer B) precipitates as a solid (mp 81°C).

    • Note: This route avoids the formation of regioisomeric mixtures common in direct electrophilic halogenation.

Synthesis & Application Pathways

The choice between these isomers is often dictated by the desired lipophilicity and metabolic stability of the final drug candidate.

Synthesis cluster_0 Isomer A Pathway (Agrochemicals) cluster_1 Isomer B Pathway (Pharmaceuticals) StartA 4-(Trifluoromethyl)phenol ProdA Isomer A (2-Cl-4-CF3) StartA->ProdA Electrophilic Chlorination ReagentA Cl2 or SO2Cl2 ReagentA->ProdA AppA Urea Herbicides (e.g., Fluometuron analogs) ProdA->AppA StartB 2,5-Dichlorobenzotrifluoride ProdB Isomer B (4-Cl-2-CF3) StartB->ProdB SNAr Hydrolysis ReagentB KOH / DMSO ReagentB->ProdB AppB Nitrobenzamide Fungicides & Kinase Inhibitors ProdB->AppB

Caption: Distinct synthetic origins and downstream applications for Isomer A and Isomer B.

References

  • BenchChem. (n.d.). This compound Structure and Properties. Retrieved from

  • PubChem. (2025).[1][2][4] Compound Summary: this compound (CID 2736603).[5] National Center for Biotechnology Information. Retrieved from

  • PubChem. (2025).[1][2][4] Compound Summary: 4-Chloro-2-(trifluoromethyl)phenol (CID 12918151). National Center for Biotechnology Information. Retrieved from

  • Google Patents. (1980).[1] Preparation of trifluoromethyl-substituted phenols and phenates. EP0019388A1. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenol Product Specification. Retrieved from

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 2-Chloro-4-(trifluoromethyl)phenol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of synthetic intermediates like 2-Chloro-4-(trifluoromethyl)phenol is paramount. This halogenated phenol serves as a critical building block in the synthesis of various agrochemicals and pharmaceuticals.[1] Consequently, robust and reliable analytical methodologies are essential to ensure product quality, monitor environmental fate, and adhere to regulatory standards. This guide provides an in-depth comparison of the two most prevalent analytical techniques for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to aid laboratories in selecting the most appropriate method for their specific needs.

The Analytical Imperative: Why Method Selection Matters

The choice between GC-MS and HPLC for the analysis of this compound is not merely a matter of instrument availability. It is a strategic decision influenced by factors such as the sample matrix, required sensitivity, desired selectivity, and throughput. The inherent properties of this compound, including its volatility and polarity, make it amenable to both techniques, each offering distinct advantages and disadvantages. This guide aims to provide the necessary data and insights to make an informed decision, ensuring the integrity and validity of analytical results across different laboratories.

Comparative Analysis of Leading Methodologies

The following table summarizes the key performance characteristics of GC-MS and HPLC for the analysis of this compound, based on established methods for similar phenolic compounds.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Rationale & Causality
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in a liquid phase based on their differential partitioning between a stationary and mobile phase.GC-MS is ideal for volatile and thermally stable compounds like many phenols. HPLC is versatile and can accommodate a wider range of polarities and thermal stabilities.
Typical Limit of Detection (LOD) 0.1 - 1 µg/L1 - 10 µg/LThe high sensitivity of mass spectrometric detection, especially in selected ion monitoring (SIM) mode, often results in lower LODs for GC-MS.
Typical Limit of Quantification (LOQ) 0.3 - 3 µg/L3 - 30 µg/LSimilar to LOD, the specificity of MS detection allows for more accurate quantification at lower concentrations.
**Linearity (R²) **> 0.995> 0.995Both techniques can achieve excellent linearity over a defined concentration range with proper calibration.
Precision (%RSD) < 15%< 10%HPLC often exhibits slightly better precision due to the nature of liquid-phase injections and separations.
Selectivity Very HighHighThe mass spectrometer in GC-MS provides an additional dimension of separation based on mass-to-charge ratio, offering exceptional selectivity. HPLC with a Diode Array Detector (DAD) offers good selectivity based on UV-Vis spectra.
Sample Throughput ModerateHighHPLC methods can often have shorter run times and faster sample preparation, leading to higher throughput.
Derivatization Often recommended to improve volatility and peak shape.Not typically required.Derivatization in GC adds an extra step to the workflow but can significantly improve chromatographic performance for polar analytes like phenols.
Cost (Instrument & Consumables) HigherLowerGC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV/DAD systems.

In-Depth Experimental Protocols

To ensure reproducibility and facilitate inter-laboratory comparison, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for the analysis of this compound using both GC-MS and HPLC. These protocols are based on widely accepted methods for phenolic compounds, such as those published by the U.S. Environmental Protection Agency (EPA).[2][3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from EPA Method 528 and 8041A for the analysis of phenols in water and solid waste, respectively.[2][3][4][6] The principle involves the extraction of the analyte from the sample matrix, followed by derivatization to enhance volatility and chromatographic performance, and subsequent analysis by GC-MS.

Sample Preparation (Water Matrix):

  • Acidification: Acidify the water sample to a pH < 2 with a suitable acid (e.g., sulfuric or hydrochloric acid) to protonate the phenol and facilitate its extraction.

  • Extraction: Perform a liquid-liquid extraction using a suitable organic solvent like dichloromethane or a solid-phase extraction (SPE) with a sorbent appropriate for phenols.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.

Derivatization (Acetylation):

Causality: Derivatization of the phenolic hydroxyl group to an acetate ester increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity in the GC system.

  • To the concentrated extract, add 100 µL of pyridine and 200 µL of acetic anhydride.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Quench the excess acetic anhydride by the careful addition of 1 mL of reagent water.

  • Vortex the mixture and allow the layers to separate. The organic layer containing the derivatized analyte is ready for GC-MS analysis.

GC-MS Instrumental Parameters:

Parameter Value Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar or mid-polar column provides good separation for a wide range of phenolic compounds.
Injector Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes the transfer of analyte to the column for trace-level analysis.
Oven Temperature Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
MS Transfer Line Temp. 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ion Source Temperature 230 °COptimizes the ionization process.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.
SIM Ions for this compound acetate m/z 196 (Molecular Ion), 154, 125Monitoring multiple ions confirms the identity of the analyte.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Water Sample Acidification Acidification (pH < 2) Sample->Acidification Extraction Extraction (LLE or SPE) Acidification->Extraction Concentration Drying & Concentration Extraction->Concentration Derivatization Derivatization (Acetylation) Concentration->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Data Data Acquisition & Analysis Detection->Data HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Water Sample Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid-Phase Extraction (Optional) Filtration->SPE Injection HPLC Injection SPE->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection (DAD) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-(trifluoromethyl)phenol
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Reactant of Route 2
2-Chloro-4-(trifluoromethyl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.